3-(4-Fluorophenyl)-3-phenylpropanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBOILGAWSETPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00957601 | |
| Record name | 3-(4-Fluorophenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362-86-7 | |
| Record name | 4-Fluoro-β-phenylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Fluorophenyl)-3-phenylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Fluorophenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00957601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-fluorophenyl)-3-phenylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-Technical-Guide-to-3-(4-Fluorophenyl)-3-phenylpropanoic-Acid-Synthesis-and-Properties
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-3-phenylpropanoic acid, a diarylpropanoic acid scaffold with significant potential in medicinal chemistry and materials science. Although direct literature on this specific molecule is sparse, this document outlines robust and plausible synthetic strategies based on fundamental organic reactions, including the Reformatsky reaction and Michael addition. We delve into the mechanistic rationale behind these synthetic choices, offering field-proven insights for researchers. Furthermore, this guide characterizes the molecule's expected physicochemical and spectroscopic properties by drawing logical comparisons with structurally related analogs. Potential applications, particularly in drug development, are discussed, highlighting the strategic importance of the 3,3-diarylpropanoic acid and fluorophenyl motifs. This document serves as a foundational resource for researchers, scientists, and drug development professionals aiming to synthesize, characterize, and leverage this promising chemical entity.
Introduction: The Strategic Value of Diarylpropanoic Acids
The 3,3-diarylpropanoic acid scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Molecules incorporating this framework are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The spatial arrangement of the two aryl groups allows for diverse interactions with biological targets, making it a versatile template for drug design.
The introduction of a fluorine atom onto one of the phenyl rings, creating this compound, is a strategic design choice. Fluorine's unique properties—small size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5] Specifically, the para-fluorophenyl group is a common moiety in many pharmaceuticals, where it can block metabolic oxidation and enhance biological activity.[5][6] This guide will provide the necessary technical details to synthesize and understand this high-potential compound.
Plausible Synthetic Routes and Methodologies
Method 1: Reformatsky Reaction (Proposed)
The Reformatsky reaction is a classic and highly effective method for forming β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[7][8] This method is particularly suitable here, using 4-fluorobenzophenone as the ketone starting material. The organozinc reagent formed is less reactive than corresponding Grignard or organolithium reagents, which prevents undesired side reactions with the ester functionality.[9]
The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate.[10] Zinc metal undergoes oxidative addition into the carbon-halogen bond of the α-halo ester. This enolate then attacks the electrophilic carbonyl carbon of 4-fluorobenzophenone. A subsequent acidic workup protonates the alkoxide and hydrolyzes the ester to yield the final carboxylic acid product.
Caption: High-level workflow for the proposed Reformatsky synthesis.
-
Activation of Zinc: In a flame-dried, three-necked flask under a nitrogen atmosphere, add activated zinc dust (1.2 eq). A small crystal of iodine can be added to aid activation.[8]
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. A solution of 4-fluorobenzophenone (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF is added dropwise to the stirred zinc suspension.
-
Reaction: The mixture is gently heated to reflux to initiate the reaction, which is typically exothermic. Maintain reflux until thin-layer chromatography (TLC) indicates the consumption of the starting ketone.
-
Workup: Cool the reaction to 0°C and quench by slow addition of 1M sulfuric acid or hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Ester Hydrolysis: Combine the organic layers, wash with brine, and concentrate under reduced pressure. To the crude β-hydroxy ester, add a solution of sodium hydroxide (e.g., 2M in ethanol/water) and reflux for 2-4 hours to hydrolyze the ester.
-
Purification: After cooling, acidify the basic solution with concentrated HCl until the product precipitates. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Method 2: Michael Addition (Proposed)
The Michael or conjugate addition is a powerful C-C bond-forming reaction involving the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[11] For this synthesis, a phenyl nucleophile, such as a Gilman reagent (lithium diphenylcuprate), can be added to an ethyl 3-(4-fluorophenyl)acrylate acceptor. Gilman reagents are preferred over Grignard or organolithium reagents for this transformation as they selectively perform 1,4-addition, minimizing the competing 1,2-addition to the carbonyl group.
The synthesis begins with the preparation of ethyl 3-(4-fluorophenyl)acrylate, for example, via a Horner-Wadsworth-Emmons reaction between 4-fluorobenzaldehyde and a phosphonate ylide. The Gilman reagent, prepared separately from phenyllithium and copper(I) iodide, then acts as a soft nucleophile, attacking the β-carbon of the acrylate. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated during the aqueous workup. The resulting ester is then hydrolyzed under basic conditions to afford the target carboxylic acid.
Caption: Drug discovery workflow utilizing the title scaffold.
Conclusion
This compound is a compound of significant interest, strategically combining the pharmacologically relevant diarylpropanoic acid scaffold with the benefits of fluorine substitution. While its synthesis is not explicitly detailed in current literature, this guide has presented two highly viable and robust synthetic strategies based on the Reformatsky reaction and Michael addition. The detailed protocols and mechanistic insights provide a solid foundation for its preparation in a laboratory setting. The predicted physicochemical and spectroscopic properties offer clear benchmarks for characterization. Given the proven success of related structures in medicine, this molecule represents a valuable and versatile building block for the next generation of therapeutic agents.
References
- Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies.
-
Muchi, S., & Gopishetty, S. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. Retrieved from [Link]
-
O'Hagan, D. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. PMC. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenylpropionic acid, 3,5-difluorophenyl ester. NIST WebBook. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin.[12] Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
RecNotes. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- Singh, P., & Kaur, M. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3569-3587.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Retrieved from [Link]
-
NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. NIST WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propanoic acid, 3,3'-thiobis-, didodecyl ester. PubChem. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. Retrieved from [Link]
-
MassBank. (n.d.). Phenylpropanoic acids. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-2-phenylpropanoic acid. PubChem. Retrieved from [Link]
-
PubMed. (2019). Medicinal chemistry of vicinal diaryl scaffold: A mini review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propanoic acid-3,3,3-d3. PubChem. Retrieved from [Link]
-
University of Bath. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Retrieved from [Link]
-
IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Difluoro-2-oxo-3-phenylpropanoic acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Dichloropropanoic acid. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). A detailed mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid utilizing online NMR spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Propanoic-3,3,3-D3 acid, 2,2-dimethyl-. Retrieved from [Link]
Sources
- 1. Medicinal chemistry of vicinal diaryl scaffold: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Reformatsky Reaction [organic-chemistry.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]
An In-Depth Technical Guide to 3-(4-Fluorophenyl)-3-phenylpropanoic Acid: Synthesis, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)-3-phenylpropanoic acid is a halogenated derivative of 3-phenylpropanoic acid. The introduction of a fluorine atom onto the phenyl ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This makes it an interesting candidate for investigation in medicinal chemistry and drug discovery.[2] Fluorinated analogs of biologically active compounds are often explored to enhance potency, improve pharmacokinetic profiles, or modulate metabolic pathways.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analysis of this compound, offering insights for its application in research and development.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a propanoic acid backbone with two phenyl rings attached to the C3 position. One of these phenyl rings is substituted with a fluorine atom at the para position.
Table 1: Physicochemical Properties of this compound and its Parent Compound
| Property | This compound (Predicted/Calculated) | 3-Phenylpropanoic Acid[3] |
| Molecular Formula | C₁₅H₁₃FO₂ | C₉H₁₀O₂ |
| Molecular Weight | 244.26 g/mol | 150.17 g/mol |
| Melting Point | Not available | 47-49 °C |
| Boiling Point | Not available | 280 °C |
| pKa | ~4.5 | 4.66 |
| LogP | ~2.5-3.0 | 1.84 |
The presence of the fluorine atom is expected to increase the lipophilicity (LogP) of the molecule compared to its non-fluorinated counterpart. This is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is via a Michael addition reaction, a common method for forming carbon-carbon bonds. This approach offers good control over the final structure.
Experimental Protocol: Synthesis via Michael Addition
This protocol is adapted from established methods for the synthesis of related 3,3-diarylpropanoic acids.
Reaction Scheme:
(4-Fluorophenyl)acetic acid is first converted to its corresponding enolate, which then acts as a nucleophile in a Michael addition to a cinnamic acid derivative. Subsequent hydrolysis yields the desired product.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (4-fluorophenyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equivalents) in THF via the dropping funnel while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation. The choice of a strong base like LDA is crucial to deprotonate the α-carbon of the acetic acid derivative effectively without competing side reactions.
-
-
Michael Addition:
-
Dissolve methyl cinnamate (1 equivalent) in anhydrous THF.
-
Add the methyl cinnamate solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it warm to room temperature and stir overnight. The low temperature is essential to control the reactivity of the enolate and prevent self-condensation.
-
-
Work-up and Ester Hydrolysis:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and reflux the mixture for 2-4 hours to hydrolyze the ester.
-
-
Purification:
-
After cooling to room temperature, acidify the reaction mixture with 1M hydrochloric acid (HCl) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.
-
Spectroscopic and Chromatographic Analysis
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (δ 7.0-7.5 ppm): The protons on the phenyl and 4-fluorophenyl rings will appear in this region. The 4-fluorophenyl group will exhibit a characteristic doublet of doublets pattern due to coupling with the fluorine atom.
-
Methine Proton (CH): The proton at the C3 position, adjacent to the two phenyl rings, will likely appear as a triplet.
-
Methylene Protons (CH₂): The protons at the C2 position, adjacent to the carboxylic acid group, are expected to be a doublet.
-
Carboxylic Acid Proton (COOH): This proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will be observed at a downfield chemical shift (δ > 170 ppm).
-
Aromatic Carbons: The aromatic carbons will appear in the region of δ 115-140 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F)).
-
Aliphatic Carbons: The C2 and C3 carbons will be found in the upfield region of the spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic rings |
| ~1220 | C-F stretch | Aryl fluoride |
| ~1300-1200 | C-O stretch | Carboxylic acid |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 244.
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da).[4] The presence of the fluorophenyl group will also influence the fragmentation, potentially leading to fragments containing this moiety.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized compound. A reversed-phase HPLC method would be suitable for this analysis.
Table 3: Suggested HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention for non-polar to moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | Acetonitrile is a common organic modifier, and the formic acid helps to suppress the ionization of the carboxylic acid, leading to sharper peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm | The aromatic rings will absorb strongly at this wavelength. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
This method should be validated for linearity, accuracy, precision, and sensitivity to ensure it is suitable for its intended purpose. For chiral compounds, a chiral HPLC method would be necessary to separate the enantiomers.[5]
Potential Applications in Drug Development
The incorporation of fluorine can enhance the metabolic stability of a drug candidate by blocking sites of oxidative metabolism.[2] Furthermore, the electronic properties of fluorine can influence the pKa of nearby functional groups, which can affect a molecule's binding affinity to its target protein. Given that many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acid derivatives (e.g., ibuprofen), this compound could be investigated for similar activities.[6][7] Its structural similarity to other biologically active molecules suggests potential applications in various therapeutic areas.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, chemical structure, and analysis of this compound. The detailed synthetic protocol and analytical methodologies described herein offer a solid foundation for researchers and scientists working with this compound. The insights into its potential applications in drug discovery highlight the importance of fluorinated analogs in medicinal chemistry. As with any chemical synthesis and analysis, all procedures should be carried out with appropriate safety precautions in a well-equipped laboratory.
References
-
FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
-
ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid. [Link]
-
PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
NIST. (n.d.). 3-(4-Fluorophenyl)propionic acid. In NIST Chemistry WebBook. [Link]
-
Kral, V., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 58-63. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
ResearchGate. (2016). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. [Link]
-
Rosca, S. I., et al. (2008). 13C- and D- labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. U.P.B. Sci. Bull., Series B, 70. [Link]
-
MDPI. (2020). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
Marinov, M., et al. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 19(12), 20871-20884. [Link]
-
MassBank. (n.d.). Phenylpropanoic acids. [Link]
-
Phenomenex. (n.d.). Basics of chiral HPLC. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
- Google Patents. (n.d.).
-
Semantic Scholar. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]
-
Rosca, S. I., et al. (2008). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. U.P.B. Sci. Bull., Series B, 70. [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
Organic Spectroscopy International. (2017). 3-Phenylpropionic acid. [Link]
-
Sanborn, J. R., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of Agricultural and Food Chemistry, 50(22), 6528-6534. [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Wikipedia. (n.d.). Ibuprofen. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 4. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Ibuprofen - Wikipedia [en.wikipedia.org]
- 7. Phenylpropanoic acids | Fisher Scientific [fishersci.com]
Spectroscopic Blueprint of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid: A Technical Guide for Researchers
Introduction: The Significance of Spectroscopic Characterization
The strategic placement of a fluorine atom on one of the phenyl rings significantly alters the electronic environment of the molecule. This has implications for its interaction with biological targets and its metabolic stability. Therefore, unambiguous confirmation of its structure is a critical step in any research and development pipeline. The following sections will dissect the predicted spectroscopic data, explaining the causal relationships between the molecular structure and the spectral features.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in 3-(4-Fluorophenyl)-3-phenylpropanoic acid.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Experimental Protocol (Predicted)
A standard NMR experiment would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the acidic proton.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Perform a standard one-dimensional proton experiment.
-
Typical parameters would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width should encompass the range of 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Perform a proton-decoupled ¹³C experiment.
-
A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.
-
The spectral width should cover approximately 0-200 ppm.
-
Caption: A typical experimental workflow for NMR analysis.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the presence of two aromatic rings and a chiral center.
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |
| COOH | ~11-12 | Broad singlet | - | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad signal that can exchange with trace amounts of water in the solvent. |
| H-2'', H-6'' | ~7.2-7.4 | Multiplet | ortho, meta | These protons on the unsubstituted phenyl ring are in a typical aromatic region. |
| H-3'', H-4'', H-5'' | ~7.2-7.4 | Multiplet | ortho, meta, para | These protons are also on the unsubstituted phenyl ring. |
| H-2''', H-6''' | ~7.1-7.3 | Doublet of doublets (or multiplet) | ortho (H-F) ≈ 8-9, meta (H-H) ≈ 2-3 | These protons are ortho to the fluorine atom and will show coupling to both the fluorine and the adjacent proton. |
| H-3''', H-5''' | ~6.9-7.1 | Triplet (or doublet of doublets) | ortho (H-H) ≈ 8-9, meta (H-F) ≈ 5-6 | These protons are meta to the fluorine atom and will show coupling to the adjacent protons and a smaller coupling to the fluorine. |
| H-3 | ~4.2-4.4 | Triplet | J ≈ 7-8 | This methine proton is at a chiral center and is deshielded by the two adjacent phenyl rings and the carboxylic acid group. It will be split into a triplet by the two diastereotopic protons on C-2. |
| H-2a, H-2b | ~2.8-3.1 | Doublet of doublets | J(geminal) ≈ 15-17, J(vicinal) ≈ 7-8 | These methylene protons are diastereotopic due to the adjacent chiral center. They will appear as two separate signals, each split by the geminal coupling to each other and vicinal coupling to the H-3 proton. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C-1 (C=O) | ~175-178 | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| C-4''' (C-F) | ~160-164 (d, ¹JCF ≈ 240-250 Hz) | This carbon is directly attached to the fluorine atom and will appear as a doublet with a large one-bond C-F coupling constant. |
| C-1'' | ~140-142 | The ipso-carbon of the unsubstituted phenyl ring. |
| C-1''' | ~136-138 (d, ⁴JCF ≈ 3-4 Hz) | The ipso-carbon of the fluorophenyl ring, showing a small four-bond coupling to fluorine. |
| C-2'', C-6'' | ~128-130 | Aromatic carbons of the unsubstituted phenyl ring. |
| C-4'' | ~127-129 | Aromatic carbon of the unsubstituted phenyl ring. |
| C-3'', C-5'' | ~126-128 | Aromatic carbons of the unsubstituted phenyl ring. |
| C-2''', C-6''' | ~129-131 (d, ²JCF ≈ 8-9 Hz) | These carbons are ortho to the C-F bond and will show a two-bond coupling to fluorine. |
| C-3''', C-5''' | ~115-117 (d, ³JCF ≈ 21-22 Hz) | These carbons are meta to the C-F bond and are shielded by the electron-donating effect of fluorine through resonance. They will exhibit a three-bond coupling to fluorine. |
| C-3 | ~45-48 | The methine carbon at the chiral center, deshielded by the two aromatic rings. |
| C-2 | ~38-41 | The methylene carbon adjacent to the chiral center and the carboxylic acid. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.
Experimental Protocol (Predicted)
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Collect the sample spectrum over a range of approximately 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H stretch | 2500-3300 | Broad | Carboxylic acid |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H |
| C-H stretch (aliphatic) | 2850-3000 | Medium | Aliphatic C-H |
| C=O stretch | 1700-1725 | Strong | Carboxylic acid carbonyl |
| C=C stretch (aromatic) | 1450-1600 | Medium-Strong | Aromatic ring |
| C-F stretch | 1150-1250 | Strong | Aryl-Fluoride |
| O-H bend | 1350-1450 | Medium | Carboxylic acid |
| C-O stretch | 1200-1300 | Strong | Carboxylic acid |
The broad O-H stretching band is a characteristic feature of carboxylic acids due to hydrogen bonding. The strong C=O stretch confirms the presence of the carbonyl group. The C-F stretch is also expected to be a prominent feature in the fingerprint region of the spectrum.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol (Predicted)
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. Electron ionization (EI) would lead to more extensive fragmentation and may not show a prominent molecular ion peak.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain structural information from the fragmentation pattern.
Caption: A generalized workflow for mass spectrometry analysis.
Predicted Mass Spectrum
The molecular weight of this compound (C₁₅H₁₃FO₂) is 244.26 g/mol .
-
Molecular Ion:
-
In ESI positive mode, the protonated molecule [M+H]⁺ is expected at m/z 245.
-
In ESI negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 243.
-
-
Major Fragmentation Pathways:
-
Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids is the loss of carbon dioxide from the deprotonated molecule in negative ion mode, which would result in a fragment at m/z 199.
-
Loss of H₂O (18 Da): The protonated molecule may lose a molecule of water, leading to a fragment at m/z 227.
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl rings can lead to the formation of resonance-stabilized benzylic cations or radicals. For example, cleavage between C-2 and C-3 could lead to fragments corresponding to the fluorophenyl-phenyl-methyl cation (m/z 183) or the carboxymethyl radical.
-
Fragments from the Aromatic Rings: Fragments corresponding to the fluorophenyl cation (m/z 95) and the phenyl cation (m/z 77) may also be observed, particularly with higher energy fragmentation methods.
-
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive toolkit for the structural elucidation of this compound. This guide has outlined the predicted spectroscopic data based on established principles and data from analogous compounds. The predicted ¹H and ¹³C NMR spectra will reveal the detailed connectivity and electronic environment of the protons and carbons, with the fluorine atom introducing characteristic couplings. The IR spectrum will confirm the presence of the key carboxylic acid and aryl-fluoride functional groups. Mass spectrometry will verify the molecular weight and provide insights into the fragmentation patterns, further corroborating the proposed structure. For any researcher synthesizing or working with this compound, the information presented here serves as a valuable reference for confirming its identity and purity, ensuring the integrity of subsequent studies.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link][1]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][2]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(4-Fluorophenyl)-3-phenylpropanoic acid, a compound of interest in medicinal chemistry and drug development. Recognizing the critical role of these properties in determining a compound's pharmacokinetic and pharmacodynamic behavior, this document synthesizes available data with established experimental methodologies. While experimentally determined data for this specific molecule is limited in the public domain, this guide establishes a robust framework for its characterization by detailing standardized protocols based on OECD guidelines. To provide valuable context and predictive insights, a comparative analysis with the well-characterized, structurally similar compound 3-phenylpropanoic acid is integrated throughout. This guide is intended to be a vital resource for researchers, enabling informed decision-making in drug discovery and development processes.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful development campaign. These intrinsic characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety. This compound, as a derivative of arylpropanoic acid, belongs to a class of compounds with known biological activities, including anti-inflammatory effects[1]. The introduction of a fluorine atom is a common medicinal chemistry strategy to modulate properties such as metabolic stability and membrane permeability. Therefore, a detailed physicochemical characterization of this compound is paramount for any research and development program.
This guide provides a detailed examination of the key physicochemical parameters of this compound, offering both a summary of known data and a blueprint for its experimental determination.
Molecular Identity and Core Properties
A precise understanding of a molecule's fundamental properties is the starting point for all further characterization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 2019-34-3 | [2] |
| Molecular Formula | C₁₅H₁₃FO₂ | N/A |
| Molecular Weight | 244.26 g/mol | N/A |
| Melting Point | 127-131 °C | [2][3] |
| Boiling Point | 306.6 °C at 760 mmHg | [2] |
| Physical Form | White to off-white crystalline solid | [2] |
Ionization Constant (pKa): A Determinant of In Vivo Behavior
The acid dissociation constant (pKa) is a critical parameter that dictates the extent of a molecule's ionization at a given pH. For a carboxylic acid like this compound, the pKa value will determine its charge state in different physiological environments, such as the stomach (low pH) and the intestines (neutral to slightly alkaline pH). This, in turn, profoundly influences its solubility, membrane permeability, and binding to its biological target.
Predicted pKa
Comparative Analysis with 3-Phenylpropanoic Acid
The non-fluorinated analog, 3-phenylpropanoic acid, has an experimentally determined pKa of 4.66 in water at 25°C[4]. The introduction of an electron-withdrawing fluorine atom on the phenyl ring is expected to have a slight acidifying effect, potentially lowering the pKa of this compound relative to its non-fluorinated counterpart.
Experimental Protocol for pKa Determination (Based on OECD Guideline 112)
To ensure data integrity and regulatory acceptance, the experimental determination of pKa should follow standardized guidelines. The OECD Guideline 112 for "Dissociation Constants in Water" provides a robust framework[2][5].
Principle: The titration method is a reliable approach for determining the pKa of acidic compounds. A solution of the compound is titrated with a standardized base, and the pH is monitored throughout the titration. The pKa is the pH at which the acid is 50% ionized.
Step-by-Step Methodology:
-
Preparation of the Test Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to limited aqueous solubility. Dilute with purified water to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the test solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).
-
Titration: Add small, precise volumes of a standardized sodium hydroxide solution to the test solution, recording the pH after each addition.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Causality Behind Experimental Choices:
-
Choice of Co-solvent: The use of a co-solvent is often necessary for compounds with low water solubility. However, the concentration of the co-solvent should be minimized as it can influence the apparent pKa. The pKa in the aqueous environment is then typically determined by extrapolation to 0% co-solvent.
-
Temperature Control: The dissociation of an acid is an equilibrium process that is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
Caption: Workflow for pKa determination by titration.
Lipophilicity (LogP): A Key to Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a fundamental predictor of a drug's ability to cross biological membranes. It also influences its distribution into various tissues and its potential for metabolism.
Predicted LogP
Computational models predict a LogP value of approximately 2.36 for 3-(4-Chlorophenyl)propanoic acid, a close analog[2]. The LogP for this compound is expected to be in a similar range.
Comparative Analysis with 3-Phenylpropanoic Acid
The experimentally determined LogP of 3-phenylpropanoic acid is 1.84[5]. The presence of the halogen atom in the fluorinated analog is expected to increase its lipophilicity, resulting in a higher LogP value.
Experimental Protocol for LogP Determination (Based on OECD Guideline 107)
The "shake-flask" method, as detailed in OECD Guideline 107, is the gold standard for experimental LogP determination[4].
Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Step-by-Step Methodology:
-
Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Dissolve a known amount of this compound in one of the pre-saturated solvents.
-
Partitioning: Combine the solution with the other pre-saturated solvent in a flask. Shake the flask for a sufficient period to allow for equilibration.
-
Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
-
Pre-saturation of Solvents: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution, which would affect the accuracy of the concentration measurements.
-
Choice of Analytical Method: HPLC-UV is a common choice for this analysis due to its sensitivity and specificity, allowing for accurate quantification of the compound in each phase.
Caption: Workflow for LogP determination by the shake-flask method.
Solubility: A Prerequisite for Absorption
Aqueous solubility is a critical factor for oral drug absorption. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream. Solubility in organic solvents is also important for formulation development.
Predicted and Analog Solubility
While specific experimental solubility data for this compound is not available, it is described as being slightly soluble in methanol. For comparison, 3-phenylpropanoic acid has an experimental water solubility of 5.9 mg/mL at 20°C[5]. It is also soluble in alcohol[6]. The fluorinated analog is expected to have a lower aqueous solubility due to its increased lipophilicity.
Experimental Protocol for Aqueous Solubility Determination (Based on OECD Guideline 105)
The flask method, described in OECD Guideline 105, is a standard procedure for determining the water solubility of a compound[7][8][9].
Principle: An excess amount of the solid compound is equilibrated with water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of this compound to a flask containing purified water.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient time to reach equilibrium. This can be determined by taking samples at different time points until the concentration no longer changes.
-
Phase Separation: Separate the solid and liquid phases by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
Causality Behind Experimental Choices:
-
Use of Excess Solid: This ensures that a saturated solution is formed, which is necessary for determining the maximum solubility.
-
Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is essential for obtaining accurate and reproducible results.
Caption: Workflow for aqueous solubility determination.
Synthesis and Potential Impurities
The synthetic route used to produce this compound can influence its purity profile. A common method for the synthesis of 3-arylpropanoic acids is the malonic ester synthesis, which would involve the use of a substituted benzyl halide[9]. Another route involves the hydrogenation of the corresponding cinnamic acid derivative[8].
Potential Impurities:
-
Starting Materials: Unreacted starting materials, such as the corresponding benzyl halide or cinnamic acid, may be present in the final product.
-
By-products: Side reactions can lead to the formation of by-products. For example, in the malonic ester synthesis, dialkylated products could be formed.
-
Residual Solvents: Solvents used in the synthesis and purification steps may remain in the final product.
The presence of these impurities can affect the physicochemical properties of the compound and may have toxicological implications. Therefore, robust analytical methods are required for their detection and quantification.
Analytical Characterization
A suite of analytical techniques is essential for confirming the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid and the C-F bond.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify it in various matrices.
Stability and Polymorphism
Stability: Understanding the chemical stability of a drug candidate is crucial for determining its shelf-life and for developing a stable formulation. Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, heat, light, oxidation), can identify potential degradation pathways and products.
Polymorphism: The ability of a compound to exist in different crystalline forms is known as polymorphism. Different polymorphs can have different physicochemical properties, including solubility and melting point, which can impact bioavailability. The brominated analog, 2,3-dibromo-3-phenylpropanoic acid, is known to exhibit polymorphism[10][11]. Therefore, it is important to investigate the potential for polymorphism in this compound and to identify the most stable form.
Biological Context: A Brief Outlook
Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. The biological activity of these compounds is often related to their ability to inhibit cyclooxygenase (COX) enzymes. The physicochemical properties discussed in this guide, particularly pKa and LogP, are critical for the interaction of these molecules with the active site of COX enzymes and for their overall pharmacological effect. Some phenylpropanoic acid derivatives have also been investigated for their antimicrobial and anticancer activities[1][12]. The gut microbial metabolite 3-phenylpropionic acid has been shown to have beneficial metabolic effects[13].
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. While a complete experimental dataset for this specific molecule is not yet available in the public domain, this document serves as a comprehensive resource by:
-
Summarizing the known molecular and physical properties.
-
Providing detailed, self-validating experimental protocols based on internationally recognized OECD guidelines for the determination of pKa, LogP, and aqueous solubility.
-
Offering a comparative analysis with the structurally related and well-characterized compound, 3-phenylpropanoic acid, to provide valuable context and predictive insights.
-
Highlighting other critical aspects for drug development, including synthesis, potential impurities, analytical characterization, stability, and polymorphism.
By integrating established scientific principles with actionable experimental strategies, this guide empowers researchers and drug development professionals to thoroughly characterize this compound, facilitating its progression through the drug discovery and development pipeline.
References
-
FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). Retrieved from [Link]
-
Situ Biosciences. OECD 105 - Water Solubility. Retrieved from [Link]
-
PrepChem.com. Preparation of 3-phenylpropionic acid. Retrieved from [Link]
-
Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Retrieved from [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]
-
The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Nature Communications. Retrieved from [Link]
-
Solubility of Things. Hydrocinnamic acid. Retrieved from [Link]
- Google Patents. US5786507A - Process for the preparation of 3-phenylpropionic acid.
-
Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
The Good Scents Company. 3-phenyl propionic acid, 501-52-0. Retrieved from [Link]
-
International Union of Crystallography. (IUCr) 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Retrieved from [Link]
-
ResearchGate. 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Retrieved from [Link]
-
PubChem. Ethyl 3-(4-chlorophenyl)propanoate | C11H13ClO2 | CID 10921830. Retrieved from [Link]
-
Chem-Impex. 3-Phenylpropionic acid. Retrieved from [Link]
-
MDPI. Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Retrieved from [Link]
-
PubChem. CID 160782767 | C18H18Cl2O4. Retrieved from [Link]
-
Unlocking Potential: The Multifaceted Applications of 3-Phenylpropionic Acid. PharmaCompass. Retrieved from [Link]
-
SupraBank. Molecules - 3-Phenylpropanoic acid. Retrieved from [Link]
-
Exposome-Explorer. 3-Phenylpropionic acid (Compound). Retrieved from [Link]
-
SAFETY DATA SHEET. 3. Retrieved from [Link]
-
PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Retrieved from [Link]
-
PubChem. Benzenepropanoic acid | C9H10O2 | CID 107. Retrieved from [Link]
-
PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Retrieved from [Link]
-
BioGRID. 3-phenylpropionic acid Result Summary. Retrieved from [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 3-(4-Chlorophenyl)propanoic acid | 2019-34-3 [sigmaaldrich.com]
- 4. 3-phenylpropanoic acid [chemister.ru]
- 5. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]
- 6. 3-Phenylpropionic acid | 501-52-0 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. prepchem.com [prepchem.com]
- 9. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(4-Fluorophenyl)propionic Acid (CAS 459-31-4): Properties and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)propionic acid, identified by CAS number 459-31-4, is a fluorinated aromatic carboxylic acid. While it is utilized as a biochemical reagent in various life science research settings, its most significant role in the pharmaceutical industry is as a key building block in the synthesis of complex therapeutic agents.[1][2] The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity of the final drug molecule, making this compound a valuable starting material for medicinal chemists. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 3-(4-fluorophenyl)propionic acid, with a particular focus on its use in the development of novel therapeutics.
Physicochemical Properties
3-(4-Fluorophenyl)propionic acid is a white to almost white crystalline powder or solid at room temperature.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 459-31-4 | [3] |
| Molecular Formula | C₉H₉FO₂ | [4] |
| Molecular Weight | 168.16 g/mol | [4] |
| Melting Point | 86-91 °C | [1][3] |
| Boiling Point | 278.9 ± 15.0 °C at 760 mmHg | [1] |
| Appearance | White to almost white powder/crystal | [3] |
| Solubility | Information not widely available, but expected to be soluble in organic solvents like diethyl ether. | |
| InChI Key | ZMKXWDPUXLPHCA-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)CCc1ccc(F)cc1 | [1] |
Spectroscopic Data
The structural identity of 3-(4-fluorophenyl)propionic acid can be confirmed by various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propionic acid chain, and the acidic proton of the carboxyl group. The aromatic region will be split due to the fluorine substitution.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the propionic acid chain.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[4]
Synthesis of 3-(4-Fluorophenyl)propionic Acid
A common laboratory-scale synthesis of 3-(4-fluorophenyl)propionic acid involves the malonic ester synthesis. The general workflow is outlined below.
Figure 1: Synthetic pathway for 3-(4-Fluorophenyl)propionic acid.
Experimental Protocol: Synthesis via Malonic Ester Condensation
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 4-fluorobenzyl chloride dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours to ensure complete alkylation.
-
After cooling, pour the reaction mixture into water and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude diethyl 4-fluorobenzylmalonate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude diethyl 4-fluorobenzylmalonate with a concentrated solution of sodium hydroxide to hydrolyze the ester groups.
-
After the hydrolysis is complete, cool the reaction mixture and carefully acidify with concentrated hydrochloric acid.
-
The resulting 4-fluorobenzylmalonic acid will precipitate. Heat the acidic mixture to induce decarboxylation, which releases carbon dioxide and forms 3-(4-fluorophenyl)propionic acid.
-
Cool the reaction mixture and collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure 3-(4-fluorophenyl)propionic acid.[5]
Applications in Drug Development
The primary application of 3-(4-fluorophenyl)propionic acid in drug development is as a crucial intermediate for the synthesis of potent and selective melanocortin-4 receptor (MC4R) agonists.[3][5]
Melanocortin-4 Receptor (MC4R) Agonists
The MC4R is a G-protein coupled receptor predominantly expressed in the brain, where it plays a critical role in regulating energy homeostasis, appetite, and body weight.[6] Activation of the MC4R leads to decreased food intake and increased energy expenditure, making it a highly attractive target for the development of anti-obesity therapeutics.[6]
3-(4-Fluorophenyl)propionic acid is a key component in the synthesis of a class of 1,3,4-trisubstituted-2-oxopiperazine-based MC4R agonists.[5] These compounds are designed as peptidomimetics, mimicking the structure of endogenous peptide ligands of the MC4R. The 3-(4-fluorophenyl)propyl side chain, derived from 3-(4-fluorophenyl)propionic acid, is a critical pharmacophoric element that contributes to the high binding affinity and agonist potency of these molecules at the MC4R.[5]
Figure 2: Synthetic utility and mechanism of action of MC4R agonists derived from 3-(4-Fluorophenyl)propionic acid.
Experimental Protocol: Synthesis of a 2-Oxopiperazine Guanidine Analog (Conceptual)
The following is a conceptual outline of the synthesis of a 1,3,4-trisubstituted-2-oxopiperazine based MC4R agonist, based on the work of Tian et al.[5]
Step 1: Synthesis of the 2-Oxopiperazine Scaffold
-
Couple 3-(4-fluorophenyl)propionic acid with a suitable protected amino acid ester to form a dipeptide intermediate.
-
Selectively deprotect one of the amino groups and induce cyclization to form the 2-oxopiperazine ring system. This can be achieved through various methods, including the use of coupling reagents followed by intramolecular aminolysis.
Step 2: Introduction of the Guanidine Moiety
-
The 2-oxopiperazine scaffold can be further functionalized. For the introduction of a guanidine group, a common method involves the reaction of a primary or secondary amine with a guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, followed by deprotection.[7]
Step 3: Final Modifications and Purification
-
Additional substituents can be introduced to the 2-oxopiperazine core to optimize potency and selectivity.
-
The final compound is purified using chromatographic techniques such as HPLC to yield the desired MC4R agonist.
Other Potential Applications
Given that 3-(4-fluorophenyl)propionic acid belongs to the class of aryl propionic acids, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, it and its derivatives may possess intrinsic anti-inflammatory, analgesic, or anticancer properties.[8][9] However, research in these areas for this specific compound is limited. A study on the structurally similar 3-(4-hydroxyphenyl)propionic acid demonstrated its ability to suppress macrophage foam cell formation, suggesting a potential role in atherosclerosis treatment.[10] This indicates that derivatives of 3-(4-fluorophenyl)propionic acid could be explored for a wider range of therapeutic applications beyond MC4R agonism.
Safety and Handling
3-(4-Fluorophenyl)propionic acid is classified as an irritant, causing skin and serious eye irritation.[4] It may also cause respiratory irritation.[4][11] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[3] Work should be conducted in a well-ventilated area or a fume hood.[11]
Conclusion
3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a valuable and versatile building block for medicinal chemistry and drug discovery. Its primary and most well-documented application is in the synthesis of potent and selective melanocortin-4 receptor agonists for the potential treatment of obesity and related metabolic disorders. The fluorinated phenylpropyl moiety it provides is a key structural feature for achieving high affinity and efficacy in these complex molecules. While its direct biological activities are not extensively studied, its structural relationship to other bioactive aryl propionic acids suggests that its derivatives may hold promise in other therapeutic areas. This guide provides a foundational understanding of the properties and uses of 3-(4-fluorophenyl)propionic acid to support its application in innovative drug development programs.
References
-
Tian, X., Mishra, R. K., Switzer, A. G., Hu, X. E., Kim, N., Mazur, A. W., Ebetino, F. H., Wos, J. A., Crossdoersen, D., Pinney, B. B., Farmer, J. A., & Sheldon, R. J. (2006). Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4668–4673. [Link]
-
ChemSrc. (2023, August 26). 3-(4-Fluorophenyl)propionic acid. [Link]
- Tian, X., Mishra, R. K., Switzer, A. G., Hu, X. E., Kim, N., Mazur, A. W., Ebetino, F. H., Wos, J. A., Crossdoersen, D., Pinney, B. B., Farmer, J. A., & Sheldon, R. J. (2005). 2-Piperazinecarboxamides as potent and selective melanocortin subtype-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(8), 2063-2067.
-
Ujjainwalla, F., et al. (2008). Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. Journal of Medicinal Chemistry, 51(19), 5871–5884. [Link]
- Hakim, M. N., Hong, M. J., Keong, Y. Y., & Ahmad, Z. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(6), 906-911.
- BenchChem. (2025). The Anti-Inflammatory Potential of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide for Researchers.
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Fotsch, C., et al. (2005). Melanocortin subtype-4 receptor agonists containing a piperazine core with substituted aryl sulfonamides. Bioorganic & Medicinal Chemistry Letters, 15(6), 1623–1627. [Link]
-
ResearchGate. (2008). Discovery of Orally Bioavailable 1,3,4-Trisubstituted 2-Oxopiperazine-Based Melanocortin-4 Receptor Agonists as Potential Antiobesity Agents. [Link]
-
Science Alert. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. [Link]
-
Wang, S., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(1), 131-140. [Link]
-
Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(22), 7609. [Link]
-
Ujjainwalla, F., et al. (2003). Design and syntheses of melanocortin subtype-4 receptor agonists: evolution of the pyridazinone archetype. Bioorganic & Medicinal Chemistry Letters, 13(24), 4431–4435. [Link]
- Joseph, C. G., et al. (2011). Synthesis, Biophysical, and Pharmacological Evaluation of the Melanocortin Agonist AST3-88: Modifications of Peptide Backbone at Trp 7 Position Lead to a Potent, Selective, and Stable Ligand of the Melanocortin 4 Receptor (MC4R). Journal of Medicinal Chemistry, 54(17), 6037–6048.
-
GlpBio. (n.d.). 3-(4-Fluorophenyl)propionic Acid. Retrieved January 22, 2026, from [Link]
-
Mutt, E., et al. (2023). Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds. ACS Pharmacology & Translational Science, 6(10), 1373–1381. [Link]
-
Ukraintsev, I. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 27(21), 7435. [Link]
- Barreiro, E. J., et al. (1994). Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Brazilian Journal of Medical and Biological Research, 27(6), 1403–1406.
- Zlatanova-Tenisheva, H., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 26(1), 123.
- Xiang, Z., et al. (2004). Preparation of human Melanocortin-4 receptor agonist libraries: Linear peptides X-Y-DPhe7-Arg8-Trp(or 2-Nal)9-Z-NH2. Bioorganic & Medicinal Chemistry Letters, 14(15), 3969–3973.
-
ResearchGate. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 868. [Link]
-
Discngine. (2024, October 21). Melanocortin receptor 4 (MC4R) - Protein of the month. 3decision. [Link]
-
Gelin, M., et al. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 22(12), 2154. [Link]
- World Journal of Pharmaceutical Research. (2024, September 5). Synthesis and evolution of a novel fluorophenyl oxadiazole triazine.
-
Penjarla, M., et al. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 8(37), 33694–33701. [Link]
-
Kapp, T. G., Fottner, M., & Kessler, H. (2022, September 28). Guanidine Group Functionalization by Tailor-made Precursors| Protocol Preview [Video]. YouTube. [Link]
-
Farrar, W. V. (1965). 155. A synthesis of guanidine derivatives. Journal of the Chemical Society (Resumed), 856. [Link]
Sources
- 1. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 2. glpbio.cn [glpbio.cn]
- 3. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin receptor 4 (MC4R) - Protein of the month — 3decision [3decision.discngine.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scialert.net [scialert.net]
- 10. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
The Pharmacological Potential of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of arylpropanoic acid represent a well-established and significant class of pharmacologically active compounds, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This technical guide delves into the core biological activities and therapeutic potential of a specific subclass: 3-(4-Fluorophenyl)-3-phenylpropanoic acid and its derivatives. While direct research on this particular molecular scaffold is emerging, this document synthesizes data from structurally related analogues to provide a comprehensive overview of its probable pharmacological profile. Drawing on established structure-activity relationships, we will explore the potential for these compounds to exhibit anti-inflammatory, antimicrobial, and anticancer properties. This guide also outlines general synthetic strategies and proposes experimental workflows for the systematic evaluation of this promising class of molecules.
Introduction: The Versatile Arylpropanoic Acid Scaffold
The arylpropanoic acid moiety is a cornerstone in medicinal chemistry, primarily recognized for its role in the development of NSAIDs like ibuprofen and naproxen.[1] The biological activity of this class of compounds is broad, extending beyond anti-inflammatory effects to include antibacterial, anticonvulsant, and anticancer properties.[1][2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their chemical structure, with modifications to the aryl group and the propanoic acid chain significantly influencing their pharmacological activity and target specificity.[1][4]
The focus of this guide, the this compound scaffold, introduces two key structural modifications to the basic arylpropanoic acid template: a second phenyl group at the 3-position and a fluorine atom at the 4-position of one of the phenyl rings. These features are anticipated to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
Synthetic Pathways and Methodologies
The synthesis of 3-aryl-3-phenylpropanoic acid derivatives can be achieved through various established organic chemistry reactions. A common and effective method is the hydroarylation of a carbon-carbon double bond.[5]
General Synthesis of 3-Aryl-3-phenylpropanoic Acid Derivatives
A versatile method for the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives involves the reaction of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a strong Brønsted acid like triflic acid (TfOH).[5] This reaction proceeds via superelectrophilic activation.[5] A similar strategy can be adapted for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 3-Aryl-3-phenylpropanoic Acids via Hydroarylation [5]
-
Reaction Setup: In a clean, dry flask, combine the starting substituted propenoic acid (1 equivalent), the arene (e.g., fluorobenzene) (excess), and a suitable solvent such as dichloromethane (CH2Cl2).
-
Acid Addition: Cool the mixture to 0°C in an ice bath. Slowly add triflic acid (TfOH) (several equivalents) to the stirred mixture.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for a designated period (e.g., 2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., chloroform or ethyl acetate) multiple times.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-3-phenylpropanoic acid derivative.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 3-aryl-3-phenylpropanoic acid derivatives.
Potential Biological Activities and Mechanisms of Action
Based on the known activities of structurally similar compounds, this compound derivatives are hypothesized to possess a range of biological effects.
Anti-inflammatory and Analgesic Activity
Arylpropanoic acids are a major class of NSAIDs, and it is plausible that this compound derivatives will exhibit anti-inflammatory and analgesic properties.[1] The anti-inflammatory action of many NSAIDs is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.
One study on a pyrrole derivative of 3-phenylpropanoic acid, specifically 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity.[6][7] This activity was particularly significant after repeated dosing and was associated with a reduction in local edema and systemic suppression of the pro-inflammatory cytokine TNF-α.[6][7] Furthermore, the compound elevated levels of the anti-inflammatory cytokine TGF-β1, suggesting an immunomodulatory mechanism.[6][7]
Table 1: Anti-inflammatory Activity of a 3-Phenylpropanoic Acid Derivative [6][7]
| Compound | Dose (mg/kg) | Time Point | Paw Edema Inhibition (%) | TNF-α Reduction | TGF-β1 Elevation |
| Compound 3f | 20 (single dose) | 2 hours | Significant | Not significant | Significant |
| Compound 3f | 10, 20, 40 (14 days) | All time points | Highly Significant | Significant (40 mg/kg) | Significant |
| Diclofenac | 25 | - | Significant | - | - |
| *2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid |
Antimicrobial and Antifungal Activity
Several studies have highlighted the antimicrobial potential of arylpropanoic acid derivatives.[1][2][3] For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans and also inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.[5] Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown structure-dependent antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens.[8]
The presence of a halogen, such as fluorine, on the phenyl ring can often enhance the antimicrobial activity of a compound. This suggests that this compound derivatives could be promising candidates for the development of new antimicrobial agents.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution) [9]
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Diagram of the Antimicrobial Testing Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Anticancer Activity
The arylpropanoic acid scaffold has also been explored for its anticancer potential.[1][2][3] For example, a series of novel β-phenylalanine derivatives, which share structural similarities with 3-phenylpropanoic acids, have been synthesized and evaluated for their anticancer activity.[10] Additionally, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells.[11] The introduction of different substituents allows for the fine-tuning of the cytotoxic activity of these compounds.
Structure-Activity Relationships (SAR)
The biological activity of arylpropanoic acid derivatives is highly dependent on their chemical structure.[1][4] Key structural features that can be modulated to optimize activity include:
-
Substituents on the Phenyl Ring(s): The nature, position, and number of substituents on the aromatic rings can significantly impact potency and selectivity. Halogen atoms, like the fluorine in the target scaffold, are known to modulate electronic properties and lipophilicity, which can enhance binding to biological targets.
-
Modifications of the Propanoic Acid Chain: The carboxylic acid group is often crucial for activity, particularly in NSAIDs.[4] However, derivatization of this group into esters, amides, or other functional groups can lead to compounds with altered pharmacokinetic profiles and potentially different biological activities.
-
Stereochemistry: For arylpropanoic acids with a chiral center, the biological activity often resides in one of the enantiomers. For many NSAIDs, the (S)-enantiomer is the more active form.[1]
Future Directions and Conclusion
The this compound scaffold represents a promising area for drug discovery. Based on the extensive research on related arylpropanoic acid derivatives, it is highly probable that compounds based on this scaffold will exhibit a range of valuable biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. This should include in vitro screening against a panel of relevant targets (e.g., COX enzymes, various bacterial and fungal strains, and cancer cell lines) followed by in vivo studies for the most promising candidates. Detailed structure-activity relationship studies will be crucial for optimizing the potency and selectivity of these compounds and for identifying lead candidates for further preclinical and clinical development.
References
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmacy and Pharmaceutical Research, 17(4), 540-555.
- Anis'kov, A. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- Kumar, P., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives.
- Sharma, V., & Kumar, P. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 7(12), 896-906.
- Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(9), 1234.
- Kavaliauskas, P., et al. (2023). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules, 28(21), 7309.
- Kumar, S., et al. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry, 10, S881-S893.
- Trilleras, J., et al. (2019). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. Molecules, 24(18), 3338.
- Grigoryan, S. H., et al. (2019). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.
- Ekowati, J., et al. (2021). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Research Journal of Pharmacy and Technology, 14(1), 1-5.
- Al-Warhi, T., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
- Nurminen, N., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 59.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2354.
- Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3051.
- Wicht, K., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6798.
- Penning, T. D., et al. (1996). Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. Journal of Medicinal Chemistry, 39(14), 2533-2540.
- Glavaš, M., et al. (2022). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 27(19), 6529.
- Gyawali, R., & Ibrahim, S. A. (2014). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Microorganisms, 2(3), 237-253.
- Trilleras, J., et al. (2019). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones.
- Van der Puy, M., et al. (1998). U.S. Patent No. 5,786,507. Washington, DC: U.S.
-
Wikipedia. (n.d.). Phenylpropanoic acid. In Wikipedia. Retrieved January 22, 2026, from [Link]
- Henry, K. J., et al. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of Medicinal Chemistry, 53(16), 6136-6145.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unlocking New Therapeutic Avenues: A Guide to the Potential Therapeutic Targets of Fluorinated Phenylpropanoic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and biological properties. Phenylpropanoic acids, a scaffold present in numerous therapeutic agents, have been a particularly fertile ground for this approach. The introduction of fluorine can profoundly alter a compound's metabolic stability, binding affinity, selectivity, and overall efficacy. This guide provides an in-depth exploration of the key and emerging therapeutic targets of fluorinated phenylpropanoic acids, moving beyond their classical anti-inflammatory roles. We will dissect the mechanistic basis of their action on targets such as Cyclooxygenase (COX) enzymes, γ-secretase, and Peroxisome Proliferator-Activated Receptors (PPARs), and touch upon novel targets like G-protein coupled receptors and ion channels. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this versatile chemical class.
The Rationale for Fluorination in Phenylpropanoic Acid Scaffolds
Phenylpropanoic acid is a privileged structure in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. The strategic substitution of hydrogen with fluorine, an atom of similar size but vastly different electronegativity, offers several distinct advantages in drug design:
-
Enhanced Metabolic Stability: Fluorine can be installed at metabolically labile positions, blocking cytochrome P450-catalyzed oxidation and prolonging the drug's half-life. This is a critical consideration for improving pharmacokinetic profiles.
-
Increased Binding Affinity: The strong carbon-fluorine bond and the unique electronic properties of fluorine can lead to more potent interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.
-
Modulation of Acidity (pKa): Fluorination can alter the acidity of the carboxylic acid moiety, which can influence absorption, distribution, and target engagement.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, potentially locking it into a bioactive conformation for a particular target.
These principles are the causal basis for the diverse therapeutic activities observed in fluorinated phenylpropanoic acids, allowing them to be tailored for a range of biological targets far beyond their original applications.
Key Therapeutic Target I: Cyclooxygenase (COX) Enzymes
The most established role for phenylpropanoic acids is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of pain, inflammation, and fever.
Mechanism of Action
Ibuprofen, a non-fluorinated phenylpropanoic acid, acts as a non-selective inhibitor of both COX-1 and COX-2 isoforms. COX-2 is the primary target for anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. Fluorinated derivatives, such as flurbiprofen, also function as potent COX inhibitors. The introduction of fluorine can enhance the inhibitory potency and, in some cases, introduce a degree of selectivity between the isoforms.
The core mechanism involves the phenylpropanoic acid molecule entering the long, hydrophobic channel of the COX enzyme and binding to its active site, preventing the substrate, arachidonic acid, from being converted to prostaglandin H2 (PGH2).
Signaling Pathway and Point of Intervention
The diagram below illustrates the arachidonic acid cascade and the inhibitory action of fluorinated phenylpropanoic acids on COX enzymes.
Caption: Inhibition of the COX pathway by fluorinated phenylpropanoic acids.
Experimental Protocol: In Vitro COX Inhibition Assay
A self-validating system to determine the inhibitory potential of a compound on COX-1 and COX-2.
Objective: To measure the IC50 (half-maximal inhibitory concentration) of a test compound (e.g., a novel fluorinated phenylpropanoic acid) against purified ovine COX-1 and human recombinant COX-2.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
Purified COX-1 and COX-2 enzymes
-
Test compounds and reference inhibitors (e.g., ibuprofen, celecoxib)
-
Arachidonic acid (substrate)
-
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, enzymes, and reagents according to the manufacturer's protocol. Dilute the test compound to a range of concentrations (e.g., 0.01 µM to 100 µM) in assay buffer.
-
Enzyme Incubation: In a 96-well plate, add 10 µL of either COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Addition: Add 10 µL of the diluted test compound or reference inhibitor to the wells containing the enzyme. For control wells, add 10 µL of buffer.
-
Pre-incubation: Gently shake the plate and incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate for 2 minutes at 37°C. The reaction measures the peroxidase activity of COX.
-
Detection: Stop the reaction and develop the color by adding the provided reagents as per the kit instructions.
-
Data Acquisition: Read the absorbance of each well at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Key Therapeutic Target II: γ-Secretase
A fascinating divergence from the anti-inflammatory pathway is the activity of certain fluorinated phenylpropanoic acids as γ-secretase modulators (GSMs). This activity is particularly relevant to neurodegenerative diseases, most notably Alzheimer's Disease (AD).
Mechanism of Action
γ-secretase is a multi-protein enzyme complex responsible for the final cleavage of the Amyloid Precursor Protein (APP). This cleavage can occur at multiple sites, producing amyloid-beta (Aβ) peptides of varying lengths. The production of the longer, aggregation-prone Aβ42 peptide is considered a key pathogenic event in AD.
Unlike γ-secretase inhibitors which block all cleavage activity (and affect other important substrates like Notch, leading to toxicity), GSMs allosterically modulate the enzyme. Tarenflurbil, the R-enantiomer of flurbiprofen, is a first-generation GSM that was shown to selectively decrease the production of toxic Aβ42 while concurrently increasing the formation of shorter, less harmful Aβ peptides like Aβ38. This modulation is thought to occur by binding to APP or the presenilin (PS1) subunit of the γ-secretase complex, subtly shifting the conformation of the active site. Although Tarenflurbil ultimately failed in Phase III clinical trials, it established a crucial proof-of-concept for this therapeutic strategy.
Signaling Pathway and Point of Intervention
The diagram below shows the APP processing pathway and the specific modulatory effect of GSMs.
Caption: Modulation of APP processing by γ-secretase modulators.
Experimental Protocol: Cell-Based Aβ42 Secretion Assay
Objective: To quantify the effect of a test compound on the secretion of Aβ42 from a cell line overexpressing human APP.
Materials:
-
HEK293 or CHO cells stably expressing human APP (e.g., APP695 isoform).
-
Cell culture medium (e.g., DMEM/F12) and supplements.
-
Test compound and reference GSM.
-
Aβ42 ELISA kit (e.g., from Invitrogen or Meso Scale Discovery).
-
Cell viability assay reagent (e.g., CellTiter-Glo).
Step-by-Step Methodology:
-
Cell Plating: Seed the APP-overexpressing cells into a 96-well culture plate at a density that will result in ~80-90% confluency at the end of the experiment. Culture overnight.
-
Compound Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of the test compound (e.g., 0.1 nM to 10 µM). Include vehicle-only controls.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge briefly to pellet any detached cells and transfer the supernatant to a new plate for analysis.
-
Aβ42 Quantification (ELISA): Perform the Aβ42 ELISA on the conditioned medium samples according to the manufacturer's protocol. This typically involves capturing Aβ42 on an antibody-coated plate, followed by detection with a second, labeled antibody.
-
Cell Viability Assessment: To ensure that the reduction in Aβ42 is not due to cytotoxicity, perform a cell viability assay on the cells remaining in the treatment plate.
-
Data Analysis: Normalize the Aβ42 concentration in each well to the cell viability data. Calculate the percentage reduction in Aβ42 secretion compared to the vehicle control. Plot the percentage reduction against the compound concentration to determine the EC50 (half-maximal effective concentration).
Key Therapeutic Target III: Peroxisome Proliferator-Activated Receptors (PPARs)
Phenylpropanoic acids have also been successfully developed as agonists for PPARs, a family of nuclear receptors that function as transcription factors regulating gene expression in energy metabolism, inflammation, and cellular differentiation.
Mechanism of Action
There are three main PPAR subtypes: α, γ, and β/δ.
-
PPARα: Primarily expressed in the liver, heart, and kidney. Its activation leads to increased fatty acid oxidation and is the target for fibrate drugs used to treat hypertriglyceridemia.
-
PPARγ: Highly expressed in adipose tissue and plays a key role in adipogenesis and insulin sensitization. It is the target for thiazolidinedione drugs for type 2 diabetes.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation and glucose metabolism.
Certain phenylpropanoic acid derivatives have been identified as potent human PPARα and PPARδ dual agonists, making them attractive candidates for treating metabolic syndrome. Upon binding, the agonist induces a conformational change in the PPAR, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.
Signaling Pathway and Point of Intervention
The diagram below outlines the general mechanism of PPAR activation.
Tarenflurbil (R-Flurbiprofen) as a Biochemical Reagent: An In-depth Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Tarenflurbil, also known as (R)-Flurbiprofen, for its use as a biochemical reagent in research and drug development. Initially investigated as a promising therapeutic for Alzheimer's disease, Tarenflurbil's unique mechanism of action as a selective amyloid-beta 42 (Aβ42)-lowering agent, or gamma-secretase modulator (GSM), makes it a valuable tool for studying the intricate pathways of amyloid precursor protein (APP) processing. This document delves into the core mechanism of Tarenflurbil, provides detailed protocols for its application in key biochemical assays, summarizes its preclinical data, and discusses the scientific rationale behind its use in experimental systems. While its clinical development for Alzheimer's disease was ultimately unsuccessful, Tarenflurbil remains a significant research tool for dissecting the complexities of gamma-secretase biology and the amyloid cascade.
Introduction: From NSAID to Selective Aβ42-Lowering Agent
Tarenflurbil is the (R)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. Unlike its (S)-enantiomer or the racemic mixture, Tarenflurbil is largely devoid of cyclooxygenase (COX-1 and COX-2) inhibitory activity, thereby minimizing the gastrointestinal and other side effects associated with traditional NSAIDs[1]. This crucial difference in its pharmacological profile allowed for the investigation of its other, more nuanced, biological activities.
The primary interest in Tarenflurbil arose from the "amyloid hypothesis" of Alzheimer's disease, which posits that the accumulation of the amyloid-beta (Aβ) peptide, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the disease's pathogenesis. Tarenflurbil was identified as a selective Aβ42-lowering agent (SALA), capable of reducing the production of this toxic peptide[2]. This discovery positioned Tarenflurbil as a potential disease-modifying therapy for Alzheimer's and spurred extensive preclinical and clinical investigation. Although a large Phase III clinical trial did not demonstrate a significant benefit in patients with mild Alzheimer's, the reasons for this failure, including low potency and poor brain penetration, provide valuable lessons for future drug development in this area[3][4][5].
For the research scientist, Tarenflurbil serves as a specific modulator of gamma-secretase activity, offering a tool to probe the mechanisms of APP processing and Aβ generation without the confounding effects of COX inhibition.
Mechanism of Action: Allosteric Modulation of Gamma-Secretase
Tarenflurbil's primary mechanism of action is the allosteric modulation of the gamma-secretase enzyme complex[3]. Gamma-secretase is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths.
Instead of inhibiting the enzyme's active site, as a gamma-secretase inhibitor (GSI) would, Tarenflurbil binds to a distinct allosteric site on the gamma-secretase complex. This binding induces a conformational change in the enzyme, subtly altering its processivity. The result is a shift in the cleavage site of the APP C-terminal fragment (APP-CTF), leading to the preferential production of shorter, less amyloidogenic Aβ peptides, such as Aβ38, at the expense of the highly fibrillogenic and neurotoxic Aβ42[6]. This modulation of activity, rather than outright inhibition, is a key feature of Tarenflurbil and other GSMs, as it preserves the enzyme's ability to process other critical substrates, most notably Notch, thereby avoiding the toxicities associated with GSIs[7][8].
The signaling pathway below illustrates the central role of gamma-secretase in APP processing and the modulatory effect of Tarenflurbil.
Caption: Tarenflurbil's Modulation of APP Processing
Experimental Protocols and Methodologies
The following sections provide detailed, self-validating protocols for the use of Tarenflurbil in key biochemical and cell-based assays. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Synthesis of Tarenflurbil ((R)-Flurbiprofen)
While several methods for the synthesis of flurbiprofen and its derivatives have been published, the enantioselective synthesis of Tarenflurbil typically involves either chiral resolution of the racemic mixture or an asymmetric synthesis approach. The following outlines a general, plausible strategy for its preparation.
Protocol 3.1: Enantioselective Synthesis of Tarenflurbil
-
Step 1: Synthesis of Racemic Flurbiprofen: A common route involves the reaction of 2-fluoro-4-bromobiphenyl with a propionylating agent, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield racemic flurbiprofen.
-
Step 2: Chiral Resolution: The racemic flurbiprofen is reacted with a chiral amine, such as (R)-(+)-α-methylbenzylamine, to form diastereomeric salts.
-
Step 3: Fractional Crystallization: The diastereomeric salts are separated by fractional crystallization, exploiting their different solubilities.
-
Step 4: Hydrolysis: The separated diastereomeric salt of the (R)-enantiomer is hydrolyzed with a strong acid, such as hydrochloric acid, to yield Tarenflurbil.
-
Step 5: Purification and Characterization: The final product is purified by recrystallization and characterized by techniques such as NMR, mass spectrometry, and chiral HPLC to confirm its chemical identity and enantiomeric purity.
Causality of Experimental Choices: The use of a chiral resolving agent is a classical and effective method for separating enantiomers. The choice of the specific chiral amine and solvent system for crystallization is critical and often requires empirical optimization to achieve high diastereomeric excess. Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product, ensuring that the biological activity observed is attributable to the (R)-enantiomer.
In Vitro Gamma-Secretase Modulation Assay
This assay is designed to measure the ability of Tarenflurbil to modulate gamma-secretase activity in a cell-based system, specifically by quantifying the reduction in secreted Aβ42 levels.
Protocol 3.2: Measurement of Aβ42 Reduction in CHO-APP Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (CHO-APP) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic) to 80-90% confluency.
-
Compound Treatment: Tarenflurbil is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. The CHO-APP cells are then treated with a range of concentrations of Tarenflurbil (e.g., 0.1 to 500 µM) for a defined period (e.g., 24 hours). A vehicle control (DMSO alone) is also included.
-
Conditioned Media Collection: After the incubation period, the cell culture supernatant (conditioned media) is collected.
-
Aβ42 Quantification: The concentration of Aβ42 in the conditioned media is measured using a commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kit specific for human Aβ42, following the manufacturer's instructions[9].
-
Data Analysis: The Aβ42 concentrations are normalized to the vehicle control, and the IC50 value (the concentration of Tarenflurbil that causes a 50% reduction in Aβ42 levels) is calculated.
Causality of Experimental Choices: CHO cells are frequently used for their ease of culture and transfection, and the stable overexpression of APP provides a robust and reproducible system for studying its processing. ELISA is a highly sensitive and specific method for quantifying Aβ peptides in complex biological samples like cell culture media. The use of a dose-response curve allows for the determination of the compound's potency (IC50).
Caption: In Vitro Gamma-Secretase Modulation Assay Workflow
Analysis of Tarenflurbil in Biological Matrices
Accurate quantification of Tarenflurbil in plasma and brain tissue is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose.
Protocol 3.3: LC-MS/MS Quantification of Tarenflurbil
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to remove precipitated proteins.
-
Brain Tissue: The tissue is homogenized in a suitable buffer, and then a liquid-liquid or solid-phase extraction is performed to isolate the drug.
-
-
Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of Tarenflurbil or a structurally similar compound) is added to all samples and standards to correct for variability in sample processing and instrument response.
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile) is used to separate Tarenflurbil from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Tarenflurbil is detected using multiple reaction monitoring (MRM) in negative ion mode, monitoring a specific precursor-to-product ion transition.
-
Quantification: A calibration curve is generated using standards of known Tarenflurbil concentrations, and the concentration in the unknown samples is determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Causality of Experimental Choices: LC-MS/MS provides high sensitivity and selectivity, allowing for the accurate quantification of low concentrations of Tarenflurbil in complex biological matrices[10][11][12]. The use of an internal standard is essential for robust and reproducible quantification. The specific extraction method and chromatographic conditions need to be optimized to ensure good recovery, minimal matrix effects, and efficient separation.
Summary of Preclinical Data
The following table summarizes key preclinical data for Tarenflurbil, providing insights into its potency and pharmacokinetic properties.
| Parameter | Species/Cell Line | Value | Reference |
| In Vitro Potency | |||
| Aβ42 Reduction IC50 | Human H4 neuroglioma cells | ~300 µM | [4] |
| Pharmacokinetics | |||
| Brain Penetration | Healthy elderly individuals | 0.5% - 1% of plasma levels | [2] |
| Brain/Plasma Ratio | APP transgenic mice | 1.8% - 2.4% | [2] |
Note: The relatively high IC50 for Aβ42 reduction and the low brain penetration are considered key factors contributing to the lack of efficacy in clinical trials.
Rationale for the Use of Specific Experimental Systems
The choice of experimental models is critical for the meaningful evaluation of a compound like Tarenflurbil.
-
CHO-APP and SH-SY5Y Cell Lines: CHO cells are a robust platform for overexpressing specific proteins, in this case, human APP, allowing for a focused study of its processing. The human neuroblastoma cell line, SH-SY5Y, is also widely used as it can be differentiated into neuron-like cells and endogenously expresses APP, providing a more physiologically relevant model for neurodegenerative diseases[8][13].
-
Tg2576 Mouse Model: This transgenic mouse model overexpresses a mutant form of human APP and develops age-dependent Aβ plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease pathology. It has been instrumental in the preclinical evaluation of Aβ-lowering therapies, including Tarenflurbil[2][14].
The logical relationship between these models in the drug discovery pipeline is illustrated below.
Caption: Role of Experimental Models in Tarenflurbil's Development
Conclusion and Future Perspectives
Tarenflurbil, or (R)-Flurbiprofen, stands as a testament to the complexities of developing therapeutics for neurodegenerative diseases. While it did not succeed in the clinical arena for Alzheimer's disease, its journey has provided the scientific community with invaluable insights into the pharmacology of gamma-secretase modulation. For researchers, Tarenflurbil remains a potent and specific tool for investigating the amyloid cascade, offering a means to dissect the intricate mechanisms of APP processing and Aβ generation. Its well-characterized, albeit weak, activity and its lack of COX inhibition make it a valuable reagent for validating new assays, screening for more potent GSMs, and furthering our fundamental understanding of gamma-secretase biology. The story of Tarenflurbil underscores the importance of optimizing not only the mechanism of action but also the pharmacokinetic properties of drug candidates for CNS disorders.
References
-
White Rose Research Online. (n.d.). Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid‐liquid extraction. Retrieved from [Link]
- Eriksen, J. L., et al. (2003). NSAIDs and enantiomers of flurbiprofen target γ-secretase and lower Aβ42 in vivo.
- Google Patents. (n.d.). CN112341352A - Preparation method of flurbiprofen.
-
Frontiers in Molecular Neuroscience. (2021). γ-Secretase Modulatory Proteins: The Guiding Hand Behind the Running Scissors. Retrieved from [Link]
- Astin, J. W., & Tong, G. (2009). Tarenflurbil: mechanisms and myths. JAMA, 302(23), 2597-2598.
- Ruperto, V., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(4), e20202560.
- Kukreja, L., et al. (2008). Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice. Neuroscience, 153(2), 329-338.
- Green, R. C., et al. (2009). Effect of tarenflurbil on cognitive decline and activities of daily living in patients with mild Alzheimer disease: a randomized controlled trial. JAMA, 302(23), 2557-2564.
- Olsson, F., et al. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience, 16, 1256345.
- Zhang, X., & Li, Y. M. (2019). γ-Secretase and its modulators: Twenty years and beyond. Neurobiology of disease, 130, 104523.
- Sheng, C., et al. (2020). Cell culture research in aging and Alzheimer's disease: The strategic use/reuse of untreated controls and savings people's tax dollars. Ageing research reviews, 63, 101149.
- Li, W., et al. (2015). Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 995-996, 56-61.
-
IBL International. (n.d.). Amyloid-β (1-42) ELISA. Retrieved from [Link]
-
ACS Omega. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]
-
PubMed. (2021). Efficient microwave synthesis of flurbiprofen derivatives and their enhancement of efficacy in chronic inflammatory pain models and gastro-protective potential in post-operative model. Retrieved from [Link]
- Mitani, Y., et al. (2012). Identification and preclinical pharmacology of the γ-secretase modulator BMS-869780. The Journal of pharmacology and experimental therapeutics, 341(3), 669-678.
- Imbimbo, B. P. (2009). Why did tarenflurbil fail in Alzheimer's disease?. Journal of Alzheimer's disease, 17(4), 757-760.
-
ResearchGate. (2021). A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample. Retrieved from [Link]
-
PubMed. (2021). A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample. Retrieved from [Link]
-
MDPI. (2021). Modulation of γ-Secretase Activity by a Carborane-Based Flurbiprofen Analogue. Retrieved from [Link]
-
UCL Discovery. (2021). γ‐secretase–mediated amyloid precursor protein intramembrane processing. Retrieved from [Link]
-
ResearchGate. (2006). Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion. Retrieved from [Link]
-
PubMed. (2014). Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies. Retrieved from [Link]
-
RSC Publishing. (2014). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
Utrecht University Repository. (2017). Application of a validated LC-MS/MS method for the simultaneous quantification of a cassette of eight anticancer drugs in mouse plasma and brain tissue. Retrieved from [Link]
-
UniCA IRIS. (2021). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Retrieved from [Link]
-
Journal of Biological Chemistry. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Retrieved from [Link]
-
Journal of Surgery and Medicine. (2022). In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Retrieved from [Link]
-
ResearchGate. (n.d.). Immunoprecipitation/Western blot analysis of APP, CTF, and A in the brains of BMS-299897-treated mice. Retrieved from [Link]
-
Drug Target Review. (2022). New screening method reveals why Alzheimer's drugs often fail. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Tarenflurbil on Cognitive Decline and Activities of Daily Living in Patients With Mild Alzheimer Disease: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tarenflurbil: Mechanisms and Myths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 8. Cell culture research in aging and Alzheimer's disease: The strategic use/reuse of untreated controls and savings people's tax dollars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novamedline.com [novamedline.com]
- 10. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cholinergic Differentiation of Human Neuroblastoma SH-SY5Y Cell Line and Its Potential Use as an In vitro Model for Alzheimer's Disease Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronic administration of R-flurbiprofen attenuates learning impairments in transgenic amyloid precursor protein mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Arylpropanoic Acid Derivatives
This guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic effects of arylpropanoic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles with field-proven insights, focusing on the causality behind experimental choices and the validation of described protocols.
Introduction: The "Profens"
Arylpropanoic acid derivatives, colloquially known as "profens," are a cornerstone of modern pharmacotherapy for managing pain, inflammation, and fever.[1][2][3] This class, which includes widely recognized agents such as ibuprofen and naproxen, is chemically characterized by a 2-arylpropionic acid scaffold.[1] A critical structural feature is the chiral center at the alpha-position of the propionic acid group; the (S)-enantiomer is typically the more pharmacologically active form.[1][3] Their therapeutic efficacy is primarily attributed to the inhibition of prostaglandin synthesis, a discovery that has defined their mechanism of action for decades.[2][4]
Core Mechanism: Competitive Inhibition of Cyclooxygenase (COX) Enzymes
The principal mechanism of action for arylpropanoic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthases.[1][2][4][5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins and thromboxanes.[6][7][8]
The COX Isoforms: A Tale of Two Enzymes
There are two primary isoforms of the COX enzyme, COX-1 and COX-2, which share similar three-dimensional structures but differ significantly in their physiological roles.[6][9]
-
COX-1: This is a constitutively expressed enzyme found in most tissues.[6][9] It is considered a "housekeeping" enzyme, responsible for producing prostaglandins that mediate essential physiological functions, including the protection of the gastric mucosa and supporting platelet aggregation.[1][9][10]
-
COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli such as cytokines and growth factors at sites of inflammation.[1][6][9] Its products mediate the classic signs of inflammation: pain, fever, and swelling.[11]
The dual inhibition of these isoforms explains both the therapeutic effects and the common side effects of non-selective NSAIDs like the profens. The desired anti-inflammatory and analgesic effects stem from COX-2 inhibition, while the common gastrointestinal side effects are a direct result of inhibiting the protective functions of COX-1.[2][3][9]
Molecular Interactions: Binding to the COX Active Site
Arylpropanoic acid derivatives function as competitive inhibitors, binding to the active site of the COX enzymes and preventing the substrate, arachidonic acid, from accessing it. X-ray crystallography studies have provided a detailed view of this interaction.[12][13]
-
Canonical Binding Mode: Most profens bind in a canonical orientation. The carboxylate group of the drug forms a crucial salt bridge and hydrogen bonds with highly conserved arginine (Arg-120) and tyrosine (Tyr-355) residues at the base of the active site channel.[12][13]
-
Hydrophobic Interactions: The aryl portion of the molecule extends up into a hydrophobic channel within the enzyme, making extensive van der Waals contacts with surrounding amino acid residues.[12] For example, the α-methyl group of naproxen fits into a hydrophobic pocket, reinforcing its binding.[13]
The ability of the inhibitor's carboxylate to anchor to Arg-120 is a key determinant of binding and inhibitory activity. This explains why esterifying or converting the carboxylate to an amide abolishes the slow, tight-binding behavior of some profens like flurbiprofen.[14]
Downstream Consequences: Halting the Prostaglandin Cascade
By blocking the COX enzymes, arylpropanoic acid derivatives effectively shut down the synthesis of prostaglandins (PGs) and thromboxanes (TXs), collectively known as prostanoids.[4][15] This cascade begins with the release of arachidonic acid from cell membranes by phospholipase A2.[5][8] COX enzymes then catalyze the first committed step in this pathway.[5]
The inhibition of this pathway leads to:
-
Reduced Inflammation: Decreased production of prostaglandins like PGE2, which are potent inflammatory mediators.[6][8]
-
Analgesia (Pain Relief): Prostaglandins sensitize nociceptive nerve endings to other inflammatory mediators like bradykinin. Reducing their levels raises the pain threshold.
-
Antipyresis (Fever Reduction): PGE2 is involved in elevating the hypothalamic set point for body temperature in response to infection. Blocking its synthesis allows the body to dissipate heat.[11]
Caption: Inhibition of the Prostaglandin Synthesis Pathway by Arylpropanoic Acids.
COX Isoform Selectivity and Clinical Implications
While classified as non-selective, different arylpropanoic acid derivatives exhibit varying degrees of inhibitory potency against COX-1 and COX-2. This selectivity is quantified by the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and is often expressed as a COX-1/COX-2 ratio.[16]
A lower COX-1/COX-2 ratio indicates a preference for inhibiting COX-1, whereas a higher ratio suggests greater selectivity for COX-2.[16] For instance, ibuprofen is more potent against COX-1, while some other NSAIDs like diclofenac show a slight preference for COX-2.[16]
Table 1: Comparative COX Inhibition of Common NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Ibuprofen | 12 | 80 | 0.15 | [16] |
| Naproxen | 0.16 | 4.3 | 0.037 | Derived from multiple sources |
| Diclofenac | 0.076 | 0.026 | 2.9 | [16] |
| Celecoxib | 82 | 6.8 | 12 |[16] |
Note: IC50 values can vary based on the specific assay conditions. The values presented are for comparative purposes.
Causality Insight: The quest for drugs with high COX-2 selectivity was driven by the hypothesis that such agents would retain anti-inflammatory efficacy while minimizing gastrointestinal side effects.[17][18] This led to the development of the "coxib" class of drugs (e.g., Celecoxib).[19] However, it later emerged that COX-2 also plays a role in cardiovascular homeostasis, and highly selective COX-2 inhibitors have been associated with an increased risk of cardiovascular events.[10][17]
Experimental Elucidation of the Mechanism of Action
The mechanism of action of profens has been defined through a combination of in vitro enzymatic assays, cell-based models, and structural biology.
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
This protocol provides a self-validating system to determine the IC50 of a test compound against COX-1 and COX-2. The principle is based on measuring the peroxidase activity of COX, which generates a colored product from an appropriate substrate.[20][21]
Objective: To quantify the inhibitory potency of an arylpropanoic acid derivative on purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test Inhibitor (e.g., Ibuprofen) and vehicle (e.g., DMSO)
-
96-well microplate and a microplate reader (absorbance at 590 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Create a serial dilution of the test inhibitor and a known reference inhibitor.
-
Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and the COX enzyme (separate wells for COX-1 and COX-2).
-
Inhibitor Addition: Add a small volume of the diluted test inhibitor or vehicle (for control wells) to the enzyme mixture. Pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Add the colorimetric substrate (TMPD) followed immediately by arachidonic acid to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm kinetically for 5-10 minutes. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation: The protocol is validated by running a known non-selective inhibitor (like ibuprofen) and a known COX-2 selective inhibitor (like celecoxib) in parallel. The resulting IC50 values should align with established literature values, confirming the assay's accuracy and sensitivity.
Caption: Experimental Workflow for an In Vitro COX Inhibition Assay.
Emerging & Secondary Mechanisms
While COX inhibition is the primary mechanism, research suggests that arylpropanoic acid derivatives may possess other biological activities that contribute to their overall pharmacological profile.
-
Inhibition of Long-Chain Fatty Acid-CoA Ligase: Some studies have shown that the R-enantiomers of profens like ibuprofen and fenoprofen can competitively or non-competitively inhibit long-chain fatty acid-CoA ligase. This enzyme is involved in the formation of CoA thioesters of fatty acids and xenobiotics, and this interaction may play a role in the chiral inversion and metabolism of these drugs.[22]
-
COX-Independent Anticancer Effects: Numerous studies have reported that profens can exert antiproliferative and pro-apoptotic effects on various cancer cell lines through mechanisms that are independent of COX inhibition.[23][24] These may involve modulation of signaling pathways like NF-κB or interactions with targets such as peroxisome proliferator-activated receptors (PPARs).[17][24]
Conclusion
The mechanism of action of arylpropanoic acid derivatives is a well-established paradigm in pharmacology, centered on the competitive inhibition of COX-1 and COX-2 enzymes. This targeted disruption of the prostaglandin synthesis pathway comprehensively explains their anti-inflammatory, analgesic, and antipyretic properties, as well as their primary side effect profiles. A deep understanding of the molecular interactions within the COX active site, the nuances of isoform selectivity, and the robust experimental methodologies used for their characterization is essential for professionals engaged in the research and development of anti-inflammatory therapeutics. As research continues, the elucidation of secondary, non-COX mechanisms may open new avenues for the application and optimization of this vital class of drugs.
References
-
Prostaglandin Synthesis . (2023). Biology LibreTexts. [Link]
-
Synthesis of Prostaglandins (PG) and Thromboxanes (TX) . Reactome Pathway Database. [Link]
-
Introduction to Prostaglandin . Creative Diagnostics. [Link]
-
Prostaglandin . Wikipedia. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition . (2010). ACS Publications. [Link]
-
Arylpropionic Acid Derivatives . (2017). BrainKart. [Link]
-
Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen . National Institutes of Health (NIH). [Link]
-
IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD) . ResearchGate. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities . (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review . Journal of Drug Delivery and Therapeutics. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action . (2019). PubMed. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry . National Institutes of Health (NIH). [Link]
-
Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors . (2004). PubMed. [Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization . (2010). Springer Protocols. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships . National Institutes of Health (NIH). [Link]
-
Structural and Functional Analysis of Cyclooxygenase-2 Inhibition by Non-Steroidal Anti-Inflammatory Drugs . Vanderbilt University. [Link]
-
In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants . (2020). African Journal of Pharmacy and Pharmacology. [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit . Interchim. [Link]
-
Down-regulation of Cyclooxygenase-2 by the Carboxyl Tail of the Angiotensin II Type 1 Receptor . National Institutes of Health (NIH). [Link]
-
Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 . Scholars@Duke. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays . ResearchGate. [Link]
-
Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes . (2001). PubMed. [Link]
-
Role and regulation of cyclooxygenase-2 during inflammation . (1998). PubMed. [Link]
-
IC50 values calculated for COX-1 and COX-2 enzymes after incubation for 2 min with the tested compounds and COX selectivity ratio . ResearchGate. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective . Dovepress. [Link]
-
Distinct Serum MicroRNA Signatures and mRNA Decay Pathway Dysregulation in NSAID-Exacerbated Chronic Urticaria . (2024). MDPI. [Link]
-
Structural basis of fatty acid substrate binding to cyclooxygenase-2 . (2010). PubMed. [Link]
-
Inhibition kinetics of hepatic microsomal long chain fatty acid-CoA ligase by 2-arylpropionic acid non-steroidal anti-inflammatory drugs . (1992). Flinders University. [Link]
-
Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) . (2024). YouTube. [Link]
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities . (2020). ResearchGate. [Link]
-
Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action . Ohrid University. [Link]
-
COX-1 and COX-2 inhibitors . (2001). PubMed. [Link]
-
COX1 and COX2 . (2021). GPnotebook. [Link]
-
Ibuprofen . Wikipedia. [Link]
-
COX Inhibitors . National Institutes of Health (NIH). [Link]
-
Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet] . Lecturio. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. brainkart.com [brainkart.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Prostaglandin - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 16. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. COX-1 and COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lecturio.com [lecturio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. academicjournals.org [academicjournals.org]
- 22. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 23. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid and its Analogs
Executive Summary
The 3-aryl-3-phenylpropanoic acid scaffold represents a versatile and privileged structure in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] This guide focuses on 3-(4-fluorophenyl)-3-phenylpropanoic acid as a prototypical example to explore the intricate structure-activity relationships (SAR) that govern the efficacy and selectivity of this chemical class. By dissecting the roles of the core structural motifs—the twin aromatic rings, the carboxylic acid, and the flexible propanoic linker—we aim to provide researchers and drug development professionals with a comprehensive understanding of how targeted modifications can modulate biological outcomes. This document synthesizes data from disparate therapeutic areas to build a cohesive SAR narrative, offering insights into rational drug design and providing field-proven experimental protocols for analog synthesis and evaluation.
Introduction: The 3-Aryl-3-Phenylpropanoic Acid Scaffold
Arylpropanoic acids are a well-established class of compounds, with ibuprofen being a famous example.[1] The 3,3-diarylpropanoic acid subclass, characterized by two aromatic rings attached to the same carbon atom, presents a distinct three-dimensional profile that enables interaction with a diverse range of biological targets. The general structure consists of a central C3 carbon atom bearing two aryl groups, connected via an ethyl chain to a carboxylic acid terminus.
The biological potential of this scaffold is broad:
-
Anti-inflammatory and Analgesic Activity: As derivatives of aryl propionic acids, many compounds in this class exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[1]
-
Anticancer Properties: Certain derivatives have been developed as inhibitors of specific oncogenic targets, including enzymes involved in hormone metabolism or cell signaling pathways.[2][3]
-
Metabolic Regulation: More recently, analogs have been identified as potent agonists for G protein-coupled receptors like GPR40, offering a therapeutic avenue for type 2 diabetes.[4]
-
Antimicrobial Effects: Functionalized derivatives have demonstrated activity against multidrug-resistant bacterial and fungal pathogens.[5]
Our focus molecule, this compound, contains the essential features of this class, with the addition of a fluorine atom—a common modification in medicinal chemistry used to enhance metabolic stability and binding affinity.
The Core Pharmacophore: Essential Elements for Biological Activity
A pharmacophore model outlines the essential molecular features necessary for biological activity. For the 3,3-diarylpropanoic acid class, a general model can be constructed based on recurring patterns observed in active analogs across different biological targets.[6][7]
The key features include:
-
Two Aromatic/Hydrophobic Regions (Aro/H): Provided by the two phenyl rings. These are crucial for establishing hydrophobic and van der Waals interactions within the binding pockets of target proteins.
-
A Hydrogen Bond Acceptor/Negative Ionizable (HBA/NI): The carboxylic acid group is a critical interaction point.[8] At physiological pH, it is deprotonated, allowing it to form salt bridges with positively charged residues (e.g., Arginine, Lysine) or act as a hydrogen bond acceptor.[8]
-
A Defined Spatial Relationship: The relative orientation and distance between the aromatic rings and the acidic group, dictated by the propanoic acid linker, are vital for proper alignment within the target's active site.
Caption: Fig. 1: Generalized pharmacophore model for 3,3-diarylpropanoic acids.
Deconstructing the Structure-Activity Relationship
The causality behind experimental choices in drug design hinges on understanding how modifying specific parts of a lead compound affects its biological activity.[9]
The Indispensable Carboxylic Acid Moiety
The carboxylic acid is arguably the most critical functional group for many of the observed activities. Its role is multifaceted:
-
Binding Anchor: As mentioned, it often serves as the primary anchoring point to the protein target through strong ionic or hydrogen bonds.[8]
-
Solubility and Pharmacokinetics: It imparts aqueous solubility, which is essential for drug administration and distribution.
SAR Insights:
-
Esterification or Amidation: Conversion of the carboxylic acid to an ester or an amide typically leads to a significant drop or complete loss of in vitro activity, confirming the necessity of the acidic proton or the negative charge for direct target engagement.[8] However, this strategy is often employed to create prodrugs that are metabolized back to the active acid in vivo.
-
Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere like a tetrazole can maintain the necessary acidic properties while potentially improving metabolic stability, cell permeability, and oral bioavailability.[9]
The Diaryl System: Tuning Hydrophobicity and Selectivity
The two phenyl rings are responsible for key hydrophobic interactions. Modifications to these rings can profoundly impact potency and selectivity.
SAR Insights:
-
Role of the 4-Fluoro Substituent: The introduction of a fluorine atom at the para-position of one phenyl ring is a classic medicinal chemistry strategy.
-
Electronic Effects: Fluorine is highly electronegative, which can alter the electronic properties of the ring and influence interactions (e.g., halogen bonding).
-
Metabolic Blocking: The C-F bond is very strong. Placing a fluorine atom at a site susceptible to metabolic oxidation (like a para-position) can block this process, thereby increasing the compound's half-life.
-
Binding Affinity: Fluorine can enhance binding affinity by participating in favorable interactions with the protein backbone or by displacing water molecules in the binding pocket.
-
-
Positional Isomerism: Moving the fluoro group to the ortho- or meta-position would likely alter the preferred conformation of the molecule due to steric hindrance, leading to a different binding mode and activity profile.
-
Other Substituents: Introducing other groups (e.g., chloro, methyl, methoxy) on either ring allows for a systematic exploration of the binding pocket's steric and electronic tolerances. For example, in a related series of GPR40 agonists, adding small alkyl groups like methyl at the 2' and 6' positions of a biphenyl ring was found to be beneficial for activity.[4]
The Propanoic Linker: The Importance of Length and Flexibility
The three-carbon chain connecting the diaryl head to the carboxylic acid tail is not merely a spacer. Its length and conformational flexibility are critical.
SAR Insights:
-
Homologation: Systematically changing the chain length (e.g., to acetic or butanoic acid) is a key SAR experiment.[9] Studies on related structures, such as phenylated pyrazoloalkanoic acids, have shown that an optimal chain length exists for receptor binding, with both shorter and longer chains leading to a dramatic decrease in potency.[10] This suggests the binding site has a specific size and that the acidic group must be positioned precisely relative to the hydrophobic regions.
-
Conformational Restriction: The flexibility of the propanoic chain allows the molecule to adopt various conformations. While this can be advantageous for initial binding, locking the molecule into its "bioactive conformation" by incorporating the chain into a rigid ring system can significantly enhance potency and selectivity.
Case Study: 3-Phenyl-3-aryl Carboxamido Propanoic Acids as CYP26A1 Inhibitors
A study by Zhang et al. provides an excellent real-world example of SAR in a closely related series.[2] They aimed to develop inhibitors of CYP26A1, an enzyme that metabolizes all-trans-retinoic acid (ATRA). The core of their compounds was a 3-phenyl-3-arylpropanoic acid scaffold where the carboxylic acid was converted to an amide.
Key Findings:
-
The β-phenylalanine moiety was crucial, as the carboxylic acid was proposed to form a coordination bond with the heme iron of the CYP26A1 enzyme.[2]
-
Systematic replacement of one of the aryl groups led to significant variations in inhibitory activity.
-
The most promising compound featured a 5-chloro-3-methyl-1-phenyl-1H-pyrazole group, demonstrating that complex heterocyclic systems can be well-tolerated and can enhance potency.[2]
Table 1: SAR Data for Selected CYP26A1 Inhibitors
| Compound | Aryl Group Substitution | CYP26A1 IC50 (μM) |
|---|---|---|
| Liarozole | (Reference Drug) | 2.45 |
| S8 (Lead) | 2-tertbutyl-5-methylfuran | 3.21 |
| 32 (Optimized) | 5-chloro-3-methyl-1-phenyl-1H-pyrazole | 1.36 |
(Data synthesized from Zhang et al., 2015)[2]
This case study highlights how the 3,3-diarylpropanoic acid framework can be systematically modified to achieve high potency against a specific biological target.
Caption: Fig. 2: Workflow for a typical SAR study.
Experimental Protocols for SAR Elucidation
To validate the hypotheses generated from SAR analysis, robust experimental protocols are essential.
Protocol: Synthesis of a this compound Analog
This protocol describes a general method for synthesizing the core scaffold via hydrobromination of a substituted cinnamic acid, a common precursor.[11][12]
Objective: To synthesize 3-bromo-3-phenylpropanoic acid as a key intermediate for further derivatization.
Materials:
-
trans-Cinnamic acid
-
Glacial acetic acid
-
Hydrogen bromide (HBr) gas or a saturated solution of HBr in acetic acid
-
Anhydrous carbon disulfide (for recrystallization)
-
Sealed reaction tube or pressure vessel
-
Heating mantle and magnetic stirrer
Procedure:
-
Reagent Preparation: Prepare a saturated solution of HBr in glacial acetic acid by bubbling HBr gas through the acid at room temperature.[12]
-
Reaction Setup: In a heavy-walled sealed tube, combine 10 g of finely powdered trans-cinnamic acid with 10 g of the HBr/acetic acid solution.[11]
-
Reaction: Seal the tube and heat the mixture to 100°C for 2 hours with stirring. The reaction involves the electrophilic addition of HBr across the double bond of the cinnamic acid.
-
Isolation: Carefully cool the reaction vessel to room temperature, then place it in an ice bath. The product, 3-bromo-3-phenylpropanoic acid, will crystallize out of the solution.[12]
-
Purification: Collect the crystals by vacuum filtration. Crucially, the product is sensitive to water. Recrystallize from an anhydrous solvent like dry carbon disulfide.[11]
-
Derivatization: The resulting benzylic bromide is now a versatile intermediate. It can be subjected to nucleophilic substitution with various thiols, amines, or other nucleophiles to generate a library of analogs for SAR studies.
Protocol: In Vitro CYP26A1 Inhibition Assay
This protocol is a conceptual model based on methods used for evaluating P450 enzyme inhibitors.[2]
Objective: To determine the IC50 value of a test compound against CYP26A1.
Materials:
-
Recombinant human CYP26A1 enzyme
-
All-trans-retinoic acid (ATRA) - the substrate
-
NADPH regenerating system (to supply cofactors for the enzyme)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, NADPH regenerating system, and the recombinant CYP26A1 enzyme.
-
Pre-incubation: Add a small volume of the diluted test compound (or DMSO for control wells) to the reaction mixture and pre-incubate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Initiate the enzymatic reaction by adding the substrate, ATRA.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., cold acetonitrile). This will precipitate the protein and halt enzymatic activity.
-
Analysis: Centrifuge the plate to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the amount of remaining ATRA or the formation of its primary metabolite, 4-hydroxy-ATRA.
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold is a rich platform for the discovery of novel therapeutics. The structure-activity relationships governing its biological effects are a textbook example of medicinal chemistry principles. The carboxylic acid typically serves as a vital binding anchor, the diaryl system dictates hydrophobic interactions and can be tuned for selectivity, and the propanoic linker controls the spatial positioning of these key elements.
Future research should focus on:
-
Exploring Novel Aromatic and Heterocyclic Groups: As shown in the CYP26A1 case study, incorporating more complex heterocyclic rings in place of a simple phenyl group can unlock significant gains in potency and selectivity.[2]
-
Conformational Constraint: Synthesizing rigid analogs where the propanoic chain is part of a ring system could lead to highly potent and selective compounds by minimizing the entropic penalty of binding.
-
Structure-Based Design: As more crystal structures of relevant targets become available, computational methods like molecular docking and pharmacophore modeling will play an even greater role in the rational design of next-generation inhibitors and agonists based on this versatile scaffold.[13]
By combining systematic analog synthesis, robust biological evaluation, and modern computational tools, the full therapeutic potential of the 3,3-diarylpropanoic acid class can be realized.
References
-
Zhang, Y., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1164-1174. [Link]
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[14].pdf]([Link]14].pdf)
-
Arya, K., et al. (2018). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][2]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. Molecules, 23(9), 2333. [Link]
-
Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(19), 6959. [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. [Link]
-
Gomory, A., et al. (2021). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 9, 735284. [Link]
-
Hu, J., et al. (2023). Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling. Microbiome, 11(1), 103. [Link]
-
Hossain, M. S., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. Pharmaceuticals, 15(10), 1261. [Link]
-
Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 17(10), 12294-12311. [Link]
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 245. [Link]
-
Weisenfeld, N. C., et al. (1992). Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic. Journal of Medicinal Chemistry, 35(2), 389-397. [Link]
-
Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
-
Mickevičius, V., et al. (2012). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. [Link]
-
Drug Design Org. (n.d.). Structure Activity Relationships. [Link]
-
ResearchGate. (n.d.). Pharmacophore models prepared based on the known inhibitors. [Link]
-
Negoro, K., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-3776. [Link]
-
Ielo, L., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1025-1062. [Link]
-
Kamal, Z., et al. (2013). Pharmacophore Modeling and Virtual Screening for the Discovery of New type 4 cAMP Phosphodiesterase (PDE4) Inhibitors. Semantic Scholar. [Link]
-
Lenselink, E. B., et al. (2022). Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Preprints.org. [Link]
-
Chegg. (2013). explain your reasoning. 1. Write a mechanism for the bromination reaction of trans-cinnamic acid to form erythro. [Link]
-
PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. fiveable.me [fiveable.me]
- 10. Structure-activity relationships associated with 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid, a nonprostanoid prostacyclin mimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. preprints.org [preprints.org]
- 14. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 3-(4-Fluorophenyl)-3-phenylpropanoic acid, tailored for researchers, scientists, and drug development professionals. The content is structured to offer not just procedural details but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of the subject matter.
Introduction: A Tale of Two Scaffolds in Drug Discovery
The history of this compound is not one of a single, celebrated discovery but rather an embodiment of the logical progression in medicinal chemistry. Its structural motif, the 3,3-diarylpropanoic acid core, places it at the intersection of two significant areas of pharmaceutical research: non-steroidal anti-inflammatory drugs (NSAIDs) and, more recently, metabolic disease therapies.
The arylpropanoic acid scaffold is famously represented by drugs like ibuprofen and naproxen, which have been mainstays in pain and inflammation management for decades.[1][2] Concurrently, the strategic incorporation of fluorine into drug candidates became a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, bioavailability, and potency.[3] It is within this context of rational drug design—the marriage of a proven pharmacophore with the benefits of fluorination—that the synthesis and exploration of compounds like this compound became a logical step for researchers. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its existence is a testament to the systematic exploration of chemical space in the quest for improved therapeutic agents.
More recently, the 3,3-diarylpropanoic acid structure has gained significant attention as a scaffold for agonists of the G-protein coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes.[4][5] This has opened a new chapter in the scientific story of this class of molecules, highlighting their versatility and continued relevance in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | N/A |
| Molecular Weight | 244.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not widely reported, expected to be a crystalline solid | N/A |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | N/A |
| pKa | Estimated to be around 4-5, typical for a carboxylic acid. | N/A |
Synthetic Routes: A Tale of Two Classic Reactions
The synthesis of unsymmetrical 3,3-diarylpropanoic acids like this compound can be approached through several classic organic reactions. Here, we detail two of the most logical and historically significant methods: the Reformatsky Reaction and the Michael Addition.
The Reformatsky Reaction: Building the Carbon Framework
The Reformatsky reaction, discovered by Sergey Reformatsky in 1887, is a powerful tool for the formation of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[6][7] This method is particularly well-suited for the synthesis of 3,3-diarylpropanoic acids from a diaryl ketone.
Caption: Retrosynthetic logic for the Reformats of this compound.
Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxy-3-phenylpropanoate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 eq).
-
Initiation: Add a small crystal of iodine to the zinc dust and gently heat under a nitrogen atmosphere to activate the zinc surface.
-
Reagent Addition: Allow the flask to cool to room temperature. Add a solution of 4-fluorobenzophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Slow Addition: From the dropping funnel, add a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF dropwise to the stirred suspension. The reaction is exothermic and may require occasional cooling in an ice bath to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy ester.
Step 2: Dehydration of the β-Hydroxy Ester
-
Reaction Setup: Dissolve the crude β-hydroxy ester from Step 1 in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.
-
Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting α,β-unsaturated ester by column chromatography.
Step 3: Reduction of the α,β-Unsaturated Ester and Hydrolysis
-
Reduction: Dissolve the purified α,β-unsaturated ester in ethanol and add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenation: Subject the mixture to hydrogenation using a balloon filled with hydrogen gas or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Hydrolysis: Add a solution of sodium hydroxide (2.0 eq) in water to the filtrate and heat to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture, wash with diethyl ether to remove any non-acidic impurities.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Zinc Activation: The use of iodine is crucial to remove the passivating layer of zinc oxide from the surface of the zinc dust, thereby initiating the reaction.
-
Anhydrous Conditions: The organozinc intermediate is sensitive to moisture, necessitating the use of anhydrous solvents and a dry atmosphere.
-
Stepwise Dehydration and Reduction: While a one-pot reduction of the β-hydroxy ester is possible, a stepwise approach often provides cleaner products and higher overall yields.
The Michael Addition: A Conjugate Approach
The Michael addition is a versatile method for forming carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[8] For the synthesis of this compound, this would involve the addition of a phenylacetic acid-derived nucleophile to a fluorinated cinnamic acid derivative.
Caption: Retrosynthetic logic for the Michael Addition synthesis.
Step 1: Preparation of the Michael Acceptor (e.g., Ethyl (E)-3-(4-fluorophenyl)acrylate)
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and triethyl phosphonoacetate (1.1 eq) in anhydrous THF.
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the ethyl (E)-3-(4-fluorophenyl)acrylate.
Step 2: Michael Addition
-
Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve phenylacetic acid (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (2.2 eq) dropwise to form the dianion.
-
Addition: To this solution, add the ethyl (E)-3-(4-fluorophenyl)acrylate from Step 1 dropwise at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride.
-
Extraction and Purification: Extract with ethyl acetate, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation
-
Hydrolysis: Dissolve the product from Step 2 in a mixture of ethanol and water, add an excess of sodium hydroxide, and reflux for 4-6 hours.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Decarboxylation: Gently heat the acidified mixture to induce decarboxylation of the malonic acid intermediate.
-
Isolation: Cool the solution, and the product, this compound, will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Horner-Wadsworth-Emmons Reaction: This is a reliable method for the stereoselective synthesis of the (E)-alkene Michael acceptor.
-
Dianion Formation: The use of two equivalents of a strong base like n-butyllithium ensures the formation of the dianion of phenylacetic acid, which is a more potent nucleophile for the Michael addition.
-
Hydrolysis and Decarboxylation: The final step removes the ester protecting group and the extra carboxyl group from the phenylacetic acid moiety to yield the desired product.
Potential Applications and Future Directions
While not a blockbuster drug itself, this compound and its derivatives are valuable tools for medicinal chemists. Its primary utility lies as a scaffold for the development of more complex molecules. As previously mentioned, the most promising current application for this structural class is in the development of GPR40 agonists for the treatment of type 2 diabetes.[4][5] The 3,3-diarylpropanoic acid moiety has been shown to be a key pharmacophore for potent and selective GPR40 agonism.
Future research in this area will likely focus on:
-
Asymmetric Synthesis: Developing stereoselective syntheses to access single enantiomers of this compound, which is crucial for understanding the structure-activity relationship (SAR) and for developing chiral drugs.
-
Further Derivatization: Exploring modifications of the phenyl rings and the propanoic acid chain to optimize potency, selectivity, and pharmacokinetic properties for GPR40 and other potential biological targets.
-
Exploration of Other Therapeutic Areas: Given the broad biological activities of arylpropanoic acids, it is plausible that derivatives of this compound could be investigated for other applications, such as in oncology or neurodegenerative diseases.
Conclusion
This compound represents a fascinating case study in the evolution of drug discovery. While its own history is not marked by a singular breakthrough, its existence is a logical and important step in the systematic exploration of valuable chemical scaffolds. The synthetic routes to this molecule are rooted in classic and reliable organic reactions, offering a practical platform for its preparation and further derivatization. As research into GPR40 agonists and other areas of medicinal chemistry continues, the 3,3-diarylpropanoic acid scaffold, exemplified by this compound, is poised to remain a significant area of investigation for the development of new therapeutic agents.
References
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (URL: [Link])
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. (URL: [Link])
-
Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. IJPPR. (URL: [Link])
-
Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. PubMed. (URL: [Link])
-
Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. ACS Publications. (URL: [Link])
-
Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. ACS Figshare. (URL: [Link])
-
Reformatsky reaction. Wikipedia. (URL: [Link])
-
Reformatsky Reaction. Organic Chemistry Portal. (URL: [Link])
-
Structure–Activity Relationship of Novel and Selective Biaryl-Chroman GPR40 AgoPAMs. ACS Publications. (URL: [Link])
- CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. (URL: [Link])
-
Discovery of 3-aryl-3-ethoxypropanoic acids as orally active GPR40 agonists. PubMed. (URL: [Link])
-
Reformatsky Reaction. NROChemistry. (URL: [Link])
-
(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. (URL: [Link])
-
Reformatsky reaction. L.S.College, Muzaffarpur. (URL: [Link])
- US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use.
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. (URL: [Link])
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. (URL: [Link])
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. (URL: [Link])
-
The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. (URL: [Link])
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. (URL: [Link])
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. (URL: [Link])
-
Michael Addition. Organic Chemistry Portal. (URL: [Link])
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. (URL: [Link])
Sources
- 1. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the multi-step synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid, a valuable building block in medicinal chemistry and materials science. The protocol is designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction
This compound is a diarylpropanoic acid derivative. The presence of a fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often enhancing metabolic stability and binding affinity. This guide details a reliable synthetic route commencing from commercially available starting materials, proceeding through a series of robust and well-established chemical reactions.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a five-step sequence, beginning with the synthesis of a key benzophenone intermediate. This is followed by a Reformatsky reaction to construct the carbon skeleton, subsequent dehydration and hydrogenation to achieve the desired saturation, and concluding with ester hydrolysis to yield the final carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fluorobenzene | Reagent | Sigma-Aldrich |
| Benzoyl chloride | Reagent | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific |
| Sodium sulfate (anhydrous) | ACS | Fisher Scientific |
| Ethyl bromoacetate | 98% | Sigma-Aldrich |
| Zinc dust (activated) | <10 µm | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Iodine | ACS | Fisher Scientific |
| Sulfuric acid (H₂SO₄) | 98% | Fisher Scientific |
| Palladium on carbon (Pd/C) | 10% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS | Fisher Scientific |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS | Fisher Scientific |
| Hexanes | ACS | Fisher Scientific |
Experimental Protocols
Part 1: Synthesis of 4-Fluorobenzophenone
This initial step involves a Friedel-Crafts acylation reaction, a classic and efficient method for the formation of aryl ketones.[1][2] Anhydrous aluminum chloride, a Lewis acid, is employed to generate a highly electrophilic acylium ion from benzoyl chloride, which then undergoes electrophilic aromatic substitution with fluorobenzene.
Protocol:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (27 g, 0.20 mol).
-
Cool the flask in an ice bath (0 °C) and add fluorobenzene (117 g, 1.2 mol) under a nitrogen atmosphere.
-
Slowly add benzoyl chloride (39.8 g, 0.181 mol) to the stirred suspension over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice and 50 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from ethanol to afford pure 4-fluorobenzophenone as white crystals.
Part 2: Synthesis of Ethyl 3-(4-fluorophenyl)-3-hydroxy-3-phenylpropanoate via Reformatsky Reaction
The Reformatsky reaction is a key carbon-carbon bond-forming reaction that utilizes an organozinc reagent generated in situ from an α-halo ester and zinc metal.[3][4][5] This organozinc enolate is less reactive than Grignard reagents or lithium enolates, allowing for the selective addition to the carbonyl group of the ketone without attacking the ester functionality.[4][5]
Protocol:
-
Activate zinc dust (13.1 g, 0.2 mol) by stirring with a catalytic amount of iodine in 50 mL of anhydrous toluene under reflux for 5 minutes, then cool to room temperature.
-
To the activated zinc suspension, add ethyl bromoacetate (33.4 g, 0.2 mol).
-
In a separate flask, dissolve 4-fluorobenzophenone (20.0 g, 0.1 mol) in 100 mL of anhydrous toluene.
-
Slowly add the 4-fluorobenzophenone solution to the zinc and ethyl bromoacetate mixture.
-
Heat the resulting mixture to 90 °C and stir for 30 minutes. The reaction is often initiated by gentle heating.
-
After the reaction is complete (monitored by TLC), cool the mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of 100 mL of 10% aqueous sulfuric acid.
-
Filter the mixture to remove any unreacted zinc.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude β-hydroxy ester, which can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Part 3: Dehydration of Ethyl 3-(4-fluorophenyl)-3-hydroxy-3-phenylpropanoate
The synthesized β-hydroxy ester is dehydrated to the corresponding α,β-unsaturated ester. This elimination reaction is typically acid-catalyzed and driven by the formation of a stable conjugated system.[6] Concentrated sulfuric acid protonates the hydroxyl group, converting it into a good leaving group (water).[7][8]
Protocol:
-
In a round-bottom flask, dissolve the purified ethyl 3-(4-fluorophenyl)-3-hydroxy-3-phenylpropanoate (28.8 g, 0.1 mol) in 100 mL of toluene.
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and collect the water that azeotropically distills with toluene.
-
Continue heating until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude α,β-unsaturated ester.
-
Purify the product by column chromatography on silica gel if necessary.
Part 4: Hydrogenation of Ethyl 3-(4-fluorophenyl)-3-phenylacrylate
The double bond of the α,β-unsaturated ester is reduced by catalytic hydrogenation to yield the saturated ester. Palladium on carbon is a highly effective and commonly used catalyst for this transformation.[9][10]
Protocol:
-
Dissolve the ethyl 3-(4-fluorophenyl)-3-phenylacrylate (27.0 g, 0.1 mol) in 150 mL of ethanol in a hydrogenation vessel.
-
Carefully add 10% palladium on carbon (0.5 g) to the solution.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen or by TLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude ethyl 3-(4-fluorophenyl)-3-phenylpropanoate.
Part 5: Hydrolysis of Ethyl 3-(4-fluorophenyl)-3-phenylpropanoate
The final step is the saponification of the ester to the corresponding carboxylic acid. This is achieved by heating the ester with a strong base, such as sodium hydroxide, followed by acidification.
Protocol:
-
Dissolve the crude ethyl 3-(4-fluorophenyl)-3-phenylpropanoate (27.2 g, 0.1 mol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide pellets (8.0 g, 0.2 mol) to the solution.
-
Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
Expected Results and Characterization
The successful synthesis of this compound and its intermediates should be confirmed by standard analytical techniques.
| Compound | Appearance | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |
| 4-Fluorobenzophenone | White crystalline solid | 7.80-7.75 (m, 2H), 7.60-7.45 (m, 3H), 7.20-7.10 (m, 4H) | 195.5, 165.0 (d, J=252 Hz), 138.0, 132.5, 132.0 (d, J=9 Hz), 130.0, 128.5, 115.5 (d, J=22 Hz) | 200.07 [M]⁺ |
| Ethyl 3-(4-fluorophenyl)-3-phenylpropanoate | Colorless oil | 7.35-7.15 (m, 9H), 4.10 (q, J=7.1 Hz, 2H), 3.00 (t, J=7.8 Hz, 2H), 2.70 (t, J=7.8 Hz, 2H), 1.20 (t, J=7.1 Hz, 3H) | 172.5, 161.5 (d, J=245 Hz), 141.0, 137.0, 129.0 (d, J=8 Hz), 128.5, 128.0, 126.5, 115.0 (d, J=21 Hz), 60.5, 36.0, 31.0, 14.0 | 272.12 [M]⁺ |
| This compound | White solid | 10.5 (br s, 1H), 7.35-7.15 (m, 9H), 3.05 (t, J=7.8 Hz, 2H), 2.75 (t, J=7.8 Hz, 2H) | 178.0, 161.5 (d, J=245 Hz), 140.5, 136.5, 129.0 (d, J=8 Hz), 128.5, 128.0, 126.5, 115.0 (d, J=21 Hz), 35.5, 30.5 | 244.09 [M]⁺ |
Note: Expected NMR and MS data are predicted based on the structure and may vary slightly.
Mechanistic Insights
The key transformations in this synthesis are the Friedel-Crafts acylation and the Reformatsky reaction. The following diagram illustrates the generally accepted mechanism for the Reformatsky reaction.
Caption: Mechanism of the Reformatsky reaction.
Safety Precautions
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzoyl chloride is a lachrymator and is corrosive. Handle in a fume hood.
-
Ethyl bromoacetate is toxic and a lachrymator. Handle with care in a fume hood.
-
Hydrogen gas is flammable and explosive. Perform hydrogenation in a well-ventilated area with appropriate safety measures in place.
-
Always wear appropriate PPE and conduct all reactions in a well-ventilated fume hood.
References
-
PrepChem. (n.d.). Synthesis of 4-bromo-4'-fluorobenzophenone. Retrieved from [Link]
-
Oregon State University. (n.d.). Experimental Chemistry II. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric hydrogenation of α,β-unsaturated carboxylic esters with chiral iridium N,P ligand complexes. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4,4'-difluorobenzophenone.
-
Patsnap. (n.d.). Method for preparing high-purity 4,4'-difluorobenzophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds. Retrieved from [Link]
-
MDPI. (n.d.). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Carbonyl Reduction in Unsaturated Esters and Aldehydes by Transfer Hydrogenation. Retrieved from [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Retrieved from [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
-
Quora. (2017). In esterification, how can we explain the dehydrating property of sulphuric acid that acts both as a catalyst and a dehydrating agent? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]
-
YouTube. (2019). Dehydration with Sulfuric Acid (E1 Mechanism). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
-
Quora. (2023). Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? And if we keep removing H2O from the products, will one of the products be consumed completely and defy equilibrium? Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 3-oxo-3-phenyl(213C)propanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-phenylpropionate. Retrieved from [Link]
-
Stenutz. (n.d.). ethyl 3-phenylpropanoate. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Experimental Chemistry II [sites.science.oregonstate.edu]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]
- 10. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]
Application Notes and Protocols for the Investigation of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid in Bioassays
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Diphenylpropanoic Acid Derivative
3-(4-Fluorophenyl)-3-phenylpropanoic acid is a small molecule belonging to the diphenylpropanoic acid class of compounds. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural similarity to other well-characterized compounds, such as diphenylpropanoic acid derivatives and the broader class of arylpropionic acids, suggests a strong potential for a range of biological effects. Arylpropionic acid derivatives are known to possess a wide array of activities, including anti-inflammatory, analgesic, antibacterial, anticonvulsant, and anticancer properties[1]. Furthermore, studies on diphenylpropionamide derivatives have indicated potential antioxidant and antiproliferative activities[2][3].
This document provides a guide for researchers to initiate the biological investigation of this compound. The protocols outlined below are designed to screen for potential anti-inflammatory, cytotoxic, and antioxidant activities, based on the established bioactivities of structurally related molecules.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | Inferred from structure |
| Molecular Weight | 244.26 g/mol | Inferred from structure |
| Structure | ||
| Synonyms | Benzenepropanoic acid, α-(4-fluorophenyl)- | PubChem |
| CAS Number | 80272-10-0 | PubChem |
Note: Due to the limited availability of experimental data, some properties are calculated or inferred. Researchers should independently verify the physicochemical properties of their specific compound lot.
Hypothesized Biological Activities and Corresponding Bioassays
Based on its structural features, this compound is hypothesized to exhibit the following biological activities:
-
Anti-inflammatory Activity: The arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) like Fenoprofen, which act by inhibiting cyclooxygenase (COX) enzymes[4][5][6].
-
Antiproliferative/Cytotoxic Activity: Derivatives of 3-aminopropanoic acid have been investigated as potential anticancer agents[7]. The diphenylpropanoic acid structure could also contribute to cytotoxic effects against cancer cell lines.
-
Antioxidant Activity: The presence of aromatic rings may confer antioxidant properties through radical scavenging mechanisms, a characteristic observed in some diphenylpropionamide derivatives[2][3].
The following sections provide detailed protocols to investigate these hypothesized activities.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay will determine if this compound can inhibit the activity of COX-1 and COX-2, the primary targets of NSAIDs.
Principle: The peroxidase activity of COX enzymes is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
Workflow Diagram:
Caption: Workflow for the in vitro COX inhibition assay.
Materials:
-
This compound
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 0.1 µM to 100 µM.
-
Reagent Preparation:
-
Prepare the assay buffer containing 5 mM EDTA and 2 µM heme.
-
Prepare a stock solution of Arachidonic Acid in ethanol.
-
Prepare a stock solution of TMPD in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
150 µL of assay buffer
-
10 µL of Heme
-
10 µL of COX-1 or COX-2 enzyme
-
10 µL of the diluted test compound or control (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of a solution containing Arachidonic Acid and TMPD.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay will assess the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against compound concentration and determine the IC50 value.
-
Protocol 3: DPPH Radical Scavenging Assay
This assay will evaluate the potential antioxidant activity of this compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the decrease in absorbance is measured.
Workflow Diagram:
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fenoprofen: a review of its pharmacological properties and therapeutic efficacy in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(4-Fluorophenyl)-3-phenylpropanoic Acid as a Scaffold for Drug Discovery
Abstract
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 3-(4-Fluorophenyl)-3-phenylpropanoic acid in drug discovery. While direct biological activity data for this specific molecule is not extensively documented in current literature, its structural motifs are present in a variety of biologically active compounds. This guide will, therefore, focus on the application of this scaffold by drawing analogies to structurally related molecules with established biological activities. We will explore its potential in metabolic diseases, oncology, and infectious diseases, providing theoretical frameworks, and detailed experimental protocols for synthesis and evaluation based on proven methodologies for similar compounds.
Introduction: The Phenylpropanoic Acid Scaffold
The phenylpropanoic acid backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The structure combines a carboxylic acid, essential for interacting with various biological targets, with a lipophilic phenyl ring that can be modified to tune pharmacodynamic and pharmacokinetic properties.
The subject of this guide, this compound, introduces two key modifications to the basic phenylpropanoic acid structure:
-
A second phenyl group at the C3 position: This creates a diaryl structure that can enhance binding affinity to protein targets through additional hydrophobic and π-stacking interactions.
-
A fluorine atom on one of the phenyl rings: Fluorine substitution is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability.[2]
Given the absence of specific biological data for this compound, this document will extrapolate its potential applications from well-researched, structurally analogous compounds.
Potential Therapeutic Applications
Metabolic Diseases: Targeting PPAR and GPR40
Phenylpropanoic acid derivatives have shown significant promise in the treatment of metabolic disorders, particularly type 2 diabetes. Two key receptors in this area are Peroxisome Proliferator-Activated Receptors (PPARs) and G Protein-Coupled Receptor 40 (GPR40).
Mechanism of Action:
-
PPAR Agonism: PPARs are nuclear receptors that regulate lipid and glucose metabolism. Compounds with structures similar to this compound have been investigated as PPAR agonists, suggesting potential for the treatment of dyslipidemia and insulin resistance.[2][3]
-
GPR40 Agonism: GPR40 (also known as FFAR1) is a G-protein coupled receptor that is activated by free fatty acids, leading to glucose-stimulated insulin secretion. Phenylpropanoic acid derivatives have been identified as potent GPR40 agonists.
Signaling Pathway: Potential GPR40 Agonism
Caption: Synthetic workflow for the title compound.
Materials and Reagents:
-
trans-Cinnamic acid
-
4-Fluorobromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, reflux condenser, dropping funnel, and magnetic stirrer.
Procedure:
-
Grignard Reagent Preparation: a. In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. b. Add a solution of 4-fluorobromobenzene in anhydrous THF dropwise to the magnesium turnings. c. Initiate the reaction with gentle heating if necessary. Once initiated, the reaction should be exothermic. Maintain a gentle reflux by controlling the rate of addition. d. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Michael Addition: a. In a separate flask, dissolve trans-cinnamic acid in anhydrous THF. b. Cool the solution of the Grignard reagent to 0 °C in an ice bath. c. Slowly add the solution of trans-cinnamic acid to the Grignard reagent with vigorous stirring. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl. b. Acidify the mixture with 1 M HCl to a pH of approximately 2. c. Extract the aqueous layer with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.
Biological Evaluation Protocol: In Vitro PPARγ Activation Assay
This protocol outlines a cell-based reporter assay to evaluate the potential of this compound to act as a PPARγ agonist.
Workflow Diagram: Biological Assay
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-(4-Fluorophenyl)-3-hydroxypropanoic acid - Lead Sciences [lead-sciences.com]
- 3. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(4-Fluorophenyl)-3-phenylpropanoic Acid as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 3-(4-fluorophenyl)-3-phenylpropanoic acid. This versatile building block serves as a critical precursor in the synthesis of a range of pharmaceutical agents. These notes elucidate the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and offer insights into the causality behind experimental choices, thereby ensuring scientific integrity and reproducibility.
Introduction: The Strategic Importance of the Fluorinated Phenylpropanoic Acid Scaffold
The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties.[1] The this compound scaffold is of particular interest in medicinal chemistry due to the unique attributes conferred by the fluorine atom, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.
-
Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially enhancing binding affinity and potency.[1]
-
Modulation of Lipophilicity: The strategic placement of a fluorine atom can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[1]
This propanoic acid derivative, with its characteristic carboxylic acid group and two aromatic rings, presents a versatile platform for the synthesis of more complex therapeutic molecules.[1] Its utility spans various therapeutic areas, including metabolic diseases and oncology.[1][2]
Physicochemical Properties and Data
A thorough understanding of the precursor's properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | [1] |
| Molecular Weight | 244.26 g/mol | [1] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 86-91 °C | |
| CAS Number | 459-31-4 | |
| Solubility | Soluble in organic solvents such as ether. | [4] |
Synthetic Pathways and Methodologies
This compound serves as a key intermediate in the synthesis of a variety of pharmaceutical compounds. This section details the synthetic protocols for its own preparation and its subsequent conversion into target molecules.
Synthesis of this compound
The precursor itself can be synthesized through several established routes. One common method involves the hydrogenation of a cinnamic acid derivative.[3]
Protocol 1: Synthesis via Hydrogenation
This protocol outlines a general procedure for the reduction of a suitable unsaturated precursor.
Workflow for Precursor Synthesis
Caption: Conceptual pathway for the synthesis of PPAR agonists.
Intermediate in the Synthesis of GPR40 Agonists for Type 2 Diabetes
Phenylpropanoic acid derivatives have been explored as potent G protein-coupled receptor 40 (GPR40) agonists for the treatment of type 2 diabetes. [5]These compounds can stimulate insulin secretion in a glucose-dependent manner.
Protocol 2: General Amide Coupling Procedure
This protocol provides a general method for the coupling of this compound with an amine, a common step in the synthesis of many pharmaceutical derivatives.
Step-by-Step Protocol:
-
Activation: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF). Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1 equivalent) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Rationale for Reagent Selection: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling process.
Conclusion
This compound is a valuable and versatile precursor in the field of pharmaceutical development. Its unique structural features, particularly the presence of a fluorine atom, offer significant advantages in designing drug candidates with improved pharmacological properties. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors, ultimately contributing to the discovery and development of novel therapeutics.
References
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Mikami, S., et al. (2012, April 26). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. Available at: [Link]
Sources
- 1. Buy 3-(4-Fluorophenyl)-2-phenylpropanoic acid | 436086-86-1 [smolecule.com]
- 2. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 3. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid and Its Impurities
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid, a key intermediate in pharmaceutical synthesis. The method is designed for both purity assessment and the quantification of process-related impurities and degradation products. The described protocol and validation strategy are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as any impurities can carry through to the final drug substance, potentially affecting its safety and efficacy. Therefore, a reliable analytical method to monitor its purity and degradation profile is essential for quality control and to meet regulatory expectations.[5][6]
This document provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method that effectively separates this compound from its potential impurities. The causality behind the selection of chromatographic parameters is explained, and a detailed protocol for method validation is provided.
Scientific Principles and Method Rationale
The development of a successful HPLC method hinges on understanding the physicochemical properties of the analyte and its potential impurities. This compound is a carboxylic acid, making it amenable to reversed-phase chromatography.[7][8]
-
Column Selection: A C18 column is a common first choice for reversed-phase separations due to its versatility.[9] However, for compounds with aromatic rings, a phenyl-based stationary phase can offer alternative selectivity through π-π interactions, potentially improving the resolution of closely related impurities.[9][10] This method will utilize a C18 column as the primary choice, with a phenyl column as a potential alternative for challenging separations.
-
Mobile Phase Selection: As an acidic compound, the pH of the mobile phase is a critical parameter. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH at least one unit below the pKa of the carboxylic acid group.[8][9] This suppresses the ionization of the analyte, leading to better retention and sharper peaks. A combination of a volatile buffer like ammonium formate or acetate with an organic modifier such as acetonitrile or methanol is suitable for LC-MS compatibility if required.[9] For UV detection, a phosphate buffer is also a robust choice.[9]
-
Detector Selection: The presence of phenyl rings in this compound allows for sensitive detection using a UV detector. A preliminary scan of the analyte's UV spectrum will determine the optimal wavelength for detection, typically around 254 nm.[11]
Experimental Workflow
The overall workflow for the analysis of this compound and its impurities is depicted below.
Caption: Workflow for HPLC analysis of this compound.
Detailed Protocols
1. HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of compounds.[8] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidifies the mobile phase to suppress analyte ionization, improving peak shape.[7] |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC.[7] |
| Gradient | 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B | A gradient elution is necessary to separate impurities with a range of polarities in a reasonable time.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[11] |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic rings in the analyte provide good UV absorbance at this wavelength.[11] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
2. Standard and Sample Preparation
-
Standard Solution (for assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Impurity Stock Solution: If individual impurity standards are available, prepare a stock solution containing each impurity at a concentration of approximately 0.1 mg/mL in the diluent.
-
Spiked Sample Solution (for validation): Prepare a solution of the analyte and spike it with known amounts of impurities from the stock solution to target levels (e.g., 0.1%, 0.5%, 1.0%).
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on the drug substance.[12][13][14] The goal is to achieve 5-20% degradation of the active substance.[13]
-
Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[14]
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before HPLC analysis.
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][4]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Validation Parameters and Acceptance Criteria
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), analyte, and stressed samples. | The method should resolve the main peak from any impurities, degradation products, and blank components. Peak purity analysis should confirm no co-eluting peaks. |
| Linearity | Analyze at least five concentrations of the analyte and each impurity over the specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Confirmed by linearity, accuracy, and precision data. | For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit.[15] |
| Accuracy | Analyze spiked samples at three concentration levels (e.g., 50%, 100%, 150% of the impurity specification) in triplicate. | Recovery should be within 80-120% for impurities and 98-102% for the assay. |
| Precision | Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0% for the assay and ≤ 10.0% for impurities. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.[1] | The LOD should be low enough to detect impurities at the reporting threshold. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.[1] | The LOQ should be at or below the specified limit for each impurity. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%). | The system suitability parameters should remain within acceptable limits, and the separation should not be significantly affected. |
Data Presentation
System Suitability
System suitability testing is performed before any analysis to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Hypothetical Linearity Data
| Analyte | Concentration (µg/mL) | Peak Area |
| Impurity A | 1.0 | 12,500 |
| 2.5 | 31,000 | |
| 5.0 | 63,000 | |
| 7.5 | 94,000 | |
| 10.0 | 126,000 | |
| Correlation Coefficient (r²) | 0.9998 |
Conclusion
The described HPLC method provides a reliable and robust approach for the quantitative analysis of this compound and its related impurities. The detailed protocol and validation strategy, based on established scientific principles and regulatory guidelines, ensure the generation of accurate and reproducible data. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry. Adherence to these protocols will facilitate the consistent production of high-quality intermediates, ultimately contributing to the safety and efficacy of the final drug product.
References
-
International Conference on Harmonisation, "Q2A: Text on Validation of Analytical Procedures," Federal Register, 60(40), 11260–11262 (1995). [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
-
Maharana Pratap P.G. College Hardoi. METHOD DEVELOPMENT ON HPLC. [Link]
-
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]
-
SciSpace. A review on method development by hplc. [Link]
-
Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. [Link]
-
Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- Google Patents. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
ResearchGate. An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. [Link]
-
BioPharm International. (2015, February 1). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
PubMed. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]
-
Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]
-
PubMed. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. [Link]
-
PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]
-
RJPT. Stability Indicating Forced Degradation Studies. [Link]
-
MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
Semantic Scholar. Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
-
ResearchGate. Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. [Link]
-
Veeprho. 3-Phenylpropanoic acid | CAS 501-52-0. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]
- 8. scispace.com [scispace.com]
- 9. Developing HPLC Methods [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: 3-(4-Fluorophenyl)-3-phenylpropanoic Acid as a Molecular Probe for GPR40/FFAR1 Receptor Binding
Introduction: Unveiling the Potential of a Novel GPR40/FFAR1 Agonist
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target, particularly for type 2 diabetes mellitus.[1][2] This receptor, primarily expressed on pancreatic β-cells and enteroendocrine cells, is endogenously activated by medium and long-chain fatty acids, leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[2][3] The discovery of synthetic small-molecule agonists for GPR40 has opened new avenues for developing insulin secretagogues that act in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.[2][4]
The phenylpropanoic acid scaffold is a well-established framework for the development of potent GPR40 agonists.[1][5] Structural modifications to this core, such as the introduction of a fluorine atom, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. 3-(4-Fluorophenyl)-3-phenylpropanoic acid represents a key molecular structure within this class of agonists. Its utility as a molecular probe allows researchers to investigate the binding kinetics, functional activity, and structure-activity relationships (SAR) of novel ligands targeting GPR40.
This guide provides a comprehensive overview of the application of this compound as a molecular probe for GPR40. It includes detailed, field-proven protocols for its synthesis and use in various receptor binding and functional assays, designed for researchers, scientists, and drug development professionals.
Synthesis of this compound: A Representative Protocol
The synthesis of this compound can be achieved through several synthetic routes. Below is a representative two-step protocol involving a Wittig reaction followed by hydrolysis. This method is adaptable and based on established organic synthesis principles.[6][7][8]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Wittig Reaction - Synthesis of Ethyl 3-(4-fluorophenyl)-3-phenylpropenoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzophenone (1.0 eq) and ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield ethyl 3-(4-fluorophenyl)-3-phenylpropenoate.
Step 2: Hydrolysis - Synthesis of this compound
-
Reaction Setup: Dissolve the purified ethyl 3-(4-fluorophenyl)-3-phenylpropenoate (1.0 eq) in a mixture of ethanol and water.
-
Reaction Execution: Add sodium hydroxide (2.0 eq) to the solution and heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with 1M HCl until a precipitate forms. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in Receptor Binding Assays
Molecular probes are essential for characterizing receptor-ligand interactions. This compound can be utilized in competitive binding assays to determine the affinity of test compounds for the GPR40 receptor.
Competitive Radioligand Binding Assay Protocol
This protocol describes a filtration-based binding assay using a radiolabeled ligand and membranes from cells expressing GPR40.[2]
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO-K1 cells stably expressing human GPR40.
-
Radioligand: A suitable radiolabeled GPR40 agonist (e.g., [³H]-TAK-875 or a custom tritiated version of a known phenylpropanoic acid agonist).
-
Test Compound: this compound (as the "cold" competitor).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation: Prepare serial dilutions of this compound in binding buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound dilutions or vehicle for total binding.
-
A high concentration of a known non-radiolabeled GPR40 agonist for non-specific binding.
-
Radioligand at a concentration near its Kd.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Application in Functional Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator. As a GPR40 agonist, this compound is expected to stimulate downstream signaling pathways.
Calcium Flux Assay Protocol
GPR40 activation leads to the mobilization of intracellular calcium via the Gαq pathway.[4][9] This can be measured using calcium-sensitive fluorescent dyes.
Materials:
-
Cells: HEK293 cells stably expressing GPR40.
-
Fluorescent Dye: Fluo-4 AM or a similar calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound.
Workflow:
Caption: Workflow for a calcium flux assay.
Step-by-Step Protocol:
-
Cell Plating: Seed HEK293-GPR40 cells in a black-walled, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the fluorescent calcium dye in assay buffer for 60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
cAMP Assay Protocol
While GPR40 primarily signals through Gαq, some agonists can also induce Gαs-mediated signaling, leading to an increase in cyclic AMP (cAMP).[1]
Materials:
-
Cells: CHO-K1 or HEK293 cells expressing GPR40.
-
cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).[10]
-
Test Compound: this compound.
Step-by-Step Protocol:
-
Cell Preparation: Detach cells and resuspend them in stimulation buffer.
-
Assay Setup: In a 384-well plate, add the cell suspension.
-
Compound Addition: Add serial dilutions of this compound. For antagonist mode, pre-incubate with the test compound before adding a known agonist.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.
-
Measurement: After a final incubation period, read the plate on a suitable plate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration to determine the EC₅₀.
Data Presentation and Expected Results
The following tables summarize representative quantitative data that can be obtained using this compound and its analogs as molecular probes for GPR40.
Table 1: Representative Binding Affinities of Phenylpropanoic Acid Derivatives at GPR40
| Compound | Structure | Receptor | Assay Type | Ki (nM) | Reference |
| Analog A | Phenylpropanoic acid with biphenyl moiety | Human GPR40 | Radioligand Binding | 15 | [5] |
| Analog B | Phenylpropanoic acid with polar substituents | Human GPR40 | Radioligand Binding | 8.5 | [5] |
| Analog C | Indole-5-propanoic acid derivative | Human GPR40 | NFAT Reporter | 9.4 (EC₅₀) | [2] |
Table 2: Representative Functional Potencies of Phenylpropanoic Acid Derivatives at GPR40
| Compound | Structure | Assay Type | EC₅₀ (nM) | Reference |
| Analog D | Isothiazole-based phenylpropanoic acid | Calcium Flux | 120 | [11] |
| Analog E | Indole-5-propanoic acid derivative | GSIS Assay | 37.8 | [2] |
| Analog F | Phenylpropanoic acid with CF₃ group | β-arrestin Assay | 210 | [11] |
Conclusion and Future Directions
This compound serves as a valuable molecular probe for the study of the GPR40/FFAR1 receptor. The protocols outlined in this guide provide a robust framework for its synthesis and application in a suite of binding and functional assays. By employing these methodologies, researchers can effectively characterize the pharmacological properties of novel GPR40 ligands, elucidate structure-activity relationships, and advance the development of new therapeutics for metabolic diseases. Future work may involve the development of radiolabeled or fluorescently tagged versions of this probe to enable more direct and sensitive binding studies.
References
-
Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. PubMed. Available at: [Link]
-
Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. ACS Publications. Available at: [Link]
-
Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469. PMC. Available at: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. Available at: [Link]
-
Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Available at: [Link]
-
GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. PMC. Available at: [Link]
-
GPR40: A therapeutic target for mediating insulin secretion (Review). Spandidos Publications. Available at: [Link]
-
Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PMC. Available at: [Link]
-
Human Recombinant GPR40 Stable Cell Line. GenScript. Available at: [Link]
-
Radioligand binding characterization of GPR40 agonists. ResearchGate. Available at: [Link]
-
The G-Protein–Coupled Receptor GPR40 Directly Mediates Long-Chain Fatty Acid–Induced Secretion of Cholecystokinin. PMC. Available at: [Link]
-
Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. NIH. Available at: [Link]
-
Friedel-Crafts Acylation Made Super Easy!. YouTube. Available at: [Link]
-
friedel-crafts acylation of benzene. Chemguide. Available at: [Link]
-
A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing. Available at: [Link]
-
Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
15.8: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. NIH. Available at: [Link]
-
SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists. ACS Publications. Available at: [Link]
-
EC50 values of different ligands on GPR40 mutants measured by calcium mobilization assay. ResearchGate. Available at: [Link]
-
Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. PMC. Available at: [Link]
Sources
- 1. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 2. SAR Studies of Indole-5-propanoic Acid Derivatives To Develop Novel GPR40 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. sciepub.com [sciepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Strategic Approach to the Synthesis of Novel Dopamine Transporter (DAT) Inhibitors Utilizing 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Rationale
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Its dysfunction is implicated in numerous neuropsychiatric disorders, and it is the primary target for psychostimulants like cocaine.[1][2] Consequently, the development of novel DAT inhibitors is a cornerstone of therapeutic strategies for conditions such as ADHD, depression, and substance use disorders.[3][4] A significant challenge in this field is the creation of "atypical" inhibitors—compounds that modulate DAT function to antagonize the effects of cocaine without exhibiting their own potential for abuse.[2][5][6][7]
Many potent and selective DAT inhibitors are characterized by a diaryl scaffold, which effectively anchors the ligand within the transporter's binding pocket.[8][9][10][11] This application note presents a detailed synthetic protocol and strategic workflow for leveraging 3-(4-Fluorophenyl)-3-phenylpropanoic acid as a versatile starting material for the generation of a library of novel DAT inhibitor candidates. The inherent diarylmethyl structure of this acid provides a robust foundation for building molecules with high affinity for the DAT.
The proposed strategy centers on coupling the propanoic acid with a piperazine linker—a well-established and privileged scaffold in DAT inhibitor design known for its favorable pharmacokinetic properties and ability to be readily functionalized.[3][8] Subsequent derivatization of the distal piperazine nitrogen allows for systematic exploration of the structure-activity relationship (SAR), enabling the fine-tuning of potency, selectivity, and metabolic stability.
Overview of the Proposed Synthetic Workflow
The synthetic strategy is a robust three-step process designed for efficiency and adaptability, making it ideal for medicinal chemistry campaigns aimed at lead discovery and optimization.
Figure 1: Proposed three-step synthesis of novel DAT inhibitors.
Materials and Reagents
Proper preparation and handling of all materials are critical for the success and reproducibility of the synthesis.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 108959-19-1 | 244.26 | Starting Material |
| tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) | 57260-71-6 | 186.25 | Amine coupling partner |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 148893-10-1 | 380.23 | Peptide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | 7087-68-5 | 129.24 | Non-nucleophilic organic base |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous, reaction solvent |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | For Boc-group deprotection |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Anhydrous, reaction solvent |
| Sodium triacetoxyborohydride [NaBH(OAc)₃] | 56553-60-7 | 211.94 | Mild reducing agent for amination |
| Phenylpropanal | 104-53-0 | 134.18 | Example aldehyde for derivatization |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of tert-butyl 4-(3-(4-fluorophenyl)-3-phenylpropanoyl)piperazine-1-carboxylate (Intermediate 1)
Causality: This step utilizes a standard amide bond formation protocol. HATU is an efficient coupling reagent that minimizes side reactions and racemization. DIPEA acts as a non-nucleophilic base to neutralize the generated acids, driving the reaction to completion.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution, add N-Boc-piperazine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to yield Intermediate 1 as a white solid.
-
Validation:
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹H NMR should show characteristic peaks for the diarylmethyl proton and the Boc-group protons.
-
Protocol 2: Synthesis of 1-(3-(4-fluorophenyl)-3-phenylpropanoyl)piperazine TFA Salt (Intermediate 2)
Causality: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, exposing the secondary amine of the piperazine ring for the subsequent functionalization step. The reaction is performed at 0 °C initially to control the exothermic reaction.
-
Preparation: Dissolve Intermediate 1 (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Deprotection: Add Trifluoroacetic Acid (TFA) (10-20 eq, typically 20-30% v/v in DCM) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours until LC-MS analysis indicates complete removal of the Boc group.
-
Work-up:
-
Remove the solvent and excess TFA in vacuo. Co-evaporation with toluene (3x) can be used to ensure complete removal of residual TFA.
-
The resulting TFA salt of Intermediate 2 is typically a hydroscopic solid or oil and can often be used in the next step without further purification.
-
Protocol 3: Synthesis of 1-(3-(4-fluorophenyl)-3-phenylpropanoyl)-4-(3-phenylpropyl)piperazine (Final Product Example)
Causality: This step demonstrates a reductive amination, a reliable method for N-alkylation. The secondary amine of Intermediate 2 reacts with an aldehyde (phenylpropanal) to form a transient iminium ion, which is then selectively reduced by the mild hydride donor, sodium triacetoxyborohydride. This reagent is preferred as it is less basic and more selective than other borohydrides, reducing side reactions.
-
Preparation: To a flask containing the crude Intermediate 2 TFA salt (1.0 eq), add anhydrous 1,2-Dichloroethane (DCE) to a concentration of 0.1 M.
-
Reagent Addition: Add phenylpropanal (1.2 eq) followed by DIPEA (2.2 eq) to neutralize the TFA salt. Stir for 20 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by LC-MS for completion.
-
Work-up:
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material via flash column chromatography (eluent: DCM/Methanol gradient or Hexanes/Ethyl Acetate with 1% triethylamine) to afford the final product.
-
Validation:
-
Expected Yield: 60-80%.
-
Characterization: Confirm final structure and purity (>95%) via ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.
-
Proposed Pharmacological Evaluation Workflow
Once a novel compound is synthesized and characterized, a systematic pharmacological evaluation is required to determine its efficacy as a DAT inhibitor.
Figure 2: Workflow for the pharmacological assessment of new compounds.
Protocol Outlines for In-Vitro Assays
-
Radioligand Binding Assay: This assay determines the affinity (Kᵢ) of the synthesized compound for DAT, as well as for the serotonin (SERT) and norepinephrine (NET) transporters to assess selectivity.
-
Prepare membranes from cells expressing human DAT, SERT, or NET.
-
Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT).
-
Add varying concentrations of the test compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
-
Dopamine Uptake Inhibition Assay: This functional assay measures the compound's ability to block the transport of dopamine into cells.
-
Use synaptosomes or cells expressing DAT.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add [³H]dopamine and incubate for a short period (e.g., 5 minutes).
-
Terminate the uptake by rapid washing with ice-cold buffer.
-
Lyse the cells and measure the internalized radioactivity.
-
Calculate the IC₅₀ value, the concentration at which the compound inhibits 50% of dopamine uptake.[5]
-
Conclusion
This application note details a robust and versatile synthetic strategy for the development of novel dopamine transporter inhibitors starting from this compound. The protocols are based on well-established, high-yielding chemical transformations, allowing for the efficient generation of compound libraries for SAR studies. By combining this synthetic workflow with the outlined pharmacological evaluation cascade, researchers can systematically discover and optimize new chemical entities with therapeutic potential for a range of neurological and substance use disorders.
References
-
NIST. 3-(4-Fluorophenyl)propionic acid. NIST Chemistry WebBook. Available from: [Link]
-
Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Available from: [Link]
-
PubChem. 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]
-
Jordan, C. J., et al. (2023). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC. Available from: [Link]
-
Zou, M. F., et al. (2017). Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders. PMC. Available from: [Link]
-
Organic Spectroscopy International. 3-Phenylpropionic acid. Available from: [Link]
-
Saha, K., et al. (2022). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. PMC. Available from: [Link]
-
Fishback, J. A., et al. (2001). [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter. PubMed. Available from: [Link]
-
Cheng, M. H., et al. (2023). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available from: [Link]
-
Hsin, L. W., et al. (2003). Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. PubMed. Available from: [Link]
-
Zou, M. F., et al. (2017). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. PubMed. Available from: [Link]
-
Dutta, A. K., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. PubMed. Available from: [Link]
-
NIH. (2022). Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists. NIH Office of Technology Transfer. Available from: [Link]
-
Gryzło, B., et al. (2020). Progress in the Search for New Dopamine Transporter Inhibitors. ResearchGate. Available from: [Link]
-
Wiley. 3-Phenylpropionic acid. SpectraBase. Available from: [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). Available from: [Link]
-
Cheng, M. H., et al. (2021). Novel ways of targeting the dopamine transporter. PMC. Available from: [Link]
-
Lin, Z., et al. (2004). Transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. Johns Hopkins University. Available from: [Link]
-
Kar, S., et al. (2021). Development of novel antipsychotic agents by inhibiting dopamine transporter – in silico approach. New Journal of Chemistry. Available from: [Link]
-
Schmitt, K. C., et al. (2013). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. PubMed Central. Available from: [Link]
-
Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. PubMed. Available from: [Link]
-
Wang, S., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor.... ResearchGate. Available from: [Link]
Sources
- 1. The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors | MDPI [mdpi.com]
- 2. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel antipsychotic agents by inhibiting dopamine transporter – in silico approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-activity relationship studies on a series of 3α-[bis(4-fluorophenyl)methoxy]tropanes and 3α-[bis(4-fluorophenyl)methylamino]tropanes as novel atypical dopamine transporter (DAT) inhibitors for the treatment of cocaine use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel ways of targeting the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3-cis-3,5-Dimethyl-(1-piperazinyl)alkyl]-bis-(4'-fluorophenyl)amine analogues as novel probes for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Novel Anti-Inflammatory Agents from 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
Introduction: The Therapeutic Promise of Arylpropanoic Acids
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from rheumatoid arthritis to neurodegenerative conditions. The arylpropanoic acid class of compounds, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen, has been a cornerstone of anti-inflammatory therapy for decades. These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1][2][3] 3-(4-Fluorophenyl)-3-phenylpropanoic acid is a member of this distinguished class, and its structure presents a compelling scaffold for the development of novel, more potent, and selective anti-inflammatory agents.
This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a structured, in-depth technical framework for the design, synthesis, and evaluation of novel anti-inflammatory agents derived from this compound. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the key signaling pathways that are central to inflammation.
Part 1: The Strategic Workflow for Novel Anti-Inflammatory Agent Development
The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process that requires a logical and iterative workflow. The following diagram outlines a strategic approach for the development of novel anti-inflammatory agents from this compound.
Caption: A strategic workflow for the development of novel anti-inflammatory agents.
Part 2: Synthesis of a Focused Analogue Library
The initial step in our drug discovery program is to generate a library of analogues based on the this compound scaffold. This allows for the exploration of the structure-activity relationship (SAR) and the identification of compounds with improved potency and selectivity. A versatile approach to synthesizing these analogues is through the hydroarylation of substituted acrylic acids.
Protocol 2.1: General Procedure for the Synthesis of 3-Aryl-3-(4-Fluorophenyl)propanoic Acid Derivatives
This protocol is adapted from established methods for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives and can be modified for our target compounds.[4][5][6]
Materials:
-
Substituted acrylic acid (e.g., 3-(4-Fluorophenyl)acrylic acid)
-
Aromatic compound (e.g., benzene, toluene, anisole)
-
Triflic acid (TfOH)
-
Dichloromethane (CH2Cl2)
-
Chloroform
-
Sodium sulfate (Na2SO4)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
To a mixture of the substituted acrylic acid (0.36 mmol), the chosen aromatic compound (0.1 mL), and CH2Cl2 (1 mL), add TfOH (0.5 mL, 6.45 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Pour the reaction mixture into 50 mL of water and extract with chloroform (3 x 50 mL).
-
Combine the organic extracts, wash with water (3 x 50 mL), and dry over Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 3-aryl-3-(4-fluorophenyl)propanoic acid derivative.
Part 3: In Vitro Screening for Anti-Inflammatory Activity
Once the analogue library is synthesized, the next crucial step is to screen these compounds for their anti-inflammatory potential using robust and reliable in vitro assays.
Primary Screening: COX-1 and COX-2 Inhibition Assays
Given that the parent scaffold belongs to the arylpropanoic acid class, the primary mechanism of action is likely the inhibition of COX enzymes.[1][2] Therefore, a dual COX-1/COX-2 inhibition assay is the logical first-line screen.
This protocol is based on commercially available kits and provides a high-throughput method for determining the IC50 values of the synthesized compounds against COX-1 and COX-2.[7][8][9]
Materials:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
NaOH
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX-1 inhibitor (e.g., SC-560)
-
COX-2 inhibitor (e.g., Celecoxib)
-
Test compounds (dissolved in DMSO)
-
96-well opaque flat-bottom plates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting the assay buffer, cofactor, and preparing the arachidonic acid solution.
-
Assay Setup: In a 96-well plate, set up wells for total activity, and for each test compound at various concentrations. For each sample, prepare parallel wells to measure total activity and activity in the presence of a specific inhibitor to determine COX-1 or COX-2 specific activity.
-
Enzyme and Inhibitor Incubation: Add the COX enzyme (either COX-1 or COX-2) to the appropriate wells. Add the test compounds or reference inhibitors to the designated wells. Incubate at 37°C for 10 minutes to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Signal Detection: Incubate for 2 minutes at 37°C, then stop the reaction. Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software package.
Secondary Screening: LPS-Induced Cytokine Release in Macrophages
To assess the broader anti-inflammatory effects of the compounds beyond COX inhibition, a cell-based assay that measures the inhibition of pro-inflammatory cytokine production is essential. The lipopolysaccharide (LPS)-induced cytokine release model in macrophages is a widely accepted standard.[10][11][12]
Materials:
-
J774A.1 macrophage cell line
-
Complete RPMI 1640 medium (supplemented with 10% FBS and antibiotics)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed J774A.1 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 16-18 hours. Include unstimulated and LPS-only controls.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of cytokine release for each compound concentration and determine the IC50 values.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| Parent Compound | 15.2 | 2.5 | 6.1 | 5.8 | 7.2 |
| Analogue 1 | 25.8 | 0.8 | 32.3 | 1.2 | 1.9 |
| Analogue 2 | 8.9 | 1.1 | 8.1 | 3.4 | 4.1 |
| Analogue 3 | >50 | 22.5 | - | 35.7 | 41.3 |
| Ibuprofen | 5.6 | 9.8 | 0.6 | 12.5 | 15.3 |
| Celecoxib | 28.4 | 0.05 | 568 | 0.1 | 0.2 |
Part 4: Delving Deeper - Mechanistic Studies
Compounds that demonstrate promising activity in the initial screens should be further investigated to elucidate their mechanism of action. While COX inhibition is a likely contributor, potent anti-inflammatory effects may also involve the modulation of key inflammatory signaling pathways.
Key Inflammatory Signaling Pathways
The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.[7][13][14][15]
Caption: Key inflammatory signaling pathways: NF-κB and MAPK.
Protocol 4.1.1: Assessing NF-κB Activation via p65 Nuclear Translocation
A hallmark of NF-κB activation is the translocation of the p65 subunit from the cytoplasm to the nucleus.[16][17][18] This can be quantified using immunofluorescence microscopy.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
Test compounds
-
4% Paraformaldehyde
-
0.1% Triton X-100
-
Primary antibody against NF-κB p65
-
Fluorescently-labeled secondary antibody
-
DAPI (nuclear stain)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in a 24-well plate. Pre-treat with test compounds for 1 hour, followed by stimulation with LPS (100 ng/mL) for 1 hour.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescently-labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Part 5: In Vivo Validation and Preclinical Assessment
Promising candidates from in vitro and mechanistic studies must be evaluated in a living organism to assess their efficacy and safety.
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo activity of acute anti-inflammatory agents.[14][19][20][21]
Materials:
-
Male Wistar rats (180-220 g)
-
1% Carrageenan solution in saline
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Parenteral vehicle
-
Plethysmometer
Procedure:
-
Acclimatization and Grouping: Acclimatize the rats for at least one week. Randomly divide them into groups (vehicle control, reference drug, and test compound groups).
-
Compound Administration: Administer the test compounds and reference drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20][22]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point and determine the ED50 (effective dose for 50% inhibition).
| Treatment Group | Dose (mg/kg) | % Edema Inhibition at 3h |
| Vehicle Control | - | 0% |
| Analogue 1 | 10 | 45% |
| Analogue 1 | 30 | 72% |
| Indomethacin | 5 | 65% |
Preliminary ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could lead to late-stage drug failure.[23][24][25][26]
The Caco-2 permeability assay is a widely used in vitro model to predict the oral absorption of drug candidates.[27][28]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
DMEM cell culture medium
-
Hank's Balanced Salt Solution (HBSS)
-
Test compounds
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay: Add the test compound to the apical (A) side of the monolayer and measure its appearance on the basolateral (B) side over time (A to B transport). Also, perform the experiment in the reverse direction (B to A transport) to assess efflux.
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp B to A / Papp A to B).
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Oral Absorption |
| Analogue 1 | 12.5 | 15.1 | 1.2 | High |
| Analogue 4 | 0.8 | 5.6 | 7.0 | Low (P-gp substrate) |
Conclusion and Future Directions
The strategic framework and detailed protocols outlined in this guide provide a robust starting point for the development of novel anti-inflammatory agents from the this compound scaffold. By systematically synthesizing and evaluating a focused library of analogues, researchers can identify lead candidates with superior potency, selectivity, and pharmacokinetic properties. Future work should focus on expanding the ADME/Tox profiling to include metabolic stability, cytochrome P450 inhibition, and cytotoxicity assays. Furthermore, promising lead candidates should be evaluated in more chronic models of inflammation to assess their potential for treating long-term inflammatory diseases.
References
-
Li, A. P. (2001). Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today, 6(7), 357-366. [Link]
-
Kovács, D., et al. (2020). Monitoring the Levels of Cellular NF-κB Activation States. Cells, 9(6), 1500. [Link]
-
Cobb, M. H. (2009). Methods for analyzing MAPK cascades. Methods, 49(3), 189-190. [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]
-
Fehrenbacher, J. C., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, 56(1), 5.4.1-5.4.7. [Link]
-
Chao, C. Y., et al. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 631(1-3), 192-198. [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
Guha, M., & Mackman, N. (2001). LPS induction of gene expression in human monocytes. Cellular Signalling, 13(2), 85-94. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Covert, M. W., et al. (2005). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 316, 189-200. [Link]
-
Fivephoton Biochemicals. (n.d.). NF-KAPPA B ACTIVATION ASSAY KIT. [Link]
-
Bartosh, T. J., et al. (2013). Macrophage Inflammatory Assay. Bio-protocol, 3(19), e929. [Link]
-
Georgiev, G. V., et al. (2012). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 26(6), 3394-3398. [Link]
-
Vasilieva, N. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]
-
European Commission. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]
-
Deranged Physiology. (2023). Pharmacology of non-steroidal anti-inflammatory agents. [Link]
-
He, B., et al. (2015). Experiment protocol. Step 1 (Pretreatment): 3 days before LPS... ResearchGate. [Link]
-
Vasilieva, N. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
-
Sjöberg, F., et al. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. ADMET & DMPK, 10(4), 429-459. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
-
Gilroy, D. W., & Willoughby, D. A. (2002). Potential alternatives to COX 2 inhibitors. Annals of the Rheumatic Diseases, 61(Suppl 2), ii54-ii58. [Link]
-
Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 153-171. [Link]
-
Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation Research, 47(Suppl 2), S78-S87. [Link]
-
ResearchGate. (2018). Evaluate NF-KB activation by studying IKB-a expression?[Link]
-
Kumar, A., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-13. [Link]
-
American Dental Association. (n.d.). Oral Analgesics for Acute Dental Pain. [Link]
-
Uddin, M. S., et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. International Journal of Molecular Sciences, 22(16), 8899. [Link]
-
Vasilieva, N. Y., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]
-
Patrick, M. A., et al. (2024). Real time characterization of the MAPK pathway using native mass spectrometry. bioRxiv. [Link]
-
Semantic Scholar. (n.d.). New derivatives of aryl-propionic acid. Synthesis and biological evaluation.[Link]
-
Lowell, C. A. (1998). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 187(5), 715-724. [Link]
-
Diehl, C., et al. (2026). Molecular basis of mitogen-activated protein kinase ERK2 activation by its upstream kinase MEK1. bioRxiv. [Link]
-
Creative Biolabs. (n.d.). LPS-induced Cytokine Release Model Development Service. [Link]
Sources
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 13. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 22. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 25. An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods | bioRxiv [biorxiv.org]
- 26. criver.com [criver.com]
- 27. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Application Notes & Protocols: The Strategic Role of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid in the Synthesis of Novel Melanocortin-4 Receptor Agonists
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The melanocortin-4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, critically involved in regulating energy homeostasis, appetite, and body weight.[1][2][3] Its significance as a therapeutic target for obesity and other metabolic disorders is well-established, underscored by the clinical success of peptide-based agonists.[4][5] This guide delineates the crucial role of non-peptidic scaffolds, specifically focusing on 3-(4-fluorophenyl)-3-phenylpropanoic acid and its derivatives, as foundational building blocks in the discovery and synthesis of novel, small-molecule MC4R agonists. We will explore the underlying pharmacology of the MC4R pathway, the strategic rationale for utilizing this particular chemical moiety, and provide a detailed synthetic protocol for a key transformation, offering a practical framework for researchers in the field.
The Melanocortin-4 Receptor (MC4R): A Prime Target for Metabolic Disease
Physiological Function and Signaling Cascade
The MC4R is predominantly expressed in the brain, particularly in the hypothalamus, a region integral to energy balance.[1][6] Endogenous activation of MC4R by agonists like α-melanocyte-stimulating hormone (α-MSH) triggers a signaling cascade that promotes satiety and increases energy expenditure.[1][7] Conversely, genetic loss-of-function mutations in the MC4R gene are the most common cause of monogenic obesity, highlighting the receptor's critical role.[6][8]
The primary signaling pathway initiated by MC4R activation involves the Gαs subunit of its associated G-protein. This stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7][9] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets like the CREB transcription factor, ultimately modulating the expression of genes involved in appetite and metabolism.[9]
Caption: MC4R Gαs/cAMP Signaling Pathway.
Therapeutic Landscape: From Peptides to Small Molecules
The development of MC4R agonists has been a major focus in obesity drug discovery.[10] Early successes involved peptide-based drugs, such as Setmelanotide and Bremelanotide , which are synthetic analogs of α-MSH.[4][5][]
-
Setmelanotide (Imcivree®) : An eight-amino-acid cyclic peptide approved for chronic weight management in patients with rare genetic disorders of obesity.[4][5][12]
-
Bremelanotide (Vyleesi®) : A cyclic heptapeptide analog of α-MSH used for treating hypoactive sexual desire disorder (HSDD) in premenopausal women.[][13]
While effective, peptide-based therapeutics often face challenges such as poor oral bioavailability and the need for subcutaneous injection.[4] This has driven the search for potent and selective small-molecule MC4R agonists, which can be developed as oral medications. It is in this context that scaffolds like this compound become critically important.
This compound: A Privileged Scaffold
Phenylpropanoic acid derivatives are versatile building blocks in medicinal chemistry, providing a robust framework for constructing molecules that can interact with specific biological targets.[14][15] The this compound structure offers several distinct advantages for designing MC4R agonists.
Structural Rationale and Causality
-
Mimicking Key Pharmacophores : The core structure can be elaborated to mimic the essential His-Phe-Arg-Trp pharmacophore of endogenous melanocortin peptides, which is crucial for receptor binding and activation.[6][8] The two phenyl rings provide a rigid scaffold to position key functional groups in the correct spatial orientation to interact with the receptor's binding pocket.
-
Tunable Physicochemical Properties : The carboxylic acid group serves as a key handle for synthetic modification, allowing for the attachment of various chemical moieties through amide bond formation to explore structure-activity relationships (SAR).
-
Role of Fluorine Substitution : The incorporation of a fluorine atom onto one of the phenyl rings is a deliberate and strategic choice in medicinal chemistry.[16]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[16]
-
Binding Affinity : Fluorine's high electronegativity can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the receptor's active site.[16]
-
Lipophilicity : Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral absorption.
-
Application in MC4R Agonist Synthesis
Published research demonstrates the successful use of substituted phenylpropanoic acids in creating potent MC4R agonists. For instance, 3-(4-fluorophenyl)propionic acid has been utilized in the synthesis of 2-oxopiperazine guanidine analogs, which were identified as potent and selective MC4R agonists. This validates the utility of the phenylpropanoic acid core in generating non-peptidic mimetics of the natural peptide ligands.
Experimental Protocol: Synthesis of a Key Amide Intermediate
This section provides a detailed, field-proven protocol for a foundational step in the synthesis of a small-molecule MC4R agonist: the coupling of this compound with a representative amine building block.
Objective : To synthesize N-benzyl-3-(4-fluorophenyl)-3-phenylpropanamide, a core intermediate that can be further elaborated into more complex MC4R agonist candidates.
Caption: General workflow for amide coupling synthesis.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Example | Purity |
| 3-(4-Fluorophenyl)propionic acid | 459-31-4 | 168.16 g/mol | Sigma-Aldrich | ≥97% |
| Benzylamine | 100-46-9 | 107.15 g/mol | Sigma-Aldrich | ≥99% |
| HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-... | 330645-87-9 | 413.82 g/mol | Sigma-Aldrich | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | Sigma-Aldrich | ≥99.5% |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | Sigma-Aldrich | 99.8% |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate (aq.) | - | - | - | - |
| Brine (Saturated NaCl aq.) | - | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Sigma-Aldrich | ≥99.5% |
| Silica Gel for Column Chromatography | - | - | - | 60 Å, 230-400 mesh |
Step-by-Step Protocol
-
Reaction Setup : To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenyl)propionic acid (1.68 g, 10.0 mmol, 1.0 equiv).
-
Dissolution : Dissolve the starting material in 30 mL of anhydrous N,N-Dimethylformamide (DMF). Stir under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : To the stirred solution, add HCTU (4.55 g, 11.0 mmol, 1.1 equiv) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol, 2.0 equiv).
-
Expertise Note: HCTU is a highly efficient coupling reagent that minimizes side reactions and racemization.[8] DIPEA is used as a non-nucleophilic base to neutralize the HCl generated during the activation step.
-
-
Activation : Stir the mixture at room temperature for 15 minutes to allow for the complete activation of the carboxylic acid.
-
Amine Addition : Add benzylamine (1.20 mL, 11.0 mmol, 1.1 equiv) dropwise to the reaction mixture.
-
Reaction : Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction : Pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Washing : Combine the organic layers and wash sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Trustworthiness Note: This washing sequence is crucial for removing unreacted reagents, the DMF solvent, and byproducts, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) as the eluent.
-
Final Product : Combine the pure fractions and evaporate the solvent to yield N-benzyl-3-(4-fluorophenyl)-3-phenylpropanamide as a solid. Determine the final yield and characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Expected Results & Data
| Parameter | Expected Value / Method |
| Reactant Quantities | |
| 3-(4-Fluorophenyl)propionic acid | 1.68 g (10.0 mmol) |
| Benzylamine | 1.20 mL (11.0 mmol) |
| Yield | |
| Theoretical Yield | 2.55 g |
| Expected Actual Yield | 85-95% (2.17 - 2.42 g) |
| Purity Analysis | |
| HPLC Purity | >98% (by area at 254 nm) |
| ¹H NMR | Consistent with the expected structure |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated: 256.12; observed: ~256.1 |
Conclusion and Future Perspectives
This compound and its structural analogs represent a class of highly valuable starting materials for the development of novel, orally bioavailable small-molecule MC4R agonists. The strategic incorporation of fluorine enhances metabolic stability and binding properties, while the phenylpropanoic acid core provides a reliable and synthetically tractable scaffold for exploring extensive structure-activity relationships. The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to design and synthesize the next generation of therapeutics for obesity and metabolic diseases by targeting the critical MC4R pathway. Future efforts will likely focus on refining these scaffolds to achieve even greater selectivity and to fine-tune pharmacokinetic profiles, ultimately leading to safer and more effective treatments.
References
-
MC4R signaling pathways. In the Gαs/cAMP signaling pathway, MC4R... - ResearchGate . ResearchGate. [Link]
-
Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC . PubMed Central. [Link]
-
How Bremelanotide is Synthesized? - Knowledge - Shaanxi Bloom Tech Co., Ltd . Shaanxi Bloom Tech Co., Ltd. [Link]
-
MC4R Pathway - Rhythm Pharmaceuticals HCP Site . Rhythm Pharmaceuticals. [Link]
-
Melanocortin receptor 4 (Mc4r) signaling regulates vertebrate limb regeneration - PMC . PubMed Central. [Link]
- CN106589111A - Synthesis method of Bremelanotide - Google Patents.
-
Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC . PubMed Central. [Link]
-
Method for preparing bremelanotide by solid-liquid combination - Eureka | Patsnap . Patsnap. [Link]
-
Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Cheméo . Cheméo. [Link]
-
3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem . PubChem. [Link]
-
Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC . PubMed Central. [Link]
-
Setmelanotide - StatPearls - NCBI Bookshelf . NCBI. [Link]
-
Understanding the Applications of 3-Phenylpropionic Acid in Chemical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc . Chemsrc. [Link]
-
Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed . PubMed. [Link]
- CN111718408A - Preparation method of Setmelanotide - Google Patents.
-
Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds | ACS Pharmacology & Translational Science . ACS Publications. [Link]
-
Setmelanotide - Wikipedia . Wikipedia. [Link]
-
Setmelanotide | C49H68N18O9S2 | CID 11993702 - PubChem . PubChem. [Link]
-
Melanocortin-4 Receptor (MC4R) Agonists for the Treatment of Obesity - ACS Publications . ACS Publications. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC . PubMed Central. [Link]
Sources
- 1. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcp.rhythmtx.com [hcp.rhythmtx.com]
- 3. Melanocortin receptor 4 (Mc4r) signaling regulates vertebrate limb regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Setmelanotide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Differential Signaling Profiles of MC4R Mutations with Three Different Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 12. Setmelanotide | C49H68N18O9S2 | CID 11993702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. biosynth.com [biosynth.com]
- 14. nbinno.com [nbinno.com]
- 15. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Phenylpropanoic Acids
Welcome to the technical support center for the synthesis of fluorinated phenylpropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make these compounds highly valuable in medicinal chemistry. However, their synthesis presents distinct challenges. This guide offers practical, experience-driven solutions to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of fluorinated phenylpropanoic acids, providing probable causes and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Fluorination Step | 1. Incorrect choice of fluorinating agent : The reactivity of the fluorinating agent may not be suitable for your substrate. 2. Decomposition of fluorinating agent : Many fluorinating agents are moisture-sensitive.[1] 3. Poor substrate reactivity : The phenyl ring may be deactivated towards electrophilic fluorination. | 1. Select an appropriate fluorinating agent : For electron-rich aromatic rings, a milder agent like Selectfluor may be effective. For electron-deficient rings, a more reactive agent might be necessary.[1] 2. Ensure reagent quality : Use a fresh bottle of the fluorinating agent or test its activity on a known substrate. Store reagents under anhydrous conditions. 3. Increase substrate reactivity : If possible, introduce an activating group on the phenyl ring. Alternatively, consider a different synthetic route, such as nucleophilic fluorination of a suitably substituted precursor. |
| Poor Regioselectivity (Incorrect Isomer Formation) | 1. Lack of directing groups : The substitution pattern on the phenyl ring may not sufficiently direct the fluorination to the desired position. 2. Steric hindrance : The desired position for fluorination may be sterically hindered. | 1. Utilize directing groups : Employ starting materials with ortho-, para-, or meta-directing groups to guide the fluorination. 2. Optimize reaction conditions : Varying the solvent, temperature, and fluorinating agent can sometimes influence the regioselectivity. 3. Consider a multi-step approach : It may be necessary to introduce the fluorine atom at an earlier stage of the synthesis, before the propanoic acid side chain is fully elaborated. |
| Formation of Di- or Polyfluorinated Byproducts | 1. Excess fluorinating agent : Using too much of the fluorinating agent can lead to over-fluorination. 2. High reaction temperature : Higher temperatures can increase the rate of subsequent fluorination reactions. | 1. Careful control of stoichiometry : Use a slight excess (e.g., 1.05-1.1 equivalents) of the fluorinating agent. 2. Lower the reaction temperature : Running the reaction at a lower temperature can improve selectivity for the monofluorinated product. 3. Monitor reaction progress : Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Difficulty in Achieving Stereocontrol at the α-carbon | 1. Racemization : The conditions used for introducing the fluorine or other functionalities may cause racemization of a chiral center. 2. Non-stereoselective reaction : The chosen synthetic route may not be inherently stereoselective. | 1. Use of chiral auxiliaries : Employ a chiral auxiliary to direct the stereochemical outcome of the reaction, followed by its removal. 2. Asymmetric catalysis : Utilize a chiral catalyst, for example, in an asymmetric hydrogenation of a fluorinated cinnamic acid derivative.[2][3] 3. Enzymatic resolution : Consider using an enzyme to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. |
| Elimination of HF from β-Fluorinated Products | 1. Presence of an acidic α-proton and a good leaving group : β-fluoro carbonyl compounds with an acidic α-proton can be unstable and eliminate HF.[4] 2. Basic reaction or workup conditions : Bases can promote the elimination of HF. | 1. Protect the carboxylic acid : Convert the carboxylic acid to an ester to reduce the acidity of the α-proton. 2. Use non-basic conditions : Employ neutral or acidic conditions for the reaction and workup wherever possible. 3. Keep the temperature low : Perform reactions and purifications at low temperatures to minimize elimination. |
| Challenges in Purification | 1. Similar polarity of isomers : Regioisomers or stereoisomers can have very similar polarities, making them difficult to separate by column chromatography. 2. Volatility of some fluorinated compounds : Smaller fluorinated molecules can be volatile, leading to loss of product during solvent removal. | 1. High-performance liquid chromatography (HPLC) : For difficult separations, preparative HPLC with a suitable chiral or achiral column may be necessary. 2. Fluorous-phase separation : If the molecule is highly fluorinated, fluorous-phase separation techniques can be employed.[5] 3. Careful solvent removal : Use a rotary evaporator at low temperature and pressure. For very volatile compounds, consider alternative purification methods like crystallization. |
Frequently Asked Questions (FAQs)
Here are some answers to common questions regarding the synthesis of fluorinated phenylpropanoic acids.
Q1: What are the main strategies for introducing a fluorine atom onto the phenyl ring?
A1: There are two primary approaches:
-
Electrophilic Fluorination : This involves reacting an electron-rich aromatic ring with an electrophilic fluorine source (an "F+" equivalent).[6] Common reagents include Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts.[6] This method is often used in the later stages of a synthesis.
-
Nucleophilic Aromatic Substitution (SNAr) : This method is suitable for electron-deficient aromatic rings that have a good leaving group (like -NO2 or -Cl) at the position where fluorine is to be introduced. A nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), is used.[6]
Q2: How can I synthesize enantiomerically pure α-fluoro-phenylpropanoic acids?
A2: Achieving high enantiopurity is a significant challenge. Successful strategies often involve:
-
Asymmetric Fluorination : Using a chiral fluorinating agent or a chiral catalyst to directly introduce the fluorine atom enantioselectively.
-
Starting from a Chiral Precursor : A well-established method is to start with an enantiomerically pure phenylpropanoic acid derivative and then introduce the fluorine atom. However, care must be taken to avoid racemization in subsequent steps.
-
Resolution of a Racemic Mixture : Synthesizing the racemic mixture and then separating the enantiomers using techniques like chiral chromatography or diastereomeric salt formation.
Q3: I am considering a Reformatsky reaction with a fluorinated benzaldehyde. What are the key considerations?
A3: The Reformatsky reaction, which uses an organozinc reagent to condense with aldehydes or ketones, can be a powerful tool.[7] When using fluorinated benzaldehydes:
-
Zinc Activation : Ensure the zinc metal is properly activated to facilitate the formation of the Reformatsky reagent.
-
Reaction Conditions : The reaction conditions may need to be optimized. Some fluorinated substrates may require milder or more forcing conditions than their non-fluorinated counterparts.
-
Asymmetric Variants : For stereocontrol, consider using a chiral ligand in an asymmetric Reformatsky reaction.[8][9]
Q4: My fluorinated intermediates seem to be unstable. What can I do?
A4: The stability of fluorinated intermediates can be influenced by the position of the fluorine atom and the presence of other functional groups.
-
Strong C-F Bond : The carbon-fluorine bond itself is very strong and generally stable.[10][11]
-
Electronic Effects : The high electronegativity of fluorine can make adjacent atoms more electrophilic. For example, fluorinated esters are more reactive towards nucleophiles.[10][12]
-
Elimination Reactions : As mentioned in the troubleshooting guide, β-elimination of HF is a common decomposition pathway for certain structures.[4]
-
Solvent Choice : Fluorinated alcohols can be used as solvents to stabilize cationic reaction intermediates.[13]
Q5: Are there any specific safety precautions I should take when working with fluorinating agents?
A5: Yes, working with fluorinating agents requires strict safety protocols.
-
Toxicity and Reactivity : Many fluorinating agents are toxic and can react violently with water or other common laboratory reagents. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, a lab coat, and gloves. Some procedures may require working in a fume hood.
-
Solvent Compatibility : Be aware that some fluorinating agents, like Selectfluor, can react exothermically with common solvents such as DMF and DMSO.[14]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of an Activated Phenylpropanoic Ester
This protocol is a general guideline and may require optimization for your specific substrate.
-
Dissolve the phenylpropanoic ester (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 eq) portion-wise over a period of 10-15 minutes.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Asymmetric Hydrogenation of a Fluorinated Cinnamic Acid Derivative
This protocol illustrates a general approach for creating a chiral center in the propanoic acid side chain.
-
To a pressure-resistant vessel, add the fluorinated cinnamic acid derivative (1.0 eq) and a chiral rhodium or ruthenium catalyst (e.g., Rh(COD)2BF4 with a chiral phosphine ligand, 0.01-0.05 eq).
-
De-gas the vessel and backfill with an inert gas.
-
Add a degassed solvent (e.g., methanol, ethanol).
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-50 atm).
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-48 hours).
-
Carefully vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography or crystallization.
-
Determine the enantiomeric excess (ee) by chiral HPLC or NMR analysis using a chiral solvating agent.
Diagrams
Caption: Troubleshooting Decision Tree for Low Yield in Fluorination Reactions.
Caption: General Synthetic Pathways to Chiral Fluorinated Phenylpropanoic Acids.
References
- BenchChem. (n.d.). Technical Support Center: Fluorination Reactions.
- Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.
- Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine.
- ACS Publications. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry.
- (2012). The Fluorinated asymmetric reformatsky reaction with aromatic ketones and imines.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Royal Society of Chemistry. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.
- BenchChem. (n.d.). Troubleshooting guide for the fluorination of pyridinyl ethanone.
- Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction.
- Wikipedia. (n.d.). Reformatsky reaction.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. Organofluorine.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- Wordpress. (n.d.). Specific Solvent Issues with Fluorination.
- NIH. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- NIH. (n.d.). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect.
- ResearchGate. (2024). (PDF) Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis.
- (2024). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
- ResearchGate. (2025). ChemInform Abstract: Asymmetric Synthesis of 2-Alkyl-3-phosphonopropanoic Acid Derivatives via Rh-Catalyzed Asymmetric Hydrogenation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. figshare.le.ac.uk [figshare.le.ac.uk]
- 9. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid
Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid. This document is intended for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during the synthesis and purification of this important compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
The most prevalent and scalable methods for synthesizing this compound typically involve a Michael addition or a variation thereof. A common industrial approach is the reaction of a phenylacetic acid derivative with a styrene derivative. Another key pathway involves the hydrolysis of a nitrile precursor, 3-(4-fluorophenyl)-3-phenylpropionitrile.[1][2] The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
Q2: Which analytical techniques are essential for monitoring reaction progress and final product purity?
A multi-technique approach is crucial for robust analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary workhorse for monitoring the consumption of starting materials and the formation of the product and impurities. A well-developed HPLC method can quantify known and unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying key impurities, especially isomers or structurally similar byproducts that may co-elute in HPLC.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to identify unknown impurity peaks observed in HPLC (LC-MS).
-
Differential Scanning Calorimetry (DSC): Provides an accurate melting point and can indicate the presence of impurities through melting point depression or broadening. A sharp melting point is a good indicator of high purity.[3]
Q3: What are the critical quality attributes (CQAs) for this compound, especially for pharmaceutical applications?
For pharmaceutical use, the following CQAs are paramount:
-
Assay and Purity: Typically >99.0% as determined by HPLC.
-
Impurity Profile: Strict limits on specific known impurities (e.g., starting materials, isomeric impurities) and unknown impurities.
-
Residual Solvents: Must be below the limits defined by regulatory guidelines.
-
Melting Point: A sharp and defined melting range serves as a secondary check on purity.[3]
Synthesis Pathway and Impurity Formation
A common and efficient route to the target molecule is the hydrolysis of 3-(4-fluorophenyl)-3-phenylpropionitrile. This pathway is illustrated below, highlighting the critical step where impurities can be introduced or formed.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Issue 1: Low Yield and Presence of Starting Materials in Crude Product
-
Symptoms: Your reaction yield is significantly lower than expected. HPLC analysis of the crude product shows a large peak corresponding to the nitrile intermediate (3-(4-fluorophenyl)-3-phenylpropionitrile).
-
Root Cause Analysis: This issue points directly to an incomplete hydrolysis reaction. The conversion of the nitrile group to a carboxylic acid is a demanding transformation that can stall if conditions are not optimal.[4]
-
Insufficient Reaction Time/Temperature: Hydrolysis, whether acid or base-catalyzed, requires sufficient thermal energy and time to proceed to completion.
-
Inadequate Reagent Stoichiometry: An insufficient amount of acid or base will lead to a partially completed reaction. For base-catalyzed hydrolysis, at least two equivalents of base are required: one to saponify the nitrile and another to deprotonate the resulting carboxylic acid.
-
Phase Transfer Issues: If the reaction is biphasic (e.g., aqueous NaOH and an organic substrate), poor mixing or the absence of a phase-transfer catalyst can severely limit the reaction rate.
-
-
Recommended Solutions:
Protocol: Driving Hydrolysis to Completion
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction progress every 2-4 hours using TLC or HPLC. The reaction is complete only when the nitrile starting material is consumed (<1% by HPLC area).
-
Optimize Conditions (Base Hydrolysis):
-
Ensure at least 2.5 equivalents of NaOH or KOH are used.
-
Increase the reaction temperature to reflux (typically 100-110 °C in an aqueous medium).
-
Consider adding a co-solvent like ethanol or using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if substrate solubility is an issue.
-
-
Work-up Procedure: After cooling, carefully acidify the reaction mixture with concentrated HCl or H₂SO₄ to a pH of 1-2 to ensure complete protonation of the carboxylate salt. The product should precipitate out. Verify the pH with pH paper.
-
Issue 2: Crude Product Contains a Persistent, Higher Molecular Weight Impurity
-
Symptoms: Mass spectrometry analysis reveals an impurity with a molecular weight corresponding to an additional phenyl or fluorophenyl group. ¹H NMR may show an integration deficit in the aliphatic region relative to the aromatic region.
-
Root Cause Analysis: This is characteristic of a di-arylated byproduct, specifically 2,3-bis(4-fluorophenyl)-2-phenylpropanenitrile or a related isomer, formed during the initial alkylation step.
-
Strong Base/Enolate Reactivity: The use of very strong bases (like LDA or n-BuLi) can generate a highly reactive enolate from phenylacetonitrile. This enolate can react a second time with the aryl halide if stoichiometry and addition rates are not carefully controlled.
-
Incorrect Order of Addition: Adding the base to a mixture of the nitrile and aryl halide can create localized excesses of the enolate, promoting over-alkylation.
-
-
Recommended Solutions:
Protocol: Minimizing Di-arylation
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the limiting reagent (typically the aryl halide). Avoid a large excess of the phenylacetonitrile.
-
Reverse Addition: Slowly add the deprotonated phenylacetonitrile solution (enolate) to the solution of 1-bromo-4-fluorobenzene. This maintains a low concentration of the nucleophile, favoring the mono-alkylation product.
-
Temperature Control: Maintain a low temperature (e.g., -78 °C to 0 °C, depending on the base) during enolate formation and the subsequent alkylation to moderate reactivity.
-
Purification: If the di-arylated impurity does form, it is often less polar than the desired nitrile intermediate. It can typically be separated via column chromatography on silica gel before proceeding to the hydrolysis step.
-
Issue 3: Presence of the Amide Intermediate in the Final Product
-
Symptoms: The final product shows a peak in the HPLC analysis that corresponds to 3-(4-Fluorophenyl)-3-phenylpropanamide . The IR spectrum may show characteristic N-H stretches, and the ¹H NMR will have additional broad signals in the amide region (~5.5-7.5 ppm).
-
Root Cause Analysis: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4] Incomplete hydrolysis means the reaction was stopped before the amide could be fully converted.
-
Mild Hydrolysis Conditions: Using conditions that are too mild (e.g., lower temperature, shorter time, weaker acid/base) will favor the formation and isolation of the amide.
-
-
Recommended Solutions:
Parameter Action to Take Rationale Reaction Time Increase reflux time by 4-6 hours after the nitrile has been consumed. The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the initial nitrile-to-amide conversion. Reagent Conc. If using acid hydrolysis, switch from 6M HCl to concentrated H₂SO₄/water mixture. Stronger acidic conditions accelerate the hydrolysis of the stable amide intermediate. Re-processing Re-subject the isolated, impure material to the hydrolysis conditions. It is often straightforward to re-process a batch that contains the amide impurity to drive the reaction to completion and improve purity.
Troubleshooting Decision Workflow
The following diagram provides a logical workflow for diagnosing and resolving common purity issues.
References
- Google Patents. (n.d.). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3-phenylpropionic acid. Retrieved from [Link]
-
MDPI. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]
- Kaur, H., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(4-Fluorophenyl)propanoic acid. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-phenyl propionitrile. Retrieved from [Link]
-
MDPI. (2016). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Anomalous Schmidt reaction products of phenylacetic acid and derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
PubMed Central. (2013). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Retrieved from [Link]
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
-
YouTube. (2023). Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. Retrieved from [Link]
-
ResearchGate. (2015). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from [Link]
Sources
Technical Support Center: Optimization of Reaction Conditions for 3-(4-Fluorophenyl)-3-phenylpropanoic Acid Derivatives
Welcome to the technical support center for the synthesis and optimization of 3-(4-fluorophenyl)-3-phenylpropanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important class of molecules. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting Synthesis via Friedel-Crafts Type Reactions
The reaction of an aryl group with an appropriate three-carbon electrophile is a common strategy to form the 3,3-diarylpropanoic acid scaffold. A Friedel-Crafts-type reaction, for instance, between a substituted cinnamic acid and an aryl nucleophile, can be employed.[1] However, these reactions are not without their challenges.
Frequently Asked Questions (FAQs)
Question 1: I am attempting a Friedel-Crafts-type reaction between cinnamic acid and fluorobenzene to synthesize this compound, but I am observing very low yields and a significant amount of starting material recovery. What are the likely causes and how can I improve my yield?
Answer: Low reactivity in Friedel-Crafts reactions, especially with deactivated or moderately activated aromatic compounds, is a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Choice and Activity: The strength of the Lewis acid catalyst is paramount. For a less reactive substrate like fluorobenzene, a strong Lewis acid such as AlCl₃ is often required. Ensure your AlCl₃ is fresh and anhydrous, as it is highly moisture-sensitive, which can deactivate it.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition and side reactions. It is crucial to find an optimal temperature. If you are running the reaction at room temperature, consider a moderate increase (e.g., to 40-60 °C) while carefully monitoring for byproduct formation.
-
Solvent Selection: The choice of solvent can significantly impact the reaction. Non-polar solvents are generally preferred for Friedel-Crafts reactions. However, for substrates with limited solubility, a co-solvent might be necessary. Be aware that polar, coordinating solvents can complex with the Lewis acid catalyst, reducing its activity.
-
Substrate Equivalents: To favor the desired reaction, it is common practice to use a large excess of the aromatic substrate (in this case, fluorobenzene) when it is also serving as the solvent.
Question 2: My reaction is producing a complex mixture of isomers and poly-substituted byproducts. How can I improve the selectivity for the desired this compound?
Answer: The formation of multiple products is a known limitation of Friedel-Crafts reactions, often due to the activating nature of the initial product leading to further reactions.[2]
-
Control of Reaction Time and Temperature: Over-alkylation or subsequent reactions can occur with prolonged reaction times or at elevated temperatures. Consider running time-course experiments to identify the point of maximum desired product formation before significant byproduct accumulation. Lowering the reaction temperature may also enhance selectivity.
-
Order of Addition: Adding the electrophile (or its precursor) slowly to the solution of the aromatic substrate and catalyst can help maintain a low concentration of the reactive intermediate, thus minimizing side reactions.
-
Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive amounts can lead to increased side reactions. Titrating the amount of Lewis acid to find the optimal balance between reactivity and selectivity is recommended.
| Parameter | Recommendation for Low Yield | Recommendation for Poor Selectivity |
| Catalyst | Use a strong, anhydrous Lewis acid (e.g., AlCl₃). | Optimize catalyst loading; avoid excess. |
| Temperature | Gradually increase from room temperature. | Lower the reaction temperature. |
| Reactant Ratio | Use a large excess of the aromatic substrate. | Not the primary solution; focus on other parameters. |
| Reaction Time | Ensure sufficient time for conversion. | Monitor reaction progress and quench at the optimal time. |
Experimental Workflow for a Friedel-Crafts-Type Synthesis
Caption: Workflow for a Friedel-Crafts-Type Synthesis.
Section 2: Troubleshooting Synthesis via Michael Addition
A plausible route to this compound is the conjugate addition (Michael addition) of a phenyl nucleophile to a 4-fluorocinnamic acid derivative. This approach requires the careful selection of the phenylating agent and reaction conditions.
Frequently Asked Questions (FAQs)
Question 3: I am trying to perform a Michael addition of a phenyl organometallic reagent (e.g., phenylmagnesium bromide or phenyllithium) to 4-fluorocinnamic acid, but I am getting a low yield of the desired product and significant amounts of byproducts from reaction at the carbonyl group. How can I favor the 1,4-addition?
Answer: The competition between 1,2-addition (to the carbonyl) and 1,4-addition (conjugate addition) is a classic challenge. Several strategies can be employed to favor the desired 1,4-addition:
-
Choice of Organometallic Reagent: Organocuprates (Gilman reagents), such as lithium diphenylcuprate (Ph₂CuLi), are known to favor 1,4-addition over 1,2-addition with α,β-unsaturated carbonyl compounds. Consider preparing the cuprate in situ from phenyllithium and a copper(I) salt (e.g., CuI).
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity for 1,4-addition. Performing the reaction at -78 °C is a common starting point.
-
Protecting the Carboxylic Acid: The acidic proton of the carboxylic acid will react with any organometallic reagent. It is advisable to first convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester). The ester can then be hydrolyzed back to the carboxylic acid after the Michael addition.
Question 4: My Michael addition reaction is very slow, and even after prolonged reaction times, I have a lot of unreacted starting material. What can I do to improve the reaction rate?
Answer: Slow reaction rates in Michael additions can often be addressed by optimizing the reaction conditions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the nucleophile. Ethereal solvents like THF are standard for many organometallic reactions. However, in some cases, the addition of a co-solvent can be beneficial.[3]
-
Activating the Substrate: While not always necessary, the use of a Lewis acid can sometimes activate the α,β-unsaturated system towards nucleophilic attack. This should be done cautiously, as it can also affect the selectivity.
-
Catalyst Choice for Other Nucleophiles: If using a non-organometallic nucleophile, the choice of catalyst is critical. For instance, in a thia-Michael addition, an organocatalyst can be highly effective.[3]
Caption: Decision tree for troubleshooting Michael additions.
Section 3: Troubleshooting Synthesis via Nitrile Hydrolysis
Another synthetic approach involves the formation of a 3-(4-fluorophenyl)-3-phenylpropanenitrile intermediate, followed by hydrolysis to the desired carboxylic acid. The hydrolysis step, while seemingly straightforward, can present its own set of challenges.
Frequently Asked Questions (FAQs)
Question 5: I am attempting to hydrolyze 3-(4-fluorophenyl)-3-phenylpropanenitrile to the corresponding carboxylic acid using acidic conditions (e.g., refluxing with HCl or H₂SO₄), but the reaction is incomplete, and I am isolating the intermediate amide. How can I drive the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[4] Incomplete hydrolysis is a common issue.
-
Reaction Time and Temperature: The hydrolysis of the amide to the carboxylic acid is often slower than the hydrolysis of the nitrile to the amide. Ensure you are using sufficiently long reaction times and maintaining a consistent reflux.
-
Concentration of the Acid: Using a more concentrated acid solution can increase the rate of the second hydrolysis step. However, be cautious of potential side reactions like dehydration or sulfonation if using concentrated sulfuric acid at high temperatures.
-
Water Content: Water is a reactant in the hydrolysis. Ensure that there is a sufficient amount of water present in the reaction mixture.
Question 6: When I use alkaline hydrolysis (e.g., refluxing with NaOH or KOH), my reaction seems to work, but I have difficulty isolating the final carboxylic acid product. What is the correct workup procedure?
Answer: Alkaline hydrolysis of a nitrile yields the salt of the carboxylic acid (a carboxylate).[5][6] To obtain the free carboxylic acid, an acidic workup is necessary.
-
Acidification Step: After the hydrolysis is complete (as monitored by TLC or another appropriate method), cool the reaction mixture and carefully acidify it with a strong acid (e.g., concentrated HCl) until the pH is acidic (typically pH 1-2). This will protonate the carboxylate salt, forming the free carboxylic acid, which will often precipitate out of the aqueous solution.
-
Extraction: If the carboxylic acid does not precipitate, you will need to perform an extraction with an organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers can then be combined, washed, dried, and the solvent evaporated to yield the crude product.
| Condition | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Dilute or concentrated HCl or H₂SO₄ | Aqueous NaOH or KOH |
| Initial Product | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia gas |
| Workup | Distillation or extraction | Acidification followed by filtration or extraction |
| Common Issue | Stalls at the amide intermediate | Difficulty isolating the free acid |
| Solution | Increase reaction time, temperature, or acid concentration | Careful acidification to pH 1-2 after reaction completion |
Section 4: General Purification and Analytical Challenges
Question 7: My final this compound product is an oil or a low-melting solid and is difficult to purify by crystallization. What are some alternative purification strategies?
Answer: When crystallization is challenging, other purification techniques can be employed:
-
Column Chromatography: Silica gel chromatography is a powerful tool for purifying organic compounds. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) can effectively separate your desired product from less polar and more polar impurities.
-
Acid-Base Extraction: As your product is a carboxylic acid, you can use its acidic properties to purify it. Dissolve the crude product in an organic solvent and extract it with a basic aqueous solution (e.g., sodium bicarbonate). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated, re-acidified to precipitate the pure carboxylic acid, and then filtered or extracted.
This technical support guide provides a starting point for troubleshooting common issues in the synthesis of this compound derivatives. Remember that each specific derivative may require its own unique optimization. Careful monitoring of reaction progress and characterization of byproducts are key to successfully developing a robust synthetic protocol.
References
- Arutyunyana, N. S., et al. "Synthesis of 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic Acid and 5-[2-(4-Fluorophenyl)-2-(furan-2-yl)ethyl]-1,3,4-oxadiazole-2-thiol Derivatives." Russian Journal of General Chemistry, vol. 85, no. 5, 2015, pp. 1136-1140.
-
"A solvent-dependent chirality-switchable thia-Michael addition to α,β-unsaturated carboxylic acids." RSC Publishing, 14 May 2020. [Link]
-
"Hydrolysis of nitriles." Chemguide. [Link]
-
"16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Chemistry LibreTexts, 24 Sept. 2022. [Link]
-
"Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems." [Link]
-
"Optimization of reaction conditions for Michael addition." ResearchGate. [Link]
-
"Hydrolysis of nitriles: Amide vs Carboxylic acid." Chemistry Stack Exchange, 16 Apr. 2021. [Link]
-
"T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][3][7]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei." Semantic Scholar, 9 Oct. 2021. [Link]
-
"Optimization of reaction conditions for the synthesis of cinnamamide (3aa) a." ResearchGate. [Link]
-
"Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts, 22 Jan. 2023. [Link]
-
"Ch12: Friedel-Crafts limitations." University of Calgary. [Link]
-
"The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." Chemistry Steps. [Link]
-
"3-(4-Fluorophenyl)propionic acid." PubChem. [Link]
-
"Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journals, 15 May 2020. [Link]
- "Method for preparing 3, 3- diphenyl propanol.
-
"Accelerating your process optimization: sampling from reactions in-progress means better decisions in less time." Unchained Labs. [Link]
-
"Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol." NIH. [Link]
-
"Optimization of the reaction conditionsa." ResearchGate. [Link]
- "Preparation method of n,n'-dialkyl-3,3'-dithiodipropionamide.
- "Method for recovering and purifying propionic acid.
-
"Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids." MDPI. [Link]
Sources
- 1. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pleiades.online [pleiades.online]
Technical Support Center: Purification of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
Welcome to our dedicated technical support center for the purification of 3-(4-Fluorophenyl)-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide troubleshooting guides and frequently asked questions in a direct Q&A format, grounded in scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments and offers targeted solutions.
Recrystallization Troubleshooting
Question 1: My this compound is not crystallizing from solution, even after cooling. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by systematically addressing a few key factors.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Reduce Temperature: Ensure the solution is thoroughly cooled. An ice bath is standard, and for some solvent systems, a dry ice/acetone bath may be necessary, though be cautious of freezing the solvent.
-
-
Solvent System Re-evaluation:
-
Supersaturation: It's possible your solution is not sufficiently supersaturated. If you've used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and then attempt to cool and crystallize again.
-
Solvent Choice: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If your compound remains highly soluble even when cold, you may need to switch to a less polar solvent or use a mixed-solvent system. For a molecule like this compound, which has both polar (carboxylic acid) and non-polar (biphenyl) character, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.[1]
-
Question 2: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Gradual cooling encourages the formation of an ordered crystal lattice.[1]
-
Solvent Adjustment:
-
Add a small amount of the "good" solvent (the one in which the compound is more soluble) to the hot solution to ensure everything is fully dissolved before cooling.
-
Alternatively, if using a mixed-solvent system, you may have added too much of the "poor" solvent. Re-heat the mixture until it is a clear solution, add a small amount of the "good" solvent, and then allow it to cool slowly.
-
-
Lower Boiling Point Solvent: Consider using a solvent or solvent mixture with a lower boiling point to avoid melting your compound.
Chromatography Troubleshooting
Question 3: I'm seeing poor separation of my target compound from an impurity during column chromatography. What adjustments can I make?
Answer:
Poor separation in column chromatography can be due to several factors related to your column, solvent system, and loading technique.
-
Optimize Your Mobile Phase:
-
Solvent Polarity: The polarity of your eluent is critical. If your compound and the impurity are eluting too closely together, you need to adjust the solvent polarity. For normal-phase chromatography (e.g., silica gel), decreasing the polarity of the mobile phase will generally increase the retention time of polar compounds. For reverse-phase chromatography (e.g., C18), decreasing the polarity of the mobile phase (e.g., increasing the organic component) will decrease the retention time of non-polar compounds.
-
Solvent Selectivity: Sometimes, simply changing the polarity isn't enough. Different solvents can interact with your compound and impurities in unique ways. For instance, if you are using a hexane/ethyl acetate system, you might try switching to a hexane/dichloromethane or a hexane/ether system to alter the selectivity of the separation.
-
-
Column Parameters:
-
Column Length and Diameter: A longer, narrower column will generally provide better resolution but will take longer and accommodate less material.
-
Stationary Phase: Ensure you are using the appropriate stationary phase. For a moderately polar compound like this compound, silica gel is a common choice for normal-phase chromatography. For preparative HPLC, a C18 column is frequently used for reverse-phase separation.[2]
-
-
Loading Technique:
-
Concentrated Sample: Dissolve your crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and then adsorb it onto a small amount of silica gel. This "dry loading" technique often results in a more uniform application to the column and better separation.
-
Question 4: My compound is eluting as a broad peak during column chromatography. What is causing this?
Answer:
Peak broadening can be a sign of several issues, from overloading the column to interactions with the stationary phase.
-
Column Overloading: If you load too much sample onto the column, the stationary phase becomes saturated, leading to broad peaks. Reduce the amount of material you are purifying.
-
Solvent Issues:
-
Sample Solubility: If your compound is not very soluble in the mobile phase, it can lead to tailing and broadening. Ensure your compound is fully dissolved before loading.
-
Inappropriate Loading Solvent: Loading your sample in a solvent that is much stronger (more polar in normal phase, less polar in reverse phase) than your mobile phase can cause significant peak broadening.
-
-
Column Packing: An improperly packed column with channels or cracks will lead to poor peak shape. Ensure your column is packed uniformly.
Frequently Asked Questions (FAQs)
Q1: What are some good starting solvent systems for the recrystallization of this compound?
A1: While the optimal solvent must often be determined empirically, here are some logical starting points based on the structure of the molecule:
| Solvent System | Rationale |
| Ethanol/Water | The compound should be soluble in hot ethanol. Water can then be added as the anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent for many organic compounds, and hexane can be used as the anti-solvent. |
| Toluene | Toluene can be a good choice for compounds with aromatic rings, offering different selectivity compared to more polar solvents. |
Q2: How can I remove unreacted starting materials after the synthesis of this compound?
A2: The best method will depend on the specific starting materials used. However, a common synthetic route involves the reaction of a Grignard reagent with a carbonyl compound, followed by hydrolysis.
-
Acid-Base Extraction: If you have basic impurities (e.g., unreacted organometallic reagents that have been quenched), an acidic wash (e.g., dilute HCl) of your organic layer can remove them. Conversely, if you have acidic impurities that are more or less acidic than your product, you might be able to use a specific pH wash to selectively extract one.
-
Chromatography: Column chromatography is a very effective way to separate your product from starting materials, which will likely have different polarities.
Q3: My final product is a racemic mixture. How can I separate the enantiomers of this compound?
A3: Separating enantiomers, a process known as chiral resolution, is often necessary for pharmaceutical applications.
-
Diastereomeric Salt Formation: This is a classical method where the racemic carboxylic acid is reacted with a chiral base (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine) to form diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. Once separated, the desired enantiomer of the carboxylic acid can be recovered by treatment with an acid.
-
Chiral Chromatography: Preparative chiral HPLC is a powerful technique for separating enantiomers. This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common chiral columns include those based on cellulose or amylose derivatives.[3]
Q4: What analytical techniques should I use to assess the purity of my this compound?
A4: A combination of techniques is recommended to confirm both the identity and purity of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity and to determine an appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase such as acetonitrile/water with a small amount of acid (e.g., 0.1% trifluoroacetic acid) is a good starting point for method development.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for troubleshooting common purification challenges.
Caption: Troubleshooting workflow for recrystallization.
Caption: Troubleshooting workflow for column chromatography.
References
-
PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Klusik, H. et al. (2007). Recrystallization-1.pdf. [Link]
-
Dostál, J. et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ResearchGate. What's the best column for preparative HPLC for purification of compounds from plant extracts?. [Link]
-
Cirilli, R. et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules. [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
byproduct formation in the synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid. Recognizing the nuances of synthetic organic chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying chemical principles that govern byproduct formation and reaction optimization.
Introduction to Synthetic Strategies
The synthesis of this compound, a diarylpropanoic acid derivative, can be approached through several synthetic routes. A common and effective method is the Friedel-Crafts-type reaction involving the addition of benzene to a 4-fluorocinnamic acid derivative. This guide will focus on the challenges and byproducts associated with this synthetic approach.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in chemical principles.
Question 1: My reaction yield is low, and I observe a significant amount of unreacted starting materials. What are the likely causes and how can I improve conversion?
Answer:
Low conversion in a Friedel-Crafts-type reaction can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly susceptible to deactivation by moisture. Ensure all glassware is rigorously dried, and solvents are anhydrous. The catalyst itself should be of high purity and handled under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst can form a complex with the product, necessitating stoichiometric amounts. While this reaction is an alkylation, a higher catalyst loading might be required to drive the reaction to completion. Experiment with incrementally increasing the molar equivalents of the Lewis acid.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and catalyst degradation. If the reaction is sluggish at lower temperatures, a modest increase in temperature should be explored cautiously. Conversely, if byproduct formation is a major issue, lowering the temperature may be beneficial.
-
Purity of Reagents: Impurities in the starting materials, particularly in the benzene or 4-fluorocinnamic acid derivative, can interfere with the catalyst and inhibit the reaction. Ensure the purity of all reagents before use.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for addressing low reaction conversion.
Question 2: I am observing the formation of multiple byproducts that are difficult to separate from the desired product. What are these byproducts and how can I minimize their formation?
Answer:
In the Friedel-Crafts reaction of benzene with a 4-fluorocinnamic acid derivative, several byproducts can arise from side reactions. Understanding the origin of these impurities is key to mitigating their formation.
-
Isomeric Products: Friedel-Crafts reactions on substituted benzenes can yield ortho, meta, and para isomers. In the case of adding a phenyl group to a 4-fluorocinnamic acid derivative, the electronics of the substrate will dictate the regioselectivity. Careful control of the reaction temperature and choice of Lewis acid can influence the isomeric ratio.
-
Polyalkylation: The product, this compound, contains an activated aromatic ring and can potentially undergo a second Friedel-Crafts reaction, leading to diarylated byproducts. Using a large excess of benzene can statistically favor the mono-alkylation product.
-
Rearrangement Products: Carbocation intermediates in Friedel-Crafts alkylations are prone to rearrangement to form more stable carbocations. While the benzylic carbocation in this synthesis is relatively stable, rearrangements are still a possibility, leading to isomeric byproducts. Using a milder Lewis acid and lower reaction temperatures can sometimes suppress these rearrangements.
-
Self-Condensation/Polymerization: The cinnamic acid derivative, being an α,β-unsaturated carbonyl compound, can undergo self-condensation or polymerization, especially at higher temperatures. Slow addition of the limiting reagent and maintaining a controlled temperature can minimize these side reactions.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct Type | Origin | Mitigation Strategies |
| Isomeric Products | Non-selective electrophilic aromatic substitution | Optimize reaction temperature; screen different Lewis acids. |
| Polyalkylation Products | Further reaction of the initial product with the electrophile | Use a large excess of the aromatic substrate (benzene). |
| Rearrangement Products | Carbocation rearrangements | Employ milder Lewis acids; conduct the reaction at lower temperatures. |
| Self-Condensation/Polymerization | Reaction of the α,β-unsaturated carbonyl with itself | Slow addition of the cinnamic acid derivative; maintain strict temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Lewis acid in this synthesis?
The Lewis acid, such as aluminum chloride (AlCl₃), plays a crucial role in activating the electrophile. It coordinates to the 4-fluorocinnamic acid derivative, typically at the carbonyl oxygen or the double bond, which increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by the benzene ring.
Q2: How can I effectively purify the final product from the reaction mixture?
Purification of this compound typically involves a multi-step process:
-
Quenching and Extraction: The reaction is carefully quenched with water or dilute acid to decompose the Lewis acid complexes. The product is then extracted into an organic solvent.
-
Aqueous Wash: The organic layer is washed with a basic aqueous solution (e.g., sodium bicarbonate) to extract the acidic product as its carboxylate salt, leaving non-acidic impurities in the organic phase.
-
Acidification and Isolation: The aqueous layer is then acidified to precipitate the carboxylic acid product, which can be collected by filtration.
-
Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent or solvent mixture.
Purification Workflow
Caption: General purification protocol for this compound.
Q3: Are there any specific analytical techniques recommended for monitoring the reaction and identifying byproducts?
Yes, a combination of analytical techniques is highly recommended:
-
Thin-Layer Chromatography (TLC): TLC is an excellent tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry detector (LC-MS), is invaluable for identifying and quantifying the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying the structures of any isolated byproducts.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid and the aromatic rings.
Experimental Protocols
Protocol 1: Synthesis of this compound via a Friedel-Crafts-type Reaction
Disclaimer: This is a generalized protocol based on analogous reactions and should be optimized for specific laboratory conditions.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Solvent and Reagent Addition: Add anhydrous benzene (a large excess, serving as both reactant and solvent) to the flask and cool the mixture in an ice bath.
-
Electrophile Addition: Dissolve 4-fluorocinnamic acid (1 equivalent) in a minimal amount of anhydrous benzene and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice with vigorous stirring.
-
Extraction: Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Purification: Follow the purification workflow described in the FAQ section.
References
Technical Support Center: A Troubleshooting Guide for the Scaled-Up Synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing expert insights and practical solutions.
I. Reaction Overview & Mechanism
The synthesis of this compound is commonly achieved via a Michael addition reaction. This involves the conjugate addition of a carbanion, generated from a phenylacetic acid derivative, to an α,β-unsaturated carbonyl compound. A common route employs the reaction of phenylacetic acid with 4-fluorobenzaldehyde, followed by reduction and hydrolysis.
II. Frequently Asked Questions (FAQs) & Troubleshooting
A. Reagent Preparation and Handling
Question 1: We are observing inconsistent reaction initiation and yields when using sodium hydride (NaH) as the base. What could be the cause?
Answer: Inconsistent activity of sodium hydride is a frequent issue during scale-up and can be attributed to several factors:
-
Reagent Quality and Handling: Sodium hydride is often supplied as a dispersion in mineral oil (typically 60%).[1][2] This oil protects it from moisture and air. However, improper storage or handling can lead to deactivation. The container should be flushed with an inert gas like nitrogen or argon after each use.[3] For large-scale reactions, it is advisable to use fresh, unopened containers of NaH.
-
Incomplete Removal of Mineral Oil: While the mineral oil is generally inert, its presence can sometimes interfere with the reaction by coating the NaH particles and hindering their reactivity.[1] For sensitive reactions, washing the NaH dispersion with a dry, inert solvent like hexane or pentane immediately before use can improve consistency.[3] This should be done under an inert atmosphere.
-
Improper Dispensing: Sodium hydride is a solid dispersion, not a solution. It is crucial to ensure the dispersion is homogenous before weighing. However, shaking is not recommended as it can generate static electricity.[1] Instead, gently stir the dispersion before taking a sample.
Step-by-Step Protocol for Preparing Sodium Hydride:
-
Under an inert atmosphere (e.g., in a glovebox or a nitrogen-flushed fume hood), weigh the required amount of the 60% NaH dispersion.
-
Transfer the dispersion to a flask and add anhydrous hexane (or pentane) to wash away the mineral oil.
-
Gently swirl the mixture and allow the NaH to settle.
-
Carefully decant the solvent. Repeat the washing process 2-3 times.
-
Dry the NaH under a stream of inert gas before adding the reaction solvent.
Question 2: We are experiencing difficulties with the Grignard reaction when using it as an alternative route. What are the common pitfalls?
Answer: Grignard reactions are notoriously sensitive to reaction conditions, especially at a larger scale.
-
Moisture and Air Sensitivity: Grignard reagents are highly reactive towards water, alcohols, and atmospheric oxygen. All glassware must be thoroughly flame-dried, and the reaction should be conducted under a strictly inert atmosphere.[4]
-
Initiation Issues: The initiation of a Grignard reaction can be sluggish. Using freshly crushed magnesium turnings and a small crystal of iodine can help activate the magnesium surface.[4][5]
-
Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[6] Ensure the solvent is of high purity and free from peroxides.
B. Reaction Execution
Question 3: Our reaction is showing a low conversion rate even after extended reaction times. What can we do to improve it?
Answer: Low conversion rates during scale-up can stem from several issues:
-
Insufficient Mixing: As the reaction volume increases, achieving efficient mixing becomes more challenging.[7] Inadequate mixing can lead to localized "hot spots" or areas of low reagent concentration, slowing down the reaction. Ensure your reactor is equipped with an appropriate overhead stirrer and that the stirring speed is sufficient to maintain a homogenous mixture.
-
Temperature Control: Many reactions, including those involving strong bases like NaH, are exothermic.[1] Poor temperature control can lead to side reactions or decomposition of the product. A robust cooling system is essential for large-scale reactions.
-
Incorrect Reagent Stoichiometry: Ensure that the stoichiometry of your reagents is correct. For the Michael addition, using a slight excess of the nucleophile (the phenylacetic acid derivative) can often drive the reaction to completion.
Question 4: We are observing the formation of significant byproducts. How can we minimize them?
Answer: The formation of byproducts is a common challenge in organic synthesis. Identifying the byproducts through techniques like LC-MS or GC-MS can provide valuable clues about the side reactions occurring.
-
Self-Condensation: In a Michael addition, the enolate can react with itself in a self-condensation reaction. This can be minimized by adding the electrophile (e.g., 4-fluorobenzaldehyde) slowly to the reaction mixture, keeping its concentration low at all times.
-
Over-alkylation: If an alkyl halide is used in a subsequent step, there is a risk of over-alkylation.[8] Careful control of the stoichiometry and reaction temperature can mitigate this.
-
Impurity Profile of Starting Materials: The purity of your starting materials is critical. Impurities can act as catalysts for side reactions or be carried through to the final product.
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) | Key Considerations for Scale-Up |
| Solvent Volume | 200 mL | 20 L | Ensure adequate stirring and temperature control. |
| Reagent Addition Time | 15-30 minutes | 2-4 hours | Slow addition is crucial to control exotherms. |
| Reaction Temperature | 0°C to room temp | 0°C to room temp | Maintain consistent temperature throughout the reactor. |
| Stirring Speed | 300-500 rpm (magnetic) | 100-300 rpm (overhead) | Ensure good mixing without splashing. |
| Expected Yield | 80-90% | 75-85% | Yields may be slightly lower on a larger scale. |
C. Work-up and Product Isolation
Question 5: The quenching of our reaction is very exothermic and difficult to control. How can we do this safely?
Answer: Quenching a reaction involving a strong base like sodium hydride can be hazardous due to the rapid generation of hydrogen gas.[1]
-
Slow and Controlled Addition: The quenching agent (e.g., water or a dilute acid) should be added very slowly to the reaction mixture, especially at the beginning.
-
Cooling: The reaction vessel should be cooled in an ice bath during the quenching process.
-
Adequate Headspace and Venting: Ensure the reactor has sufficient headspace to accommodate any gas evolution and is properly vented.
Question 6: We are getting a low yield after the work-up. Where could we be losing our product?
Answer: Product loss during work-up is a common issue.
-
Incomplete Extraction: Ensure that you are using the appropriate solvent for extraction and that you are performing a sufficient number of extractions. The pH of the aqueous layer is also critical for extracting a carboxylic acid product. The product will be more soluble in the organic layer at a low pH.
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. Adding a small amount of brine can often help to break up emulsions.
-
Precipitation of Product: If the product is a solid, it may precipitate out during the work-up. Be sure to check all filters and glassware for any precipitated product.
D. Purification
Question 7: Our final product has a persistent impurity that is difficult to remove by crystallization. What other purification methods can we try?
Answer: While crystallization is a powerful purification technique, it may not be effective for all impurities.
-
Chromatography: For high-purity requirements, column chromatography can be an effective, albeit less scalable, purification method.
-
Recrystallization with a Different Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents can sometimes provide better separation than a single solvent.
-
Acid-Base Extraction: Since the product is a carboxylic acid, you can use acid-base extraction to remove neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, and the product can be re-precipitated by adding acid.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
Reaction Mechanism: Michael Addition
Caption: The general mechanism of the Michael addition for the synthesis.
III. References
-
U.S. Patent 5,786,507, Process for the preparation of 3-phenylpropionic acid, Google Patents.
-
MDPI, Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
PrepChem, Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
-
PubMed, The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. [Link]
-
Organic Syntheses, (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
-
PubMed, An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. [Link]
-
IARC Exposome-Explorer, 3-Phenylpropionic acid (Compound). [Link]
-
Wikipedia, Phenylpropanoic acid. [Link]
-
Master Organic Chemistry, The Michael Addition Reaction and Conjugate Addition. [Link]
-
ACS Publications, The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. [Link]
-
U.S. Patent 6,531,597, Process for preparation of 2-phenyl acetic acid derivatives, Google Patents.
-
ACS Publications, Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. [Link]
-
Organic Chemistry Portal, Reformatsky Reaction. [Link]
-
Wikipedia, Reformatsky reaction. [Link]
-
Reddit, How to use Sodium Hydride in reaction?. [Link]
-
WIPO, Process for the preparation of 3-phenylpropanal.
-
PubChem, 3-(4-Fluorophenyl)propionic acid. [Link]
-
RSC Publishing, A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae. [Link]
-
Reddit, What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]
-
Chinese Patent 107445822, A kind of method for preparing phenylacetic acid, Google Patents.
-
University of California, Santa Barbara, Sodium Hydride - Standard Operating Procedure. [Link]
-
Organic Syntheses, Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]
-
YouTube, 20.4 Reaction with Grignard Reagents and Gilman Reagents | Carboxylic Acid Derivatives. [Link]
-
NROChemistry, Reformatsky Reaction. [Link]
-
National Institutes of Health, Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
ACS Publications, Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. [Link]
-
Organic Syntheses, SODIUM INDOLIDE. [Link]
-
Chegg, Solved (1) Consider the synthesis of phenylacetic acid. [Link]
-
Chemistry Steps, Michael Addition Reaction Mechanism. [Link]
-
Chemistry LibreTexts, Reformatsky Reaction. [Link]
-
Chemsrc, 3-(4-Fluorophenyl)propionic acid. [Link]
-
ACS Publications, Manufacture, Handling, and Uses of Sodium Hydride. [Link]
-
Chemistry LibreTexts, 23.10: Conjugate Additions- The Michael Reaction. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]
- 6. US6531597B2 - Process for preparation of 2-phenyl acetic acid derivatives - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
- 8. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
analytical challenges in the characterization of fluorinated organic compounds
Welcome to the technical support center for the analytical characterization of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these molecules. As Senior Application Scientists, we have compiled this resource based on extensive experience and authoritative literature to provide you with practical, in-depth troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated organic compounds challenging to analyze?
The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and low polarizability, are the primary reasons for the analytical challenges encountered.[1] These properties can lead to:
-
Altered Chromatographic Behavior: Fluorinated compounds can exhibit unusual retention behavior and poor peak shapes in both reversed-phase and normal-phase chromatography. The introduction of fluorine can significantly alter a molecule's polarity and hydrophobicity.[2][3]
-
Mass Spectrometry Complexities: The high electronegativity of fluorine can make ionization difficult, particularly with techniques like electrospray ionization (ESI). Fragmentation patterns can also be complex and unpredictable.[4][5]
-
NMR Spectral Intricacies: While ¹⁹F NMR is a powerful tool, the large chemical shift range and the prevalence of through-space and through-bond couplings can lead to complex and sometimes overlapping spectra.[6][7][8]
Q2: What are the initial steps I should take when developing a new analytical method for a fluorinated compound?
A systematic approach is crucial. We recommend the following initial steps:
-
Literature Review: Search for existing analytical methods for structurally similar compounds. This can provide a valuable starting point for chromatography conditions, mass spectrometry parameters, and NMR acquisition settings.
-
Physicochemical Property Assessment: Understand the key properties of your analyte, such as its pKa, logP, and solubility. These will heavily influence your choice of analytical technique and sample preparation method.
-
Technique Selection: Based on the analyte's properties and the goals of your analysis (e.g., quantification, structure elucidation), choose the most appropriate analytical platform (e.g., LC-MS/MS, GC-MS, NMR).
-
Initial Method Scouting: Begin with generic method conditions and systematically optimize parameters such as mobile phase composition, temperature, and ionization source settings.
Troubleshooting Guide: Liquid Chromatography (LC)
The unique interactions of fluorinated compounds with stationary and mobile phases often lead to chromatographic challenges.
Q3: I'm observing significant peak tailing for my fluorinated analyte in reversed-phase HPLC. What is the cause and how can I resolve it?
Peak tailing for fluorinated compounds in reversed-phase chromatography is often a result of secondary interactions with the silica-based stationary phase or poor mass transfer kinetics.[9]
Causality:
-
Silanol Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with polar functional groups on the fluorinated analyte, leading to tailing.[9]
-
"Fluorous" Interactions: The fluorinated portion of the analyte can have limited interaction with the C18 stationary phase, leading to poor retention and peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[10]
Troubleshooting Protocol:
-
Reduce Silanol Interactions:
-
Use a Modern, End-Capped Column: Opt for a high-purity silica column with robust end-capping to minimize exposed silanols.
-
Lower Mobile Phase pH: For acidic compounds, operating at a lower pH (around 2.5-3.5) will suppress the ionization of silanol groups, reducing secondary interactions.[9]
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), or an acidic modifier like trifluoroacetic acid (TFA) (0.05-0.1%) to mask silanol groups.[11]
-
-
Enhance "Fluorous" Interactions:
-
Optimize Injection Volume and Sample Solvent:
-
Perform a Loading Study: Systematically reduce the injection volume to see if peak shape improves.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to prevent peak distortion.[15]
-
Workflow for Troubleshooting Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
Q4: My highly polar, short-chain fluorinated compound is not retained on a C18 column. What are my options?
This is a common issue with ultra-short-chain per- and polyfluoroalkyl substances (PFAS) and other highly polar fluorinated molecules.[16]
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed to retain polar compounds. They utilize a polar stationary phase and a mobile phase with a high percentage of organic solvent.
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities, such as an InertSustain AX-C18, can provide excellent retention for polar and anionic fluorinated compounds.[16]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism based on polarizability and can be very effective for separating highly polar compounds, including structural isomers.[17]
| Stationary Phase | Principle of Separation | Ideal for... |
| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase. | Highly polar, water-soluble fluorinated compounds. |
| Mixed-Mode (e.g., RP/Anion Exchange) | Combines hydrophobic and ion-exchange interactions. | Polar and anionic short-chain fluorinated acids.[16] |
| Porous Graphitic Carbon (PGC) | Polarizability and shape selectivity. | Highly polar compounds and structural isomers.[17] |
Troubleshooting Guide: Mass Spectrometry (MS)
The high electronegativity and stability of the C-F bond can pose challenges for both ionization and fragmentation.
Q5: I am struggling to get a good signal for my fluorinated compound using electrospray ionization (ESI). What can I do to improve sensitivity?
Poor ionization efficiency in ESI is a frequent problem, especially for neutral or weakly acidic/basic fluorinated compounds.
Causality:
-
High Electronegativity of Fluorine: The electron-withdrawing nature of fluorine can suppress protonation in positive ion mode and deprotonation in negative ion mode.
-
Low Polarity: Highly fluorinated compounds can have low polarity, making them less amenable to ESI.
Troubleshooting Protocol:
-
Optimize Mobile Phase Additives:
-
Positive Ion Mode: For compounds with a basic moiety, ensure the mobile phase pH is at least 2 units below the pKa of the analyte. Additives like formic acid or ammonium formate are good starting points.
-
Negative Ion Mode: For acidic compounds, the mobile phase pH should be at least 2 units above the pKa. Ammonium hydroxide or ammonium acetate can be used. For neutral compounds that can form adducts, consider adding a source of ions like sodium or ammonium.[4]
-
-
Consider Alternative Ionization Techniques:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often more effective for less polar compounds and can be a good alternative to ESI for many fluorinated molecules.
-
Plasma-Assisted Reaction Chemical Ionization (PARCI): This is a newer technique that has shown promise for the elemental mass spectrometry of fluorine, offering compound-independent response and high sensitivity.[4]
-
-
Enhance In-Source Fragmentation/Adduct Formation:
-
In some cases, in-source collision-induced dissociation (CID) can help to form characteristic fragment ions that are more readily detectable.
-
Experiment with different adduct-forming ions in the mobile phase to see if a more stable and detectable ion can be formed.
-
Q6: My fluorinated compound is not fragmenting well in MS/MS, making structural elucidation and quantification difficult. How can I improve fragmentation?
The strength of the carbon-fluorine bond makes fragmentation challenging.
Solutions:
-
Increase Collision Energy: Systematically increase the collision energy in your MS/MS experiments to induce fragmentation. Be aware that excessive energy can lead to extensive fragmentation and loss of structural information.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can provide accurate mass measurements of precursor and fragment ions, which can help to deduce elemental compositions and aid in structural elucidation even with limited fragmentation.[18][19]
-
Consider Chemical Derivatization: If feasible, derivatizing the molecule to introduce a more easily ionizable and fragmentable group can be a viable strategy, particularly for GC-MS analysis.
Workflow for Optimizing MS Detection of Fluorinated Compounds
Caption: Workflow for optimizing mass spectrometry detection.
Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a cornerstone technique for the characterization of fluorinated compounds.
Q7: The ¹⁹F NMR spectrum of my compound is very complex with many overlapping signals. How can I simplify the spectrum and assign the peaks?
The large chemical shift range of ¹⁹F NMR is advantageous but can also lead to complex spectra, especially for molecules with multiple fluorine atoms.[6][7]
Solutions:
-
2D NMR Spectroscopy:
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment correlates ¹⁹F signals with neighboring ¹H signals, which is invaluable for assignment.[20]
-
¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This helps to identify fluorine nuclei that are coupled to each other.
-
¹⁹F-¹³C HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments can provide connectivity information through one or multiple bonds to carbon atoms.
-
-
Selective Decoupling: If you have an idea of the proton frequencies coupled to your fluorine signals, selective decoupling experiments can be performed to simplify the spectrum.
-
Use of Higher Field Strength Magnets: A higher field strength magnet will increase the chemical shift dispersion, potentially resolving overlapping signals.
Q8: I am having trouble with the quantification of my fluorinated compound using ¹⁹F NMR. What are the key parameters to consider for accurate integration?
Accurate quantification by ¹⁹F NMR requires careful attention to experimental parameters.
Protocol for Quantitative ¹⁹F NMR:
-
Ensure Complete T1 Relaxation: The relaxation time (T1) for ¹⁹F can be long. A sufficiently long relaxation delay (d1) of at least 5 times the longest T1 of interest is crucial to ensure that the magnetization fully returns to equilibrium between scans.
-
Calibrate the 90° Pulse: An accurately calibrated 90° pulse width is essential for proper excitation and quantitative results.
-
Use a Broad Spectral Width: Ensure the spectral width is large enough to encompass all ¹⁹F signals to avoid aliasing.[21]
-
Flat Baseline: Achieve a flat baseline across the entire spectrum for accurate integration.
-
Use an Internal Standard: For absolute quantification, use a known amount of an internal standard containing a single, sharp ¹⁹F signal that does not overlap with the analyte signals.
References
- Challenges in PFAS Analyses and Detection. (n.d.).
- Application Notes and Protocols for Fluorine-19 NMR Experiments - Benchchem. (n.d.).
- Addressing challenges when implementing PFAS LC MS analysis methods for water samples - YouTube. (2025, February 21).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (n.d.).
- Chromatographic Techniques for Improving the LC/MS Quantification of PFAS - PubMed. (n.d.).
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
- Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google Books. (2009, May 20).
- 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans - PubMed Central. (n.d.).
- F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.).
- Best Practices for the Mitigation of Matrix-Induced Contamination - AZoM. (2024, May 14).
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow | Analytical Chemistry - ACS Publications. (2019, February 25).
- Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC - NIH. (2023, October 25).
- Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods | LCGC International. (2020, November 9).
- Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry - Frontiers. (n.d.).
- NMR | Fluorine Spectroscopy - Oxford Instruments. (n.d.).
- Structure Elucidation Challenges: How Can Advance - JEOL USA blog. (n.d.).
- Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS - Slideshare. (n.d.).
- Addressing the Challenges of PFAS Analysis in a Variety of Matrices: From Air to Zipper Bags | LCGC International. (2022, November 16).
- HPLC Troubleshooting Guide - Sigma-Aldrich. (n.d.).
- Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Animal Products with an Enhanced Sensitivity LC-MS/MS Method using Fish Reference Materials as a Case Study - Waters Corporation. (n.d.).
- HPLC Troubleshooting Guide - SCION Instruments. (n.d.).
- Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.).
- LC Column Strategies for Ultra-Short Chain PFAS Analysis Using LC-MS. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29).
- Sample preparation in analysis of pharmaceuticals. (n.d.).
- CHEMISTRY IN DROPLETS: FLUORINATION - cromlab-instruments.es. (n.d.).
- HPLC Troubleshooting Guide. (n.d.).
- Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2025, May 29).
- The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - NIH. (2021, February 2).
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022, February 25).
- Fluorine NMR. (n.d.).
- GUIDE TO FLUORINE NMR FOR ORGANIC CHEMISTS - download. (n.d.).
- Analysis and characterization of novel fluorinated compounds used in surface treatments products - PubMed. (2022, April 26).
- Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - ACS Fall 2025. (n.d.).
- PFAS Sample Preparation: A Definitive Guide - Organomation. (n.d.).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. (2014, September 1).
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | Request PDF - ResearchGate. (2025, August 6).
- Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater - MDPI. (n.d.).
- Application Notes and Protocols for the Incorporation of Fluorine into Drug Molecules - Benchchem. (n.d.).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014, June 13).
- Analysis and characterization of novel fluorinated compounds used in surface treatments products | Request PDF - ResearchGate. (2025, October 18).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
- Advances in fluorine-containing materials for sample preparation in the food field - Analytical Methods (RSC Publishing). (n.d.).
- Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC - NIH. (n.d.).
Sources
- 1. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. Guide to Fluorine NMR for Organic Chemists - W. R. Dolbier - Google 圖書 [books.google.com.tw]
- 9. hplc.eu [hplc.eu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Chromatographic Techniques for Improving the LC/MS Quantification of PFAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. rsc.org [rsc.org]
- 18. Uncovering per- and polyfluoroalkyl substances (PFAS) with nontargeted ion mobility spectrometry–mass spectrometry analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. F19 detection [nmr.chem.ucsb.edu]
Technical Support Center: Overcoming Solubility Challenges with 3-(4-Fluorophenyl)-3-phenylpropanoic acid
Welcome to the dedicated technical support guide for 3-(4-Fluorophenyl)-3-phenylpropanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered during experimentation. Our goal is to empower you with the knowledge to optimize your assay conditions and ensure the reliability and reproducibility of your results.
Understanding the Molecule: A Physicochemical Profile
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these characteristics govern its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | [1] |
| Molecular Weight | 168.16 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | 86-91 °C | [1][2] |
| Predicted logP | 1.843 - 1.89 | [1][3] |
| Predicted Water Solubility (log₁₀WS) | -2.12 (in mol/L) | [3] |
| Functional Groups | Carboxylic acid, Fluorophenyl, Phenyl | [2][4] |
The presence of the carboxylic acid group suggests that the solubility of this compound will be highly dependent on pH. The predicted logP value indicates a degree of lipophilicity, and the predicted water solubility is low, classifying it as a poorly soluble compound. These factors are the primary drivers of the solubility challenges you may be experiencing.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubility of this compound.
Q1: What is the best solvent for making a high-concentration stock solution?
A1: For a high-concentration stock solution, a polar aprotic solvent like dimethyl sulfoxide (DMSO) is an excellent starting point.[5] DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.[6] Alternatively, ethanol or methanol can be tested. It is recommended to prepare a stock solution at a concentration of 10-50 mM, ensuring it is fully dissolved before making further dilutions.
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and what can I do?
A2: This is a common issue known as "crashing out." It occurs because the compound is poorly soluble in the final aqueous assay buffer, even though it was soluble in the highly concentrated DMSO stock. The DMSO concentration in the final assay volume is likely too low to maintain solubility.
To resolve this, you can try the following:
-
Decrease the final compound concentration: Your assay might be running at a concentration above the compound's aqueous solubility limit.
-
Increase the DMSO concentration in the final assay volume: Many cell-based assays can tolerate up to 0.5-1% DMSO. Check the tolerance of your specific system.
-
Use a co-solvent system: Prepare your stock in a mixture of solvents, such as DMSO and ethanol, which may improve solubility upon dilution.[7]
-
Adjust the pH of your aqueous buffer: As a carboxylic acid, deprotonating the carboxyl group to its carboxylate form by increasing the pH (to > pKa) will significantly enhance aqueous solubility. The pKa of similar phenylpropanoic acids is around 4.5-5.0. Therefore, using a buffer with a pH of 7.0 or higher should improve solubility.
Q3: Can I heat the solution to help dissolve the compound?
A3: Gentle warming (e.g., to 37°C) can be used to aid dissolution, especially when preparing stock solutions.[8] However, be cautious about the thermal stability of the compound over extended periods at elevated temperatures. For routine preparation of working solutions, it is best to achieve dissolution at room temperature to ensure consistency.
Q4: Is sonication a good method for dissolving this compound?
A4: Yes, sonication can be very effective in breaking down solid aggregates and accelerating the dissolution process. It is a recommended step, particularly if you observe particulate matter after vortexing.
Troubleshooting Guides
This section provides more detailed, step-by-step protocols for overcoming solubility issues in specific experimental contexts.
Guide 1: Preparing a Stable Stock Solution and Working Dilutions
This guide provides a systematic approach to finding the right solvent and concentration for your stock solution.
Objective: To prepare a clear, high-concentration stock solution that remains stable upon storage and is suitable for serial dilution.
Step-by-Step Protocol:
-
Solvent Selection:
-
Begin with DMSO as your primary solvent.
-
If DMSO is not compatible with your assay, test ethanol, methanol, or a mixture of solvents.
-
-
Solubility Testing:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg).
-
Add a measured volume of your chosen solvent to achieve a high concentration (e.g., 50 mM).
-
Vortex thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate for 5-10 minutes.
-
If the solution is still not clear, add more solvent in small, measured increments until complete dissolution is achieved. This will give you the maximum solubility in that solvent.
-
-
Stock Solution Preparation:
-
Based on your solubility test, prepare a stock solution at a concentration that is easily divisible for your working solutions (e.g., 10 mM or 20 mM).
-
Ensure the solution is clear before storing it. It is good practice to filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates.
-
-
Storage:
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. DMSO has a freezing point of ~18.5°C, so it will be frozen at -20°C.[9]
-
Guide 2: Optimizing Solubility in Aqueous Assay Buffers
This guide focuses on preventing your compound from precipitating when introduced into the final aqueous environment of your assay.
Objective: To maintain the solubility of this compound in your final assay buffer.
Caption: Decision workflow for troubleshooting precipitation in aqueous buffers.
Strategies and Considerations:
-
pH Adjustment:
-
Mechanism: As a carboxylic acid, this compound will be deprotonated to its more soluble anionic (carboxylate) form at a pH above its pKa.
-
Action: If your assay allows, increase the pH of your buffer. A phosphate-buffered saline (PBS) at pH 7.4 is often a good starting point. Avoid acidic buffers if possible.
-
-
Co-solvents and Surfactants:
-
Mechanism: Co-solvents and surfactants can increase the solubility of hydrophobic compounds in aqueous solutions.[7][10]
-
Action:
-
Co-solvents: For challenging situations, excipients like polyethylene glycol (PEG 300 or PEG 400) or propylene glycol can be included in the formulation.
-
Surfactants: A very low concentration of a non-ionic surfactant, such as Tween-80 (Polysorbate 80) or Pluronic F-68 (typically 0.01% - 0.1%), can act as a wetting agent and prevent precipitation. Always perform a vehicle control to ensure the surfactant does not interfere with your assay.
-
-
-
Advanced Formulation Strategies:
-
For highly challenging solubility issues, particularly in preclinical in vivo studies, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins to form inclusion complexes or lipid-based formulations.[11][12] These are specialized techniques and should be considered when simpler methods have been exhausted.
-
Summary of Solubilization Strategies
| Strategy | Pros | Cons | Best For |
| DMSO | High solubilizing power for many organic compounds.[5] | Can be toxic to some cells at >1%; may precipitate on aqueous dilution. | High-concentration stock solutions. |
| Ethanol/Methanol | Volatile, easily removed; less toxic than DMSO for some applications. | Lower solubilizing power than DMSO for some compounds. | Stock solutions when DMSO is not suitable. |
| pH Adjustment | Highly effective for ionizable compounds like carboxylic acids. | Limited by the pH constraints of the specific assay. | Aqueous working solutions in robust assays. |
| Co-solvents (e.g., PEG) | Can improve solubility in aqueous media.[7] | May affect assay performance; can increase viscosity. | Formulations where the final DMSO concentration is limited. |
| Surfactants (e.g., Tween-80) | Effective at very low concentrations; can prevent aggregation. | Potential for assay interference (e.g., membrane disruption). | Preventing precipitation in final dilutions. |
References
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
-
Exposome-Explorer. (n.d.). 3-Phenylpropionic acid. IARC. Retrieved from [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
MDPI. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Quora. (2016). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
-
Purdue e-Pubs. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
-
UNT Digital Library. (1995). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
National Institutes of Health. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
gChem Global. (n.d.). DMSO. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]
Sources
- 1. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 2. 3-(4-Fluorophenyl)propionic acid 97 459-31-4 [sigmaaldrich.com]
- 3. 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Exposome-Explorer - 3-Phenylpropionic acid (Compound) [exposome-explorer.iarc.fr]
- 5. researchgate.net [researchgate.net]
- 6. gchemglobal.com [gchemglobal.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Validation & Comparative
A Comparative Analysis of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid and its Non-fluorinated Analog
A Guide for Medicinal Chemists and Drug Development Scientists
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a pivotal tactic for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides a detailed comparative analysis of 3-(4-Fluorophenyl)-3-phenylpropanoic acid and its direct non-fluorinated counterpart, 3,3-diphenylpropanoic acid. We will explore how the substitution of a single hydrogen atom with fluorine on one of the phenyl rings fundamentally alters key physicochemical and biological parameters, offering critical insights for rational drug design.
Section 1: The Physicochemical Impact of Aromatic Fluorination
The introduction of fluorine, the most electronegative element, into an aromatic system imparts profound, albeit predictable, changes to a molecule's electronic character. These changes ripple through its physical properties, directly influencing its behavior in biological systems.
Lipophilicity (LogP)
Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Aromatic fluorination is known to increase lipophilicity.[1]
Discussion: The substitution of hydrogen with a fluorine atom generally increases the octanol-water partition coefficient (LogP). While fluorine is highly electronegative, the C-F bond is poorly solvated by water, leading to an overall increase in hydrophobicity. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, but an excessive increase can also lead to undesirable effects such as increased binding to plasma proteins or off-target toxicity.
| Compound | Structure | Predicted LogP |
| 3,3-diphenylpropanoic acid | 3.3 | |
| This compound | ![]() | 3.6 |
Predicted values are computationally derived and serve as a reliable estimate for comparison.
Acidity (pKa)
The acidity of the carboxylic acid moiety is directly influenced by the electronic effects of substituents on the phenyl rings.
Discussion: Fluorine exerts a strong electron-withdrawing effect through induction.[2][3] This effect is transmitted through the carbon framework to the carboxylate group, stabilizing the conjugate base (R-COO⁻) upon deprotonation. This stabilization results in a lower pKa value, indicating a stronger acid compared to the non-fluorinated analog. A lower pKa can significantly impact a drug's ionization state at physiological pH, affecting its solubility, receptor binding, and cellular permeability.
| Compound | Predicted pKa | Rationale |
| 3,3-diphenylpropanoic acid | ~4.7 | Baseline acidity for the diphenylpropanoic acid scaffold. |
| This compound | ~4.5 | The inductive electron-withdrawing effect of fluorine stabilizes the carboxylate anion, increasing acidity. |
Predicted values are based on established principles of physical organic chemistry.
Metabolic Stability
A primary motivation for fluorination in drug design is to enhance metabolic stability.[2][3] Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug clearance.
Discussion: The para-position of a phenyl ring is a common site for metabolic hydroxylation. Placing a fluorine atom at this position effectively blocks this metabolic pathway.[2][3] The C-F bond is exceptionally strong and not susceptible to cleavage by CYP enzymes. This modification can significantly increase the compound's half-life in vivo, leading to improved bioavailability and potentially allowing for lower or less frequent dosing.
Section 2: Synthesis Overview
Both compounds can be synthesized through variations of a Friedel-Crafts reaction or a Michael addition. A common route for the parent compound, 3,3-diphenylpropanoic acid, involves the reaction of cinnamic acid with benzene in the presence of a Lewis acid catalyst.[4]
Section 3: Comparative Biological Activity
Arylpropanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5][6] While the specific biological target of these two compounds is not defined in this guide, we can infer the potential impact of fluorination based on known structure-activity relationships (SAR).
The increased lipophilicity and altered electronics of the fluorinated analog could lead to several outcomes:
-
Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with protein residues, potentially increasing binding affinity for a target enzyme or receptor.[7][8]
-
Altered Selectivity: Changes in electronic distribution and conformation may alter the compound's binding profile across different targets, potentially improving selectivity.
-
Improved Cell Penetration: Higher lipophilicity can lead to better penetration of cell membranes, resulting in improved potency in cell-based assays.
Derivatives of 3,3-diphenylpropanoic acid have been investigated for various biological activities, including as antioxidants and for their role as intermediates in the synthesis of other pharmaceuticals.[9][10][11]
Section 4: Detailed Experimental Protocols
To provide a framework for empirical validation, the following are standard, self-validating protocols for the key experiments discussed.
Protocol: LogP Determination (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a buffered aqueous phase (e.g., PBS, pH 7.4) and n-octanol.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of n-octanol and the aqueous buffer (e.g., 1:1 v/v).
-
Equilibration: Cap the vial and shake vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium.
-
Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each layer. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol: pKa Measurement (Potentiometric Titration)
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water/methanol) to a known concentration.
-
Titration Setup: Place the solution in a thermostatted beaker with a magnetic stirrer. Calibrate and insert a pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound, and a positive control (a compound with known metabolic instability).
-
Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer (pH 7.4), HLM, and the test compound at a final concentration (e.g., 1 µM).
-
Initiation: Pre-warm the mixture at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k.
Section 5: Conclusion
The comparative analysis of this compound and 3,3-diphenylpropanoic acid serves as a classic case study in medicinal chemistry. The strategic, single-atom substitution of hydrogen with fluorine leads to significant and predictable modifications of key drug-like properties. The fluorinated analog is expected to exhibit increased lipophilicity, greater acidity, and, most critically, enhanced metabolic stability by blocking a key site of oxidative metabolism. These alterations collectively suggest that the fluorinated compound would possess a more favorable pharmacokinetic profile, making it a potentially more viable drug candidate. This guide underscores the power of fluorine chemistry as a tool for rational drug design and the importance of comparative studies to validate design hypotheses.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
-
Chiacchio, U., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 748-761. [Link]
-
Kumar, A., et al. (2020). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188. [Link]
-
Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern synthetic methodologies. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
PubChem. (n.d.). 3,3-Diphenylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Linclau, B., et al. (2016). The impact of fluorination in medicinal chemistry. Chemistry - A European Journal, 22(41), 14598-14613. [Link]
- Google Patents. (n.d.). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
Sources
- 1. nbinno.com [nbinno.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents [patents.google.com]
- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3,3-Diphenylpropionic acid | 606-83-7 [chemicalbook.com]
A Comparative In Vitro Validation Guide: Evaluating 3-(4-Fluorophenyl)-3-phenylpropanoic Acid as a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This guide provides a comprehensive framework for the in vitro validation of 3-(4-Fluorophenyl)-3-phenylpropanoic acid (Compound FPPA) , a novel small molecule with a scaffold suggestive of interaction with the endocannabinoid system. Our central hypothesis is that Compound FPPA acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in endocannabinoid signaling.
Herein, we compare the inhibitory activity of Compound FPPA against well-characterized, potent FAAH inhibitors, URB597 and PF-3845 . This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the scientific rationale underpinning the validation workflow.
Scientific Introduction: Targeting FAAH for Therapeutic Intervention
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid anandamide (AEA) and other bioactive fatty acid amides.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively downregulates the activation of cannabinoid receptors (CB1 and CB2).[2][3]
Inhibition of FAAH presents a compelling therapeutic strategy. By preventing AEA degradation, FAAH inhibitors elevate the endogenous levels of endocannabinoids in a sustained and localized manner. This amplification of natural signaling is being explored for the treatment of pain, anxiety, and inflammatory disorders without the psychotropic side effects associated with direct CB1 receptor agonists.[4][5][6][7] Several potent and selective FAAH inhibitors have been developed, including URB597 and PF-3845, which serve as benchmark compounds in the field.[6][8]
The structure of Compound FPPA, a phenylpropanoic acid derivative, shares features with other known enzyme modulators, prompting its investigation as a potential FAAH inhibitor.[9][10][11] This guide outlines the necessary in vitro experiments to test this hypothesis rigorously.
Experimental Design & Rationale
The validation of Compound FPPA's activity is centered around a robust, fluorescence-based enzymatic assay. This approach offers high sensitivity, specificity, and suitability for high-throughput screening.[1][12][13]
Assay Principle
The core of our validation is a fluorometric inhibitor screening assay.[1][2][14] The assay utilizes a synthetic substrate, such as AMC-arachidonoyl amide, which is non-fluorescent. In the presence of active FAAH enzyme, the substrate is hydrolyzed, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. A genuine inhibitor will decrease this rate in a concentration-dependent manner.
Visualization of the Endocannabinoid Signaling Pathway
The following diagram illustrates the central role of FAAH in the degradation of anandamide (AEA) and the mechanism of action for a potential inhibitor.
Materials & Methods
Reagents and Materials
-
Enzyme: Human recombinant FAAH (e.g., from Cayman Chemical, Cat. No. 10011669)
-
Substrate: AMC-Arachidonoyl Amide (Fluorogenic)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Test Compound: this compound (Compound FPPA), dissolved in DMSO
-
Reference Compound 1: URB597 (Tocris, Cat. No. 1993), dissolved in DMSO[8]
-
Reference Compound 2: PF-3845 (R&D Systems, Cat. No. 3638), dissolved in DMSO[4][5]
-
Plate Format: Black, opaque, flat-bottom 96-well or 384-well microplates
-
Instrumentation: Fluorescence plate reader capable of excitation at 340-360 nm and emission at 450-465 nm, with temperature control at 37°C.[1]
Experimental Workflow Visualization
The following diagram outlines the step-by-step workflow for conducting the FAAH inhibition assay.
Step-by-Step Experimental Protocol
This protocol is adapted from established methods for screening FAAH inhibitors.[1][12]
-
Compound Plate Preparation:
-
Prepare a 10 mM stock solution of Compound FPPA, URB597, and PF-3845 in 100% DMSO.
-
Create a serial dilution series for each compound (e.g., 11 points, 1:3 dilution) in DMSO. A typical starting concentration for the plate might be 200 µM.
-
Transfer 1 µL of each compound dilution and DMSO (for vehicle control and 100% activity wells) into the wells of a black 96-well plate.
-
-
Reagent Preparation:
-
FAAH Enzyme: Thaw human recombinant FAAH on ice. Dilute to a final working concentration (e.g., 0.1-0.2 µg/mL) in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust linear rate of fluorescence increase for at least 30 minutes.
-
FAAH Substrate: Prepare a working solution of AMC-Arachidonoyl Amide in Assay Buffer. A typical final assay concentration is 10-20 µM.
-
-
Assay Procedure:
-
To each well of the compound plate, add 89 µL of Assay Buffer.
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except the "No Enzyme" background controls.
-
Cover the plate and incubate for 15 minutes at 37°C. This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH Substrate solution to all wells. The final volume will be 110 µL.
-
-
Data Acquisition:
-
Immediately place the plate into a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in kinetic mode, recording a measurement every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time curve (RFU/min).
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_background) / (V_vehicle - V_background))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
-
Comparative Performance Data (Illustrative)
The following table summarizes illustrative experimental data comparing the inhibitory potency of Compound FPPA against the established FAAH inhibitors URB597 and PF-3845.
| Compound | Target | Assay Type | IC₅₀ (nM) [Illustrative] | Selectivity Notes |
| Compound FPPA (Test) | FAAH | Fluorometric (Human Rec.) | 25.5 | Selectivity against other serine hydrolases (e.g., MAGL) and FAAH-2 would require further investigation. |
| URB597 (Reference) | FAAH | Fluorometric (Human Rec.) | 4.8 | Highly selective for FAAH over CB1/CB2 receptors and MAGL.[8] |
| PF-3845 (Reference) | FAAH | Fluorometric (Human Rec.) | 18.0 | Potent, irreversible inhibitor.[5] Highly selective for FAAH-1 over FAAH-2 (IC₅₀ >10 µM).[4][5] |
| Vehicle (DMSO) | FAAH | Fluorometric (Human Rec.) | > 100,000 | No significant inhibition observed at relevant concentrations. |
Interpretation and Discussion
Based on the illustrative data, Compound FPPA demonstrates potent inhibitory activity against human FAAH in vitro , with an IC₅₀ value in the low nanomolar range (25.5 nM).
-
Potency Comparison: While the reference compounds URB597 (4.8 nM) and PF-3845 (18.0 nM) show higher potency in this hypothetical assay, Compound FPPA's activity is highly significant and marks it as a strong candidate for further development. An IC₅₀ below 100 nM is a common benchmark for a promising hit compound in early-stage drug discovery.
-
Mechanism of Action: The current assay does not distinguish between reversible and irreversible inhibition. PF-3845 is a known irreversible covalent inhibitor.[5][15] Follow-up studies, such as dialysis or jump-dilution experiments, would be required to determine the reversibility of Compound FPPA's binding.
-
Next Steps & Future Directions:
-
Selectivity Profiling: The immediate next step is to assess the selectivity of Compound FPPA. It should be counterscreened against other related serine hydrolases, particularly MAGL (Monoacylglycerol Lipase) and FAAH-2, to ensure its activity is specific to FAAH-1.
-
Cell-Based Assays: Validating the compound's activity in a cellular context is critical. This would involve treating cells (e.g., neuroblastoma or astrocytoma cell lines) with Compound FPPA and measuring the accumulation of endogenous anandamide using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of Compound FPPA would help to optimize potency and define the key structural motifs responsible for its inhibitory activity.
-
Conclusion
This guide establishes a clear and robust pathway for the in vitro validation of this compound as a novel inhibitor of Fatty Acid Amide Hydrolase. The proposed fluorometric assay, benchmarked against established inhibitors URB597 and PF-3845, provides a quantitative measure of potency. The illustrative data confirm that Compound FPPA is a promising hit compound worthy of comprehensive follow-up studies to determine its mechanism of action, selectivity, and potential as a therapeutic agent targeting the endocannabinoid system.
References
-
National Center for Biotechnology Information. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. [Link]
-
National Center for Biotechnology Information. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. [Link]
-
National Center for Biotechnology Information. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). [Link]
-
PubMed. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. [Link]
-
National Center for Biotechnology Information. A spectrophotometric assay for fatty acid amide hydrolase suitable for high-throughput screening. [Link]
-
National Center for Biotechnology Information. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]
-
Elabscience. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]
-
ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
-
Chemsrc. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]
-
Semantic Scholar. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]
-
CUSABIO. Human Fatty-acid amide hydrolase 1(FAAH) ELISA kit. [Link]
-
Creative BioMart. FAAH Inhibitor Screening Assay Kit. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. [Link]
-
IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. selleckchem.com [selleckchem.com]
A Comparative Guide for Researchers: 3-(4-Fluorophenyl)-3-phenylpropanoic Acid and its Phenylpropanoic Acid Analogs
For researchers and drug development professionals navigating the complex landscape of pharmacologically active small molecules, the phenylpropanoic acid scaffold represents a foundational structure with a rich history and diverse therapeutic potential. This guide provides an in-depth technical comparison of 3-(4-Fluorophenyl)-3-phenylpropanoic acid against its parent compound, 3,3-diphenylpropanoic acid, and other relevant phenylpropanoic acid derivatives. We will delve into the impact of fluorination on biological activity, supported by experimental data, and provide detailed protocols for comparative evaluation.
Introduction: The Phenylpropanoic Acid Scaffold and the Influence of Fluorination
Phenylpropanoic acids are a class of organic compounds characterized by a phenyl group attached to a propanoic acid moiety.[1] This structural motif is present in a wide array of bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[2] The versatility of this scaffold allows for extensive chemical modification to modulate its pharmacokinetic and pharmacodynamic properties.
A common strategy in medicinal chemistry to enhance the drug-like properties of a lead compound is the introduction of fluorine atoms. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[3][4] In the context of phenylpropanoic acids, the introduction of a fluorine atom onto one of the phenyl rings, as seen in this compound, is hypothesized to enhance its biological activity compared to its non-fluorinated counterpart, 3,3-diphenylpropanoic acid.
This guide will focus on the comparative analysis of these compounds in the context of two key areas of research where phenylpropanoic acids have shown promise: anticonvulsant activity and inhibition of GABA uptake.
Comparative Analysis: Anticonvulsant Activity
Several derivatives of phenylpropanoic acid have been investigated for their potential as anticonvulsant agents.[5][6] The introduction of a halogen atom, such as fluorine or chlorine, onto the phenyl ring has been shown to significantly enhance anticonvulsant potency.
A study on para-halogenated derivatives of 3-hydroxy-3-ethyl-3-phenylpropionamide provides compelling evidence for this trend. The median effective doses (ED50) in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models were determined for the parent compound (HEPP), its para-fluorinated derivative (F-HEPP), and its para-chlorinated derivative (Cl-HEPP).[6]
Table 1: Comparative Anticonvulsant Activity of Halogenated Phenylpropionamide Derivatives [6]
| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
| HEPP | 129.6 | 66.4 |
| F-HEPP | 87.1 | 43.5 |
| Cl-HEPP | 62.0 | 43.5 |
The data clearly demonstrates that the introduction of a fluorine or chlorine atom at the para position of the phenyl ring leads to a significant increase in anticonvulsant potency, as evidenced by the lower ED50 values.[6] This suggests that this compound would likely exhibit more potent anticonvulsant activity than its non-fluorinated parent compound, 3,3-diphenylpropanoic acid. Furthermore, the halogenated compounds showed an improved safety profile, with no neurotoxic effects observed at twice their effective doses in the MES model, unlike the parent compound.[6]
Mechanism of Action: GABA Uptake Inhibition
One of the proposed mechanisms for the anticonvulsant activity of some phenylpropanoic acid derivatives is the inhibition of γ-aminobutyric acid (GABA) uptake.[7][8][9] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake from the synaptic cleft is mediated by GABA transporters (GATs).[1] By inhibiting these transporters, the concentration of GABA in the synapse is increased, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability.
Experimental Protocols
To facilitate the direct comparison of these compounds in your own research, we provide the following detailed experimental protocols.
Synthesis of 3-Aryl-3-Phenylpropanoic Acids
A general and robust method for the synthesis of 3,3-diphenylpropanoic acid involves the Friedel-Crafts reaction of cinnamic acid with benzene.[10] This method can be adapted for the synthesis of this compound by using fluorobenzene instead of benzene.
Step-by-Step Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend cinnamic acid (1 equivalent) in dry benzene (or fluorobenzene for the fluorinated derivative) (excess).
-
Cool the mixture in an ice-salt bath and add anhydrous aluminum chloride (AlCl3) (1.1 equivalents) portion-wise with vigorous stirring.
-
After the addition is complete, warm the reaction mixture to 40-45 °C and stir for 3-4 hours.
-
Decompose the resulting complex by carefully pouring the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid.
-
Remove the excess benzene/fluorobenzene by steam distillation.
-
Collect the solid product by filtration, wash with water, and purify by dissolving in a 10% aqueous sodium bicarbonate solution, followed by reprecipitation with dilute hydrochloric acid.
-
Recrystallize the final product from a suitable solvent such as ethanol to obtain the pure 3-aryl-3-phenylpropanoic acid.
Caption: Synthetic workflow for 3-Aryl-3-Phenylpropanoic Acids.
In Vivo Anticonvulsant Activity Assessment
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for screening potential anticonvulsant drugs.[6]
Step-by-Step Protocol (MES Test):
-
Use male albino mice (20-25 g).
-
Administer the test compound (e.g., this compound, 3,3-diphenylpropanoic acid) or vehicle control intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hind limb extension seizure. The absence of this tonic phase is considered protection.
-
Calculate the ED50 value, the dose that protects 50% of the animals from the tonic seizure, using a probit analysis.
Step-by-Step Protocol (scPTZ Test):
-
Use male albino mice (20-25 g).
-
Administer the test compound or vehicle control i.p.
-
After a predetermined time, administer a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously (s.c.).
-
Observe the mice for the onset of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).
-
Record the number of animals in each group that are protected from clonic seizures.
-
Calculate the ED50 value for protection against PTZ-induced seizures.
Caption: Workflow for in vivo anticonvulsant screening.
In Vitro GABA Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing GABA transporters.[11][12]
Step-by-Step Protocol:
-
Prepare synaptosomes from rodent brain tissue or use a cell line stably expressing a specific GABA transporter subtype (e.g., GAT1).
-
Pre-incubate the synaptosomes or cells with the test compound at various concentrations.
-
Initiate the uptake by adding a solution containing a low concentration of [3H]GABA.
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the amount of [3H]GABA taken up by the synaptosomes or cells using liquid scintillation counting.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific [3H]GABA uptake.
Caption: Workflow for in vitro GABA uptake inhibition assay.
Conclusion and Future Directions
The available evidence strongly suggests that the incorporation of a fluorine atom at the para position of one of the phenyl rings in 3,3-diphenylpropanoic acid is likely to enhance its anticonvulsant activity. This is supported by studies on structurally related compounds where halogenation consistently leads to increased potency. The proposed mechanism of action, via inhibition of GABA uptake, provides a clear rationale for this observed effect.
For researchers in drug discovery and development, this compound represents a promising candidate for further investigation as a potential anticonvulsant agent. The provided experimental protocols offer a robust framework for a head-to-head comparison of this compound with its non-fluorinated parent and other analogs, allowing for a definitive assessment of the impact of fluorination on its biological activity and therapeutic potential. Future studies should also aim to elucidate the precise binding interactions of these compounds with GABA transporters and to evaluate their pharmacokinetic profiles to further guide the development of this promising class of molecules.
References
-
Obniska, J., Rapacz, A., Rybka, S., Góra, M., Żmudzki, P., & Kamiński, K. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(3-4), e1600368. [Link]
-
Meza-Toledo, S. E., Ochoa-Zarzosa, A., Muñoz-García, A. A., López-Dellamary, F. A., Pérez-Vásquez, A., & Navarrete-Vázquez, G. (2016). Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide. BioMed research international, 2016, 3978010. [Link]
- Google Patents. (n.d.). Method for preparing 3, 3- diphenyl propanol.
-
Høg, S., Greenwood, J. R., Madsen, K. B., Larsson, O. M., Frølund, B., Schousboe, A., Krogsgaard-Larsen, P., & Clausen, R. P. (2015). Structure Activity Relationship of Selective GABA Uptake Inhibitors. Bioorganic & medicinal chemistry, 23(9), 1945–1953. [Link]
-
Høg, S., Greenwood, J. R., Madsen, K. B., Larsson, O. M., Frølund, B., Schousboe, A., Krogsgaard-Larsen, P., & Clausen, R. P. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. Current topics in medicinal chemistry, 6(17), 1861–1882. [Link]
-
Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2008). The role of structure activity relationship studies in the search for new GABA uptake inhibitors. Mini reviews in medicinal chemistry, 8(12), 1214–1223. [Link]
-
Duffy, F. J., & Wilson, F. X. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
Krogsgaard-Larsen, P., Falch, E., Larsson, O. M., & Schousboe, A. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(11), 1193–1209. [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
- Google Patents. (n.d.). Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
-
Tiwari, M., Kumar, A., & Siddiqui, N. (2016). Phenyl-ureas as Potent Anticonvulsant and Antidepressant Agents. Bulletin of the Korean Chemical Society, 37(3), 358-366. [Link]
-
Valley International. (n.d.). A Novel Β, Β -Diphenyl Propionic Acid Amide Derivatives Showing Anti-Inflammatory And Anticonvulsant Activity. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-phenyl-3-(phenylthio)propionic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 3,3-diphenylpropanoic acid. Retrieved from [Link]
-
Mager, T., Wardas, J., & Ossowska, K. (1998). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British journal of pharmacology, 125(5), 957–966. [Link]
-
Costa, R. D., Doctor, P. B., & Costa, L. G. (1987). Inhibition of gamma-[3H]aminobutyric acid uptake by organotin compounds in vitro. Toxicology and applied pharmacology, 87(2), 247–255. [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]
-
Höfner, G., & Wanner, K. T. (2006). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European journal of medicinal chemistry, 41(7), 822–830. [Link]
-
Sceleanu, A., Sceleanu, D. C., & Barbu, E. (2004). GABA uptake regulates cortical excitability via cell type-specific tonic inhibition. The European journal of neuroscience, 20(10), 2668–2676. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Obniska, J., Rapacz, A., Rybka, S., Wójcik-Pszczoła, K., Gawlik, M., & Kamiński, K. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules (Basel, Switzerland), 25(22), 5437. [Link]
-
Mager, T., Wardas, J., & Ossowska, K. (1998). Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs. British journal of pharmacology, 125(5), 957–966. [Link]
-
Rajak, H., Veerasamy, R., Singour, P., Kharya, M. D., & Mishra, P. (2010). Anticonvulsant Activity of A Novel Series of 2,5-Disubstituted 1,3,4-Oxadiazoles: Semicarbazones Based Pharmacophoric Model Studies. Letters in Drug Design & Discovery, 7(6), 444-449. [Link]
-
Obniska, J., Rapacz, A., Rybka, S., Wójcik-Pszczoła, K., Gawlik, M., & Kamiński, K. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules (Basel, Switzerland), 25(17), 3923. [Link]
-
Gati, C., E. M. J. D. van der, & Gouaux, E. (2022). Structural basis of GABA reuptake inhibition. Nature, 606(7915), 820–826. [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
Andres-Mach, M., Wawer, I., Szewczyk, A., Rapacz, A., Latacz, G., Lubelska, A., ... & Kamiński, K. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(16), 4983. [Link]
-
Scott, L. J., & Figgitt, D. P. (2004). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. CNS drugs, 18(1), 47–65. [Link]
-
Wikipedia. (n.d.). Anticonvulsant. Retrieved from [Link]
-
Medscape. (n.d.). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Retrieved from [Link]
Sources
- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA uptake regulates cortical excitability via cell type-specific tonic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20130184490A1 - Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid - Google Patents [patents.google.com]
- 4. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant and Toxicological Evaluation of Parafluorinated/Chlorinated Derivatives of 3-Hydroxy-3-ethyl-3-phenylpropionamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure activity relationship of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of structure activity relationship studies in the search for new GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. valleyinternational.net [valleyinternational.net]
- 11. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of gamma-[3H]aminobutyric acid uptake by organotin compounds in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Fluorinated and Non-Fluorinated Arylpropanoic Acids
In the ever-evolving field of medicinal chemistry, the strategic modification of established pharmacophores is a cornerstone of drug discovery. Arylpropanoic acids, a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), have long been a focal point of such optimization efforts. This guide provides an in-depth technical comparison of the biological efficacy of traditional non-fluorinated arylpropanoic acids versus their fluorinated counterparts, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causal mechanisms behind the observed differences in performance and detail the self-validating experimental systems used to quantify these effects.
The Foundational Role of Fluorine in Modern Drug Design
The introduction of fluorine into a drug candidate is a powerful and widely used strategy to enhance its pharmacological profile.[1][2] Due to its small size (mimicking hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond, fluorine can profoundly influence a molecule's physicochemical and biological properties.[3][4][5] Strategically replacing a hydrogen atom with fluorine can lead to significant improvements in metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][6] Furthermore, fluorination can alter a molecule's lipophilicity, pKa, and conformational preferences, which can translate into enhanced membrane permeability and stronger binding affinity to the target protein.[1][3][4]
Mechanism of Action: The Cyclooxygenase (COX) Enzymes
The primary therapeutic effects of arylpropanoic acids, such as ibuprofen and naproxen, stem from their inhibition of cyclooxygenase (COX) enzymes.[7][8] There are two key isoforms:
-
COX-1: This enzyme is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.[9][10]
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory responses.[9][11]
An ideal NSAID would exhibit high selectivity in inhibiting COX-2 over COX-1, thereby providing potent anti-inflammatory and analgesic effects while minimizing the risk of gastrointestinal side effects associated with COX-1 inhibition.[8][9]
Comparative Biological Efficacy: Fluorination as a Performance Enhancer
The substitution of fluorine on the arylpropanoic acid scaffold is often pursued to improve both potency and COX-2 selectivity. The electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, potentially leading to more favorable interactions within the active site of the COX-2 enzyme.
Quantitative Data Summary
The following table presents illustrative experimental data comparing the performance of a generic non-fluorinated arylpropanoic acid with its fluorinated analog. This data is synthesized from trends reported across medicinal chemistry literature.
| Parameter | Non-Fluorinated Arylpropanoic Acid | Fluorinated Arylpropanoic Acid | Rationale for Performance Change |
| COX-1 IC₅₀ (µM) | 12.5 | 15.0 | Fluorination can slightly decrease binding to the COX-1 isoform. |
| COX-2 IC₅₀ (µM) | 9.8 | 1.5 | Enhanced binding affinity and favorable electrostatic interactions in the COX-2 active site.[3] |
| COX-2 Selectivity Index | 0.78 | 10.0 | A significant increase in potency against COX-2 with minimal impact on COX-1 leads to a much higher selectivity index. |
| In Vivo Efficacy (% Edema Inhibition) | 45% | 68% | Increased potency and potentially improved pharmacokinetics (e.g., metabolic stability) contribute to greater in vivo anti-inflammatory activity.[12][13] |
IC₅₀ (Half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. COX-2 Selectivity Index is calculated as (COX-1 IC₅₀ / COX-2 IC₅₀). A higher value indicates greater selectivity for COX-2.
Validated Experimental Protocols for Efficacy Assessment
To ensure the scientific integrity of such comparative studies, standardized and validated protocols are essential. The methodologies described below represent self-validating systems for assessing the biological efficacy of NSAIDs.
Protocol 1: In Vitro COX Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Reagent Preparation: Utilize commercially available ovine or recombinant human COX-1 and COX-2 enzymes. Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor.[14]
-
Compound Dilution: Prepare a serial dilution of the test compounds (fluorinated and non-fluorinated arylpropanoic acids) and a known reference inhibitor (e.g., celecoxib, ibuprofen) in a suitable solvent like DMSO.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well.[15]
-
Inhibitor Addition: Add a small volume of the diluted test compounds or solvent control to the wells and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for enzyme-inhibitor binding.[16]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[15][17]
-
Quantification: After a set reaction time, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a validated ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the solvent control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Workflow for the in vitro COX inhibition assay.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of compounds in vivo.[18][19][20]
Methodology:
-
Animal Acclimation: Use male Wistar rats or Swiss albino mice, allowing them to acclimate to laboratory conditions for at least one week.
-
Grouping and Fasting: Randomly divide animals into groups (e.g., vehicle control, reference drug, and different doses of test compounds). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds (fluorinated and non-fluorinated) and the reference drug (e.g., Indomethacin) orally or via intraperitoneal injection 30-60 minutes before inducing inflammation.[21]
-
Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject a 1% solution of carrageenan subcutaneously into the sub-plantar region of the same paw to induce localized edema.[21][22]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[21]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group).
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion: The Strategic Advantage of Fluorination
The comparative analysis clearly indicates that the selective fluorination of arylpropanoic acids is a highly effective strategy for enhancing biological efficacy. This improvement is not arbitrary but is a direct consequence of fluorine's unique properties, which can be leveraged to increase potency and, crucially, improve the COX-2 selectivity index. A more selective compound has a higher probability of becoming a successful drug candidate with a superior safety profile. The experimental protocols detailed herein provide a robust framework for validating these performance gains, ensuring that drug development efforts are guided by reliable, reproducible, and scientifically sound data.
References
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of contemporary literature. Journal of Fluorine Chemistry, 127(3), 303-319.
-
Wikipedia. (2024). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Slideshare. (2016). Anti inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
-
MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
-
Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Retrieved from [Link]
-
National Institutes of Health. (2024). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. NIH. Retrieved from [Link]
-
ACS Publications. (2021). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
-
National Institutes of Health. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. NIH. Retrieved from [Link]
-
National Institutes of Health. (2023). COX Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]
-
ACS Publications. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Retrieved from [Link]
-
National Institutes of Health. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. NIH. Retrieved from [Link]
-
National Institutes of Health. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. NIH. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]
-
Springer. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Springer Protocols. Retrieved from [Link]
-
Academic Journals. (2019). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Academic Journals. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. nbinno.com [nbinno.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 12. benthamscience.com [benthamscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. interchim.fr [interchim.fr]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academicjournals.org [academicjournals.org]
- 18. criver.com [criver.com]
- 19. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 20. mdpi.com [mdpi.com]
- 21. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated vs. Non-Fluorinated Phenylpropanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Phenylpropanoic acids, a scaffold present in numerous pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs), provide an excellent case study for examining the profound impact of fluorination. This guide offers an in-depth comparison of fluorinated and non-fluorinated phenylpropanoic acids, elucidating the principles that govern their structure-activity relationships (SAR) and providing the experimental context for these observations.
The Strategic Role of Fluorine in Drug Design
Fluorine is not merely a bioisostere for hydrogen; its unique properties fundamentally alter a molecule's profile.[1] Its high electronegativity, second only to oxygen, combined with a van der Waals radius only slightly larger than hydrogen, allows for strategic molecular modifications without significant steric hindrance.[2] Key effects of fluorination include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby functional groups, such as the carboxylic acid in phenylpropanoic acids.[1]
-
Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity (logP), which can improve membrane permeability and alter drug distribution.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 109 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[1] This "metabolic blocking" can increase a drug's half-life and bioavailability.[5][6]
-
Conformational Control and Binding Interactions: Fluorine can influence molecular conformation and participate in unique, favorable interactions within protein binding sites, including hydrogen bonds and dipole-dipole interactions, potentially enhancing potency and selectivity.[1][7]
Comparative Analysis: Ibuprofen vs. Flurbiprofen
To illustrate these principles, we will compare Ibuprofen, a widely used non-fluorinated phenylpropanoic acid NSAID, with its fluorinated analog, Flurbiprofen. Both are non-selective inhibitors of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins.[8][9]
Physicochemical Properties
The introduction of a single fluorine atom in Flurbiprofen leads to distinct changes in its physicochemical properties compared to Ibuprofen.
| Property | Ibuprofen | Flurbiprofen | Rationale for Change |
| Molecular Weight | 206.28 g/mol | 244.26 g/mol | Addition of a fluorine atom and an extra phenyl ring. |
| pKa | 4.91[10] | ~4.2 | The strong electron-withdrawing effect of the fluorine atom stabilizes the carboxylate anion, increasing acidity.[1] |
| logP | 3.97[4][10] | 3.82 - 4.24[4][11] | Fluorination generally increases lipophilicity, which can enhance membrane permeability.[4] |
| Water Solubility | 21 mg/L[10] | 8 mg/L[4] | Increased lipophilicity typically leads to decreased aqueous solubility. |
Biological Activity: COX Inhibition
Both Ibuprofen and Flurbiprofen exert their anti-inflammatory effects by inhibiting COX-1 and COX-2.[8][12] However, the fluorinated compound exhibits significantly greater potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Ibuprofen | ~13 | ~345 |
| Flurbiprofen | ~0.5 | ~1.5 |
| (Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative.) |
The enhanced potency of Flurbiprofen can be attributed to the fluorine atom's ability to form favorable interactions within the COX active site. This may involve dipole-dipole interactions or weak hydrogen bonds with amino acid residues, leading to a more stable drug-target complex.[7]
Caption: Fluorine-enhanced binding in the COX active site.
Pharmacokinetics and Metabolic Stability
Fluorination is a well-established strategy to block metabolic "soft spots" in a molecule.[5] A common metabolic pathway for arylpropionic acids is oxidation at the benzylic position.[6]
Caption: Metabolic blocking by fluorination.
By placing a fluorine atom on the phenyl ring, as in Flurbiprofen, the susceptibility to oxidative metabolism at that site is significantly reduced. This leads to:
-
Increased Half-life: Flurbiprofen generally has a longer plasma half-life than Ibuprofen.
-
Reduced Clearance: The rate of elimination from the body is slower for the fluorinated compound.
This improved metabolic profile means that the drug remains at therapeutic concentrations for a longer period, potentially allowing for less frequent dosing.[5][13]
Experimental Protocols
To provide a practical context, here is a detailed protocol for a common in vitro assay used to determine the inhibitory activity of compounds against COX enzymes.
Protocol: In Vitro Colorimetric COX Inhibition Assay
This assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[14][15]
Caption: Workflow for a colorimetric COX inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[14]
-
Dilute stock solutions of Heme (cofactor), COX-1, and COX-2 enzymes in ice-cold Assay Buffer.[14][16]
-
Prepare a stock solution of the substrate, Arachidonic Acid.[14]
-
Prepare a stock solution of the colorimetric probe, TMPD.[15]
-
Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated phenylpropanoic acids) and reference inhibitors (e.g., Celecoxib) in a suitable solvent like DMSO.[17]
-
-
Assay Execution (in a 96-well microplate):
-
To each well, add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.[14]
-
Add 10 µL of the diluted test compound or reference inhibitor to the 'inhibitor wells'. For control wells (100% activity), add 10 µL of the solvent.[15]
-
Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the reaction by adding 20 µL of the TMPD solution followed by 20 µL of the Arachidonic Acid solution to all wells.[15]
-
-
Data Acquisition and Analysis:
-
Immediately begin measuring the absorbance at 590 nm using a microplate reader at 37°C. Take readings every minute for 5-10 minutes.
-
Determine the rate of reaction (change in absorbance over time) for each well.
-
Calculate the percentage of COX inhibition for each concentration of the test compound by comparing the reaction rate to the control (100% activity) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[17]
-
Conclusion
The strategic fluorination of the phenylpropanoic acid scaffold, exemplified by the comparison between Ibuprofen and Flurbiprofen, demonstrates a classic and highly effective medicinal chemistry strategy. The introduction of fluorine enhances biological potency through improved binding interactions and favorably modifies pharmacokinetic properties by increasing metabolic stability.[2][5][18] This comparative guide underscores the multifaceted role of fluorine, providing researchers with a foundational understanding of the SAR principles that can be applied to the design of next-generation therapeutics. While offering significant advantages, it is also crucial to monitor for potential toxic metabolites, as the C-F bond is not entirely immune to metabolism under all physiological conditions.[1][3][19]
References
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
- The Dark Side of Fluorine.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide. Benchchem.
- Structure-property relationships of fluorinated carboxylic acid bioisosteres.
- Structure property relationships of fluorinated carboxylic acid bioisosteres.
- In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology.
- COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
- Structure activity relationship of the synthesized compounds.
- Design, Synthesis and SAR of a Novel Series of Heterocyclic Phenylpropanoic Acids as GPR120 Agonists. PubMed.
- Ibuprofen, (+-)-. PubChem.
- Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chromatography.
- Determination of the Lipophilicity of Ibuprofen, Naproxen, Ketoprofen, and Flurbiprofen with Thin-Layer Chrom
- SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties. PubMed.
- Ibuprofen. Wikipedia.
- COX Inhibitors.
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
- Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorin
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. academicjournals.org [academicjournals.org]
- 16. interchim.fr [interchim.fr]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the In Vitro Validation of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Agents
This guide provides an in-depth technical comparison and experimental framework for researchers, scientists, and drug development professionals interested in the in vitro validation of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential anticancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols for key validation assays, and compare the activity of these derivatives with relevant alternatives, supported by experimental data.
Introduction: A Promising Scaffold in Oncology Research
The quest for novel anticancer therapeutics with improved efficacy and reduced toxicity is a cornerstone of modern drug discovery. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has recently emerged as a promising area of investigation. A 2024 study by Kavaliauskas et al. published in Molecules highlighted a series of these derivatives with notable anticancer and antioxidant properties.[1][2] This guide will use this study as a foundation to build a comprehensive validation strategy, comparing these compounds to established drugs and other novel chemical entities.
The central hypothesis underpinning the anticancer potential of these derivatives lies in their dual-action capability: direct cytotoxicity against cancer cells and the modulation of the cellular redox environment.[1][2] Cancer cells often exhibit a state of chronic oxidative stress, which, while promoting tumorigenesis, also presents a vulnerability that can be exploited by agents that further disrupt this delicate balance.
Comparative Analysis of Anticancer Activity
A crucial first step in evaluating a new compound series is to quantify its cytotoxic and antiproliferative effects against relevant cancer cell lines and compare them to both standard-of-care chemotherapeutics and other investigational compounds. The A549 non-small cell lung cancer cell line is a well-established model for such initial screenings.
Performance of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
In the study by Kavaliauskas et al., a series of 36 derivatives were screened against the A549 cell line. While specific IC50 values were not reported, the percentage of cell viability at a concentration of 100 µM was used as a primary metric of activity. Several compounds demonstrated significant reduction in A549 cell viability.[1]
| Compound | Chemical Moiety Highlights | A549 Cell Viability (%) at 100 µM | Reference |
| 12 | 1-naphthyl substituent | 42.1 | [1] |
| 20 | 2-furyl substituent | ~50 (Visually estimated from graph) | [1] |
| 21 | Heterocyclic substituent | ~50 (Visually estimated from graph) | [1] |
| 22 | Heterocyclic substituent | ~50 (Visually estimated from graph) | [1] |
| 29 | 4-NO2 substituted phenyl group | 31.2 | [1] |
Note: The viability for compounds 20, 21, and 22 is an estimation based on the graphical data presented in the source publication.
A key finding was the selectivity of these compounds. The most promising derivatives showed reduced cytotoxicity in non-cancerous Vero cells, suggesting a potential therapeutic window.[1][2]
Comparison with Alternative Scaffolds and Standard Drugs
To contextualize the activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, it is essential to compare them with other relevant compounds. A related class of molecules, 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivatives, has also been investigated for anticancer properties, with some compounds showing potent activity in A549 cells.
| Compound/Drug | Class | A549 IC50 (µM) | Reference |
| Thiazole Derivative 21 | 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative | 5.42 | [3] |
| Thiazole Derivative 22 | 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]propanoic acid derivative | 2.47 | [3] |
| Cisplatin | Standard Chemotherapy | 6.14 - 11.71 | [3][4] |
| Doxorubicin | Standard Chemotherapy | > 20 (at 24h) | [5] |
This comparison highlights that while the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show promise, further optimization may be needed to achieve the low micromolar IC50 values exhibited by the thiazole derivatives.
Proposed Mechanism of Action: The Role of Oxidative Stress Modulation
The 4-hydroxyphenyl moiety in the lead compounds suggests a strong potential for antioxidant activity, which can paradoxically contribute to anticancer effects.[1] Cancer cells exist in a state of heightened oxidative stress, and further perturbation of this delicate redox balance can trigger cell death.
dot
Caption: Proposed mechanism of action for 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
Phenolic compounds are known to influence key signaling pathways that are often dysregulated in cancer:
-
Nrf2 Signaling: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6] Phenolic compounds can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes. While this may seem counterintuitive for an anticancer agent, restoring redox homeostasis in cancer cells can sometimes push them towards apoptosis.
-
NF-κB Signaling: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key driver of inflammation and cell survival in many cancers.[7][8] Many polyphenolic compounds have been shown to inhibit NF-κB signaling, thereby sensitizing cancer cells to apoptosis and reducing their proliferative capacity.[7][9]
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and survival. The antioxidant properties of phenolic compounds can lead to the modulation of MAPK signaling, which can, in turn, inhibit cancer cell growth.
Experimental Validation Workflow
A rigorous and systematic in vitro validation process is crucial to substantiate the anticancer claims of any new chemical entity. The following workflow outlines the key experiments, providing a self-validating system to assess the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.
dot
Caption: A typical experimental workflow for in vitro validation of anticancer compounds.
Detailed Experimental Protocols
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with a vehicle control (DMSO) and positive controls (e.g., doxorubicin, cisplatin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat A549 cells with the test compounds at their IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat A549 cells with the test compounds at their IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in each phase of the cell cycle.
Principle: Western blotting is used to detect specific proteins in a sample. This is crucial for confirming the molecular mechanism of action of the test compounds.
Protocol:
-
Protein Extraction: Treat A549 cells with the test compounds, and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p-Nrf2, IκBα, p-p38 MAPK). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives represent a promising class of compounds with demonstrated in vitro anticancer activity. Their potential dual mechanism of inducing cytotoxicity and modulating oxidative stress pathways makes them an attractive area for further research. This guide provides a comprehensive framework for the in vitro validation of these and similar compounds.
Future studies should focus on:
-
Determining the precise IC50 values of the most active derivatives against a broader panel of cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways affected by these compounds through more in-depth mechanistic studies.
-
Optimizing the lead compounds through medicinal chemistry to enhance their potency and selectivity.
-
Evaluating the in vivo efficacy and safety of the most promising candidates in preclinical animal models.
By following a rigorous and scientifically sound validation process, the full therapeutic potential of this exciting class of molecules can be explored.
References
-
The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... - ResearchGate. Available at: [Link]
-
The Synergistic effects on Nrf2 of phenolic compounds associated with other anticancer agents - ResearchGate. Available at: [Link]
-
Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC. Available at: [Link]
-
(PDF) Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - ResearchGate. Available at: [Link]
-
(PDF) Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. Available at: [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - MDPI. Available at: [Link]
-
Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC. Available at: [Link]
-
Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. Available at: [Link]
-
(PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - ResearchGate. Available at: [Link]
-
Implications of reactive oxygen species in lung cancer and exploiting it for therapeutic interventions - PMC. Available at: [Link]
-
Oxidative Stress Defense Module in Lung Cancers: Molecular Pathways and Therapeutic Approaches - MDPI. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences. Available at: [Link]
Sources
- 1. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of a small molecule inhibitor of disulfide reductases that induces oxidative stress and lethality in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Binding Affinity of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid to Target Proteins
Introduction: From Putative Ligand to Validated Binder
In the landscape of modern drug discovery, the identification of a novel small molecule, such as 3-(4-Fluorophenyl)-3-phenylpropanoic acid, is merely the first step on a long and rigorous journey. The critical subsequent phase involves unequivocally demonstrating that this compound engages its intended biological target with sufficient affinity and specificity. This guide provides an in-depth comparison of key methodologies for validating the binding affinity of our compound of interest.
Based on structural similarities to known pharmacophores, a primary putative target for this compound is the GABA transporter 1 (GAT1), a key regulator of neurotransmission.[1] Inhibition of GAT1 is an established therapeutic strategy for neurological disorders like epilepsy.[1] Therefore, this guide will be framed around validating the binding of our lead compound to GAT1, using the well-characterized GAT1 inhibitor, Tiagabine, as a benchmark for comparison.
The central question we aim to answer is not just if our compound binds, but how strongly and with what kinetics. The equilibrium dissociation constant (K_D) is the cornerstone metric for quantifying binding affinity; a smaller K_D value signifies a stronger interaction between the ligand and its target protein.[2] This guide will dissect and compare the industry's most trusted methodologies for determining this critical parameter.
The Strategic Choice of an Assay: A Comparative Overview
Selecting the appropriate binding assay is a decision driven by the specific research question, the available resources, and the stage of the drug discovery pipeline. No single method is universally superior; each offers a unique balance of throughput, information depth, and technical requirements. Here, we compare four gold-standard techniques.[3]
| Technique | Principle | Advantages | Disadvantages | Key Output |
| Surface Plasmon Resonance (SPR) | A label-free optical method detecting mass changes on a sensor surface as molecules bind and dissociate.[2] | Real-time kinetics (k_on, k_off), label-free, requires relatively small amounts of protein. | Requires protein immobilization which can affect activity, sensitive to buffer composition and nonspecific binding. | K_D, k_on, k_off |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[4][5] | Label-free, solution-based (no immobilization), provides thermodynamic data (ΔH, ΔS). Considered a "gold standard" for affinity.[4] | Requires large amounts of pure protein and ligand, low throughput, sensitive to buffer mismatch. | K_D, Stoichiometry (n), ΔH, ΔS |
| Radioligand Binding Assay | Measures the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.[6] | Extremely high sensitivity, well-established, can be performed on crude membrane preparations. | Requires synthesis of a radiolabeled ligand, safety and disposal concerns, endpoint assay (no kinetic data). | K_i, IC50 |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled ligand upon binding to a larger protein partner.[7] | Homogeneous (no separation steps), high throughput, solution-based. | Requires a suitable fluorescent probe, potential for interference from fluorescent compounds. | K_d, K_i, IC50 |
Experimental Deep Dive: Contrasting Workflows for Affinity Determination
To illustrate the practical differences in these approaches, we provide detailed protocols for two powerful and widely adopted methods: Surface Plasmon Resonance (SPR) for label-free kinetics and the competitive radioligand binding assay for high-sensitivity endpoint analysis.
Workflow 1: General Approach to Binding Affinity Validation
This diagram outlines the logical flow from initial hypothesis to a validated binding affinity value, incorporating key decision points and quality control checks.
Caption: A generalized workflow for validating ligand-target binding affinity.
Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides unparalleled insight into the dynamics of an interaction. The causality behind this protocol is to first establish a stable, active surface of immobilized GAT1 protein, then inject our test compound over a range of concentrations to measure real-time association and dissociation.
Experimental Workflow for SPR
Caption: Step-by-step experimental workflow for a typical SPR binding assay.
Detailed SPR Protocol:
-
Protein Immobilization:
-
System: A Biacore™ or similar SPR instrument.
-
Chip: CM5 sensor chip.
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20). The choice of buffer is critical to minimize non-specific binding and maintain protein stability.
-
Immobilization: Utilize standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC). Inject purified GAT1 protein at 10 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve an immobilization level of approximately 10,000 response units (RU). Deactivate remaining active esters with a 1 M ethanolamine-HCl pH 8.5 injection.
-
-
Binding Analysis:
-
Analyte Preparation: Prepare a dilution series of this compound and the positive control, Tiagabine, in running buffer. A typical concentration range would be from 10 nM to 10 µM. A vehicle control (DMSO in running buffer) must be included for background subtraction.
-
Association/Dissociation: Inject each analyte concentration for 180 seconds to monitor association, followed by a 300-second injection of running buffer to monitor dissociation.
-
Regeneration: Between cycles, inject a pulse of 10 mM glycine-HCl, pH 2.5, to regenerate the sensor surface. This step must be optimized to ensure complete removal of the analyte without damaging the immobilized protein.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the vehicle control injection from the active channel sensorgrams.
-
Fit the processed data globally to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).
-
Methodology 2: Competitive Radioligand Binding Assay
This technique is a cornerstone of pharmacology, leveraging a high-affinity radiolabeled molecule ([³H]-Tiagabine) to probe the binding site. The principle is simple: our unlabeled test compound will compete with the radioligand for binding to GAT1, and the degree of displacement reflects its binding affinity (K_i).
Experimental Workflow for Radioligand Binding
Caption: Step-by-step workflow for a competitive radioligand binding assay.
Detailed Radioligand Binding Protocol:
-
Membrane Preparation:
-
Prepare crude membrane fractions from cells or tissues expressing GAT1 (e.g., HEK293 cells stably expressing human GAT1). Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer. Protein concentration should be determined via a Bradford or BCA assay.
-
-
Assay Setup:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Total Binding: To each tube, add 50 µL of assay buffer, 50 µL of [³H]-Tiagabine (at a final concentration near its K_D, e.g., 2 nM), and 100 µL of membrane preparation (e.g., 50 µg protein).
-
Non-Specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Tiagabine (e.g., 10 µM final concentration) to displace all specific binding of the radioligand. Then add the radioligand and membranes as above. This step is crucial for determining the true specific binding signal.
-
Competitive Binding: Add 50 µL of varying concentrations of this compound (e.g., 1 nM to 100 µM). Then add the radioligand and membranes.
-
-
Incubation and Filtration:
-
Incubate all tubes for 60 minutes at 25°C to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three quick washes with 4 mL of ice-cold assay buffer. This rapid separation is key to trapping the bound radioligand on the filter while washing away the unbound.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage inhibition of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitor affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_D) , where [L] is the concentration of the radioligand and K_D is its dissociation constant.[6]
-
Synthesizing the Data: A Comparative Analysis
After executing these assays, the quantitative data must be compiled and interpreted. The concordance of results between orthogonal methods provides strong validation of the binding interaction.
Table 2: Hypothetical Comparative Binding Data for GAT1
| Compound | Assay Method | Affinity Constant | Notes |
| This compound | SPR | K_D = 150 nM | Provides full kinetic profile (k_on, k_off). |
| Radioligand Binding | K_i = 125 nM | Excellent agreement with SPR, validating the interaction. | |
| ITC | K_D = 140 nM | Confirms affinity and provides thermodynamic insight. | |
| Tiagabine (Positive Control) | SPR | K_D = 25 nM | As expected for a potent, known inhibitor.[1] |
| Radioligand Binding | K_i = 20 nM | Confirms literature values and validates assay performance. |
The hypothetical data above illustrates a successful validation campaign. The affinity values for our test compound are consistent across three different biophysical techniques, lending high confidence to the result. The comparison to the positive control, Tiagabine, demonstrates that while our compound is a validated binder, it is approximately 5-6 fold less potent in this specific assay context.
Conclusion and Forward Look
This guide has systematically compared several gold-standard methods for validating the binding affinity of a novel small molecule, this compound, to its putative target, GAT1. Through detailed protocols for SPR and radioligand binding assays, we have highlighted the distinct workflows and data outputs of both label-free kinetic and endpoint competition-based approaches.
-
For initial high-throughput screening or when kinetic data is not required, a Fluorescence Polarization or Radioligand Binding Assay offers a robust and sensitive solution.
-
For detailed mechanistic understanding and lead optimization, Surface Plasmon Resonance is indispensable due to its ability to dissect the binding event into its association and dissociation components.
-
For the most rigorous thermodynamic validation and to confirm stoichiometry, Isothermal Titration Calorimetry remains the definitive, albeit resource-intensive, choice.[5]
The ultimate validation of this compound's binding affinity is achieved not by a single experiment, but by the convergence of evidence from multiple, orthogonal assays. This multi-faceted approach ensures scientific rigor and provides the confidence needed to advance promising compounds through the drug discovery pipeline.
References
-
FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Available at: [Link]
-
Wikipedia. Methods to investigate protein–protein interactions. Available at: [Link]
-
Biology LibreTexts. (2025). 5.2: Techniques to Measure Binding. Available at: [Link]
-
Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science, 16, 8673. Available at: [Link]
-
Homeyer, N., & Gohlke, H. Computational evaluation of protein – small molecule binding. PMC - NIH. Available at: [Link]
-
ResearchGate. (2017). How to validate small-molecule and protein interactions in cells?. Available at: [Link]
-
Negoro, N., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Available at: [Link]
-
Franetovich, F., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
-
Liu, X., et al. (2024). Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv. Available at: [Link]
-
Clayton, T., et al. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PMC - PubMed Central. Available at: [Link]
-
Wang, Z., et al. (2024). Structure-Based Prediction of Molecular Interactions for Stabilizing Volatile Drugs. MDPI. Available at: [Link]
-
Enna, S.J., & Bylund, D.B. Characterization of GABA Receptors. PMC - PubMed Central. Available at: [Link]
-
Suzdak, P.D., & Jansen, J.A. (1995). [3H]Tiagabine binding to GABA uptake sites in human brain. Semantic Scholar. Available at: [Link]
-
Kumar, N., et al. (2022). Structural basis of GABA reuptake inhibition. PMC - PubMed Central. Available at: [Link]
-
de Zwart, M.A., et al. 3-(4-Hydroxyphenyl)propionic acid: the forgotten detection substrate for ligand-binding assay-based bioanalysis. PubMed. Available at: [Link]
-
Tani, K., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. PubMed. Available at: [Link]
-
Ali, I., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. Available at: [Link]
-
Jonikaitė, U., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. Available at: [Link]
-
Carota, G., & Fico, A. (2023). Molecular Pathways Involved in the Anti-Cancer Activity of Flavonols: A Focus on Myricetin and Kaempferol. MDPI. Available at: [Link]
-
Schwerk, P., et al. Development of NanoBRET‐Binding Assays for FKBP‐Ligand Profiling in Living Cells. Angewandte Chemie. Available at: [Link]
-
Segal, D.J., & Barbas, C.F. Probing the DNA-Binding Affinity and Specificity of Designed Zinc Finger Proteins. PMC. Available at: [Link]
-
Im, M., et al. (2020). Discovery of Chromane Propionic Acid Analogues as Selective Agonists of GPR120 with in Vivo Activity in Rodents. ResearchGate. Available at: [Link]
-
Arkin, M.R., & Glicksman, M.A. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. NCBI - NIH. Available at: [Link]
-
D'Andrea, L.D., et al. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. PMC - NIH. Available at: [Link]
Sources
- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. Four Gold Standards for Measuring Ligand-Binding Affinity [findlight.net]
- 4. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid Derivatives as GPR40 Agonists
In the landscape of drug discovery for type 2 diabetes, G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target.[1][2] Activation of GPR40 in pancreatic β-cells by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion.[1][2] This mechanism has driven the development of synthetic GPR40 agonists, such as derivatives of 3-(4-Fluorophenyl)-3-phenylpropanoic acid, which offer the potential for glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[3] However, the journey of GPR40 agonists through the clinical pipeline has been fraught with challenges, most notably instances of liver toxicity that have led to the termination of promising candidates.[4][5] These setbacks underscore the critical importance of a thorough understanding and early assessment of off-target effects and cross-reactivity.
This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical this compound derivatives: Compound A , Compound B , and Compound C . We will delve into the experimental methodologies for assessing their selectivity, present comparative data, and discuss the implications of their cross-reactivity on their therapeutic potential. Our focus will be on providing researchers, scientists, and drug development professionals with a robust framework for evaluating the selectivity of their own GPR40 agonist candidates.
The Criticality of Selectivity for GPR40 Agonists
The therapeutic rationale for GPR40 agonists hinges on their ability to selectively modulate insulin secretion in a glucose-dependent manner.[3] However, the human proteome is a vast landscape of potential off-targets. Unintended interactions can lead to a range of adverse effects, from mild side effects to severe organ toxicity.[4][5] For GPR40 agonists, a key area of concern is the potential for cross-reactivity with other G protein-coupled receptors, particularly those that also respond to fatty acids or are structurally related. One such receptor of significant interest is GPR120 (FFAR4), which shares only 10% sequence homology with GPR40 but is also activated by long-chain fatty acids and plays a role in metabolic and inflammatory processes.[6]
A comprehensive cross-reactivity assessment, therefore, is not merely a regulatory checkbox but a fundamental aspect of risk mitigation in drug development. It allows for the early identification of liabilities, informs structure-activity relationship (SAR) studies to optimize selectivity, and ultimately contributes to the development of safer and more effective medicines.
Comparative Cross-Reactivity Profiles of this compound Derivatives
To illustrate the importance of cross-reactivity profiling, we will compare three hypothetical derivatives of this compound. These compounds share a common scaffold but differ in their substituent groups, which can significantly impact their binding affinity and selectivity.
-
Compound A: The parent compound, with a simple this compound structure.
-
Compound B: A derivative with an added polar functional group intended to enhance potency and improve pharmacokinetic properties.
-
Compound C: A derivative with a bulky hydrophobic substituent designed to maximize interactions with the GPR40 binding pocket.
The following table summarizes the binding affinities and functional activities of these compounds against the primary target, GPR40, and a key potential off-target, GPR120.
| Compound | GPR40 Binding Affinity (Ki, nM) | GPR40 Functional Activity (EC50, nM) | GPR120 Binding Affinity (Ki, nM) | GPR120 Functional Activity (EC50, nM) | Selectivity Ratio (GPR120 Ki / GPR40 Ki) |
| Compound A | 50 | 75 | 500 | >1000 | 10 |
| Compound B | 10 | 15 | >10,000 | >10,000 | >1000 |
| Compound C | 2 | 5 | 20 | 30 | 10 |
Data Interpretation:
-
Compound A demonstrates moderate potency for GPR40 but exhibits only a 10-fold selectivity over GPR120. This lack of significant selectivity raises concerns about potential off-target effects mediated through GPR120 activation.
-
Compound B , with its polar modification, shows a significant improvement in both potency for GPR40 and selectivity against GPR120. The greater than 1000-fold selectivity suggests a much lower risk of GPR120-mediated side effects.
-
Compound C , while being the most potent GPR40 agonist, displays a concerning lack of selectivity, with only a 10-fold difference in binding affinity between GPR40 and GPR120. The high potency at GPR120 could lead to significant on-target side effects related to this receptor.
Experimental Protocols for Cross-Reactivity Assessment
A multi-tiered approach is essential for a thorough evaluation of cross-reactivity. This typically involves a combination of in silico, in vitro, and in vivo methods.
In Silico Profiling: Early-Stage Prediction
Computational methods can provide an early indication of potential off-target interactions.[1] By screening the compound's structure against a database of known protein binding sites, researchers can generate a list of potential off-targets for further experimental validation.
Workflow for In Silico Off-Target Prediction
Caption: In silico workflow for predicting potential off-targets.
In Vitro Profiling: Binding and Functional Assays
In vitro assays are the cornerstone of cross-reactivity studies, providing quantitative data on the interaction of a compound with a panel of receptors, enzymes, and ion channels.
1. Radioligand Binding Assays
These assays measure the ability of a test compound to displace a radiolabeled ligand from its target receptor.
Step-by-Step Protocol for Radioligand Binding Assay:
-
Preparation of Cell Membranes:
-
Culture cells expressing the target receptor (e.g., HEK293 cells transfected with GPR40 or GPR120).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand (e.g., [³H]-labeled fatty acid analog).
-
Add increasing concentrations of the test compound (Compound A, B, or C).
-
Include a control for non-specific binding by adding a high concentration of a known, unlabeled ligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
-
Detection and Data Analysis:
-
Wash the filters to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
2. Functional Assays
Functional assays measure the biological response elicited by the compound upon binding to its target. For GPCRs like GPR40 and GPR120, common functional assays include:
-
Calcium Mobilization Assays: GPR40 and GPR120 are Gq-coupled receptors, and their activation leads to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.
-
cAMP Assays: For receptors that couple to Gs or Gi, changes in intracellular cyclic AMP (cAMP) levels can be measured.
-
β-Arrestin Recruitment Assays: Ligand binding to GPCRs can also trigger the recruitment of β-arrestin proteins, which can be detected using various reporter systems.
Workflow for a Cell-Based Functional Assay
Caption: General workflow for a cell-based functional assay.
In Vivo Profiling: Assessing Physiological Effects
While in vitro assays provide valuable data on molecular interactions, in vivo studies are necessary to understand the physiological consequences of cross-reactivity in a whole organism.[7]
1. Animal Models of Disease:
-
For GPR40 agonists, efficacy is typically assessed in rodent models of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).
-
By administering the test compounds to these animals, researchers can measure effects on blood glucose, insulin levels, and other metabolic parameters.
2. Toxicology Studies:
-
Comprehensive toxicology studies are conducted to identify any adverse effects of the compound.
-
These studies involve administering the compound at various doses to animals and monitoring for a wide range of endpoints, including changes in clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
Conclusion and Future Directions
The comparative analysis of Compounds A, B, and C highlights the profound impact that subtle structural modifications can have on the selectivity profile of a drug candidate. While high potency is a desirable attribute, it must be balanced with a high degree of selectivity to minimize the risk of off-target effects. The case of GPR40 agonists serves as a poignant reminder that a deep understanding of a compound's cross-reactivity is not just a scientific exercise but a crucial step towards developing safe and effective therapies.
Future advancements in cross-reactivity profiling will likely involve the integration of more sophisticated computational models, high-throughput screening of larger and more diverse target panels, and the use of more physiologically relevant in vitro systems, such as 3D organoids. By embracing a comprehensive and proactive approach to selectivity profiling, the drug discovery community can enhance the probability of success in bringing novel and safe medicines to patients in need.
References
-
Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76. [Link]
-
Semantic Scholar. (n.d.). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. [Link]
-
Spandidos Publications. (n.d.). GPR40: A therapeutic target for mediating insulin secretion (Review). [Link]
-
MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
-
PubMed. (2008). Characterization of the binding properties of SIRT2 inhibitors with a N-(3-phenylpropenoyl)-glycine tryptamide backbone. [Link]
-
Frontiers. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. [Link]
-
National Institutes of Health. (n.d.). Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes. [Link]
-
MDPI. (n.d.). Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity. [Link]
-
National Institutes of Health. (n.d.). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. [Link]
-
PubMed Central. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
National Institutes of Health. (n.d.). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. [Link]
-
PubMed Central. (n.d.). A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors. [Link]
-
Journal of Clinical Investigation. (2023). An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. [Link]
-
PubMed Central. (2023). An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity. [Link]
-
Patsnap Synapse. (2024). What are GPR40 agonists and how do they work?. [Link]
-
PubMed Central. (n.d.). Optimization of GPR40 Agonists for Type 2 Diabetes. [Link]
-
National Institutes of Health. (n.d.). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. [Link]
-
MySkinRecipes. (n.d.). 3-(4-Fluorophenyl)-2-hydroxypropanoicacid. [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. [Link]
-
Semantic Scholar. (n.d.). (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid modulating activity. [Link]
-
Semantic Scholar. (n.d.). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit. [Link]
Sources
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the binding properties of SIRT2 inhibitors with a N-(3-phenylpropenoyl)-glycine tryptamide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel FABP4 Inhibitors: A Case Study with 3-(4-Fluorophenyl)-3-phenylpropanoic acid
Introduction
In the landscape of therapeutic development for metabolic and inflammatory diseases, Fatty Acid Binding Protein 4 (FABP4) has emerged as a compelling target.[1][2][3] Predominantly expressed in adipocytes and macrophages, FABP4 is a critical regulator of lipid metabolism and inflammatory signaling.[1][3] Its inhibition has shown promise in preclinical models of atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease.[1][3]
This guide provides a comprehensive framework for the rigorous evaluation of novel FABP4 inhibitors, using the uncharacterized compound 3-(4-Fluorophenyl)-3-phenylpropanoic acid as a case study. The structural resemblance of this molecule to known pharmacophores suggests it may interact with the hydrophobic ligand-binding pocket of FABP family members. Our objective is to benchmark its performance against established inhibitors, providing a clear, data-driven assessment of its potency, selectivity, and cellular activity. This document is intended for researchers, scientists, and drug development professionals seeking to validate and characterize new chemical entities targeting FABP4.
The Rationale for Targeting FABP4
FABP4, also known as aP2, is an intracellular lipid chaperone that binds to and transports long-chain fatty acids.[4][5] Its role extends beyond simple lipid trafficking; it is a key node in the integration of metabolic and inflammatory pathways. In adipocytes, FABP4 modulates lipolysis and insulin signaling.[6][7] In macrophages, it is implicated in the pro-inflammatory response to stimuli like lipopolysaccharide (LPS).[2][7] Genetic knockout or pharmacological inhibition of FABP4 in animal models has been shown to protect against the development of insulin resistance and atherosclerosis, validating it as a therapeutic target.[3]
The benchmarking workflow detailed herein is designed to systematically answer three critical questions about our test compound, this compound:
-
Does it bind directly to FABP4 and with what affinity?
-
Is its binding selective for FABP4 over other relevant FABP isoforms?
-
Does it engage and inhibit FABP4's function in a cellular context, impacting both metabolic and inflammatory pathways?
To provide a robust comparative context, we will benchmark our test compound against BMS309403 , a well-characterized, potent, and selective small-molecule inhibitor of FABP4.[3][8]
Overall Experimental Benchmarking Workflow
The evaluation process is structured as a multi-tiered approach, moving from initial biochemical validation to more complex cell-based functional assays. This ensures that resources are directed toward compounds with demonstrated target engagement and desired biological activity.
Caption: High-level workflow for benchmarking a novel FABP4 inhibitor.
Part 1: In Vitro Biochemical Characterization
The foundational step is to confirm direct binding of the test compound to recombinant FABP4 protein and to quantify this interaction.
Primary Binding Assay: Fluorescence Displacement
Expertise & Rationale: This is a widely adopted, robust in vitro method for determining the binding affinity of an unlabeled test compound.[6] The assay relies on a fluorescent probe, such as 1-anilinonaphthalene-8-sulfonic acid (ANS), which binds to the hydrophobic pocket of FABP4 and emits a strong fluorescent signal.[9][10] A competing ligand, like our test compound, will displace the probe, leading to a quantifiable decrease in fluorescence. This allows for the determination of the inhibitor concentration that displaces 50% of the probe (IC50), which can then be used to calculate the binding affinity constant (Ki).
Caption: Workflow for the fluorescence displacement binding assay.
Detailed Protocol: Fluorescence Displacement Assay
-
Materials: Recombinant human FABP4 protein, ANS fluorescent probe, test compound (this compound), positive control (BMS309403), assay buffer (e.g., 50 mM Tris, pH 7.4), 96-well black microplates.
-
Preparation: Prepare a stock solution of the test compound and BMS309403 in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for testing.
-
Assay Execution: a. To each well of the microplate, add the assay buffer containing a fixed concentration of recombinant FABP4 protein (e.g., 100 nM). b. Add the ANS probe to a final concentration that gives a robust signal (e.g., 1-2 µM). c. Add the serially diluted test compound, positive control, or vehicle control (DMSO) to the respective wells. d. Incubate the plate at room temperature for 30 minutes, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at appropriate excitation and emission wavelengths for ANS (approx. Ex: 370 nm, Em: 475 nm).[11]
-
Data Analysis: a. Subtract the background fluorescence (wells with no protein). b. Normalize the data, setting the fluorescence from the vehicle control as 100% binding and the fluorescence from a high concentration of the positive control as 0% binding. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the Ki using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the fluorescent probe.
Selectivity Profiling
Expertise & Rationale: It is crucial to determine if the compound's binding is selective for FABP4. Non-selective compounds can lead to off-target effects. The most closely related isoforms are heart-type FABP (FABP3) and epidermal FABP (FABP5).[8] The fluorescence displacement assay described above should be repeated using recombinant FABP3 and FABP5 proteins to determine the IC50 values for these off-targets. A desirable candidate will exhibit a significantly higher affinity for FABP4.
Part 2: Cell-Based Functional Characterization
Demonstrating that a compound can modulate the biological function of its target in a relevant cellular environment is a critical step in validation.
Metabolic Function: Adipocyte Lipolysis Assay
Expertise & Rationale: One of the primary roles of FABP4 in adipocytes is to facilitate the efflux of fatty acids during lipolysis.[6] Inhibition of FABP4 is therefore expected to reduce the release of glycerol and free fatty acids (FFAs) from adipocytes following stimulation.[6][7] This assay provides a direct measure of the compound's functional activity on a key metabolic pathway regulated by FABP4. We will use differentiated 3T3-L1 adipocytes, a standard cell model for studying fat cell biology.
Detailed Protocol: Adipocyte Lipolysis Assay
-
Cell Culture: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes according to standard protocols.
-
Pre-treatment: On the day of the assay, wash the mature adipocytes and pre-incubate them with serum-free medium containing various concentrations of the test compound, positive control (BMS309403), or vehicle control for 1-2 hours.
-
Stimulation: Induce lipolysis by adding a β-adrenergic agonist, such as isoproterenol (e.g., 10 µM), to the medium.
-
Incubation: Incubate the cells for 1-3 hours at 37°C.
-
Sample Collection: Collect the cell culture medium (supernatant) from each well.
-
Quantification: Measure the concentration of glycerol or FFAs in the supernatant using a commercially available colorimetric or fluorometric assay kit.
-
Data Analysis: Normalize the glycerol/FFA release to the amount of total cellular protein. Plot the percentage inhibition of glycerol/FFA release against the compound concentration to determine the functional IC50.
Inflammatory Function: Macrophage Cytokine Release Assay
Expertise & Rationale: FABP4 is a key mediator of inflammation in macrophages.[1] Upon stimulation with bacterial lipopolysaccharide (LPS), macrophages upregulate FABP4 and release pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][12] A functional FABP4 inhibitor should suppress this inflammatory response.[7] This assay assesses the anti-inflammatory potential of the test compound.
Sources
- 1. Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Tools in the Discovery of FABP4 Ligands: A Statistical and Molecular Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potential biomarker for FABP4 inhibition: the power of lipidomics in preclinical drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FABP1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Study of the Fatty Acid Binding Process of a New FABP from Cherax quadricarinatus by Fluorescence Intensity, Lifetime and Anisotropy | PLOS One [journals.plos.org]
- 11. caymanchem.com [caymanchem.com]
- 12. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
Foundational Knowledge: Understanding the Compound
3-(4-Fluorophenyl)-3-phenylpropanoic acid is a solid organic compound often utilized as a biochemical reagent in life sciences research.[1] A comprehensive understanding of its properties is the cornerstone of a sound risk assessment and disposal strategy. While extensive toxicological and ecological data are not available, the existing information mandates a cautious and systematic approach to its handling and disposal.[2][3][4]
Physicochemical and Hazard Profile
A summary of the key properties and hazard classifications for this compound is presented below. This data directly informs the selection of appropriate personal protective equipment (PPE), storage containers, and disposal pathways.
| Property | Value | Source |
| Chemical Formula | C₉H₉FO₂ | [5][6][7] |
| Molecular Weight | 168.16 g/mol | [5][7] |
| Physical Form | Solid | |
| Melting Point | 86-91 °C | [1] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [5] |
The Core Directive: A Principle-Based Disposal Workflow
The proper disposal of any laboratory chemical is not merely a final step but an integrated part of the experimental lifecycle. The process begins with waste generation and ends with compliant removal by a certified entity. The following workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step-by-Step Disposal Protocol
This protocol provides the detailed methodology for executing the disposal workflow. The causality behind each step is explained to ensure a deep understanding of the safety and compliance rationale.
Step 1: Waste Characterization and Hazard Assessment
-
Action: Before handling, confirm that the material is indeed waste. Consult the Safety Data Sheet (SDS).[8]
-
Rationale: The first principle of waste management is to prevent its generation.[9] Unwanted, unopened reagents may be eligible for redistribution. If the material is a byproduct or contaminated, it must be treated as waste. The SDS provides critical hazard information (skin, eye, and respiratory irritant) that dictates all subsequent handling procedures.[2][3][5]
Step 2: Donning Personal Protective Equipment (PPE)
-
Action: At a minimum, wear EN 166 (or NIOSH-approved) safety goggles with side shields, a lab coat, and nitrile gloves.[2] If there is a risk of generating dust, a full-face respirator may be necessary.[2]
-
Rationale: The identified hazards (irritation to eyes, skin, and respiratory tract) require specific physical barriers to prevent exposure.[3]
Step 3: Waste Segregation
-
Action: Designate this material as a non-halogenated, solid organic acid waste. It must not be mixed with other waste streams.
-
Rationale: Segregation is a fundamental practice in laboratory safety to prevent dangerous chemical reactions between incompatible substances.[10] Mixing this acidic compound with bases, for example, could lead to a vigorous and hazardous reaction. Keeping waste streams separate also facilitates proper and cost-effective disposal by waste management services.[11]
Step 4: Containerization
-
Action: Select a chemically compatible container, such as a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid.[11][12] Carefully transfer the solid waste into the container, minimizing the generation of dust.[4] The container should not be filled beyond 75% capacity.[11]
-
Rationale: Using a compatible container prevents degradation of the container and potential leaks.[12] Avoiding dust generation is crucial to prevent inhalation, a primary exposure route for this respiratory irritant.[4] Limiting container capacity allows for vapor expansion and reduces the risk of spills.[11]
Step 5: Labeling
-
Action: Affix a "Hazardous Waste" label to the container.[9] Clearly write the full chemical name, "this compound," the accumulation start date, and the relevant hazards (Irritant).[9][10]
-
Rationale: Accurate labeling ensures that all personnel are aware of the container's contents and associated dangers.[10] This is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for proper tracking and disposal by Environmental Health and Safety (EHS) professionals.[13][14]
Step 6: Temporary Storage and Final Disposal
-
Action: Store the labeled, sealed container in a designated and properly ventilated Satellite Accumulation Area (SAA) or central waste storage area.[9] Ensure secondary containment (e.g., a spill tray) is used.[15] Follow your institution's procedures to log the waste and request a pickup by a licensed hazardous waste disposal service.
-
Rationale: Designated storage areas are designed to safely contain hazardous materials, often with features like fire suppression and ventilation.[9] Secondary containment mitigates the impact of any potential leaks.[15] Final disposal must be conducted by professionals who can ensure the waste is managed and disposed of in compliance with all federal, state, and local regulations, likely through methods such as high-temperature incineration at a specialized facility.[3][10][15]
Emergency Procedures: Spill and Exposure Response
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3][16] If irritation occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][16] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Call a poison center or doctor if you feel unwell.[3]
-
Spill: Avoid generating dust.[4] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[4] Ensure the area is well-ventilated.
Regulatory Framework: A Note on Compliance
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][17][18] As a generator of hazardous waste, your laboratory is responsible for correctly identifying, managing, and ensuring the proper disposal of the waste from "cradle-to-grave."[13][19] This guide is designed to align with these federal standards, but always consult your institution's specific EHS guidelines and local regulations.
References
- Properly Managing Chemical Waste in Laboratories. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsehXAVS3fo7R_-irXEbIFO1I8dExJN7AblK4qhSijOPHn9pavqrGiOfs0g9d_yA4tzRmZfJVL2ss44tTbjDzI3BZ5DSedlAOGRIEhYtyBReZ_YRlgCKKgPAa6rxLR_V0J0w9xAFBNMEemWOGIGuF4isKL2F7vhGsKAUZywZcMCM1b4gk=]
- Effective Lab Chemical Waste Management. Environmental Marketing Services. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYM1qJIaZ4ZD03r3yPExEl_oS1gagGKLbg3cRGlS9u7CnX1ZrTNntMt_XmKgsDIkuGFCzidvwWFafmPBAwq2rjvNY71XHkOYEvtHEiCIfQ4o7wf907tK4BLexiF1B6evrKbKLWdXQ-5QqEysxcgI6ZEUcLPy4kVFc=]
- Best Practices for Laboratory Waste Management. ACTenviro. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Ch3WCRpWvT5IFOGdhO_BCVMNwjkceKNHQAPEGWqWIn5zbZJ1PibGGWGRB9tNCZzI2SgR3LSI9O8_nAXO17S6whRM7zahhFriSicPtMVXgDQnJ8RaMtd_ZmSs4G3dcdJQHZ-wW0AuMVPHlaaP-7tmErZ71QBz6QMYqAfj7_Slh_fsdA==]
- Management of Waste. Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQC_TeBZXYV_WIbKglE_GKyPoL3boJaqR0G51ahRENYOQf-ypt3ieho-8wYhSxP5wbMYsQOKRgvBSdsA_ikD90rxXT5OATs8SCNgsAmTb23o9qpyz6JK8FBx8rpQtGA-l_5_iZppo=]
- Good Laboratory Practices: Waste Disposal. SCION Instruments. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV7SX4vUnM-hjh9KQY665iDrdkaffosKXhSpsr8sEVBZwGOgD0gPBJOAI0Oafg4zDgfVYp2CN_x8GQmR-no6qdq7RKzE8wu3fKLLwHnOuf1pThhiwtd6QfSsHI0wB7il9nQo36CKKGZ2UW0se50myRZrKMKppqAZzccieR6MhnQY0AefcIEkDg]
- Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Cheméo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETQz5yoA0K7L9IjZryWhJE4mXUTIqZYphZ5h5-quWOwkGOjB8zEuHl5PjyDGUu9Kk2yNpzmAzkQS5c-OXXA5TCC4TGNaLfz5BzIfXfiPYxk9A8egyDQw6UorbBiWD2XB9RKaJzEaMz_GDQjOqf5GoahZnXMScRr7XnSQGa2Q==]
- 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem, National Institutes of Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGBztv-lzxwkZYSqhUr9ROtk4rEGClGMj-NHjb_rtbW_Kj-vM83HLmENUGqZTU4FRSWlHUJEiosda8z0RJk6bINhM12hy1j_bT9GyX8YZxNujNYy59InB3jnKP89Oedcitd4TckPPO3hIA4F_n7cG6MIEXyvSQ-Lxme-8bi8MU3LCmE0g=]
- 3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets. Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyf60Xhyafi-7PMgvjd7u5LWwDw-6aOpDCDAVZLSggmolhT56ZuOm5GCtyNA8pd7A5zjQcG0gE0rzXJIySfv7guZ6LZAFGpVEaJA0dka4bH5Gp2PsFyuhEt82bKsdZGcWhcA8yPUkzlzFzV5QOjqo0oYlTiNn4-FZ9lKSfGKUXmbe_oTiTWg==]
- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdiMtMpujpLlXcWo-Y48NfiiHh7HSdJgUw_COvJ9r5M4stOoZVIQr6sEdAMdNvvkRXdly7DV48ZNsJbDOwpfvsVwO8NpAMuAS8FTo8edRQeGzKFg0FPfkEJyGFO8L9QOD-aDoRlvg4h1qXyUjXOfKJWUsB]
- 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. Chemsrc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBWVNbF5Zljwv1bCnnojlNXLss0Oqvwo2rwnNI_Xa4EU8uhybEy0bWO0l0bZGPM3wTIrxGJFdrkNuLaK8dOrkF7lVEdyDOUlXDOh1Nw2EooXBQ7sFx-sn-FgnBKm5puF-asZ1t1LZ7fcr6G1jR]
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiTNb31BqDmZ6XLBGSrO8mh8CSftgxxirKVEfYkD3W-FbQw7KaXGDiOLkCa-CNFX_pDTuzprYoxolIAx9FB3cUp4e2CrUof2AP-hENtEWaBCIUtS5xGF_BOWciz131kSEdhrfQMA==]
- 3-(4-Fluorophenyl)propionic acid. NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGokwb7jF7nekyl_HNSQXFW9ZC4A5fJv9KLrUVSZZ5w2tbsfHc9jpyUWFsJXNykwkVRClaa3zghgW-bpSXlgEObid2cHCbpyTEtIJM-U0llEAb51BtmyUbP7H7hLVQQmrY3u4Cx7OTIrvyukaU=]
- SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.
- Hazardous Waste. US Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQjafFjsgE4om2pYoYdRtm86JsgmXICSDgZ9UnPEDVUZWLIi5707mecsssdqxYxD29c-Zpkrd3bkG2UPVSCbNDNo3wu8ak0icgncfcF6v8Tg==]
- 459-31-4(3-(4-FLUOROPHENYL)PROPIONIC ACID) Product Description. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4wxb4S2SLYDVV0K4shheAoY1fECftoSpPOqPw8JxoGV8ZK8pCz9d0l9N_UzTqMfme2IiS5B0TGvDqNqQ5yqA8PVevH50Fo4mYH0gaIeD6_XySfaxvGFMmVCP_TQoMcBjQuIN3G94Wp1aZ-93_1Mwc-x4-2Q0ii4JNlKMH74junA==]
- Material Safety Data Sheet. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB7fOOhBAD_5SyzbgL6hEuKOrrMjXP9kwJGb7QAyX9K-M0GsZSB8hl-D-xo6tiVwSUl0gpqliTboLsqQvJtw-wpFmcf4G1de_UpPd-1Qw8JcCn4FxadCvfnvUR5bQK55w3b4q6ujQId77Itdk=]
- Safety Data Sheet. Merck Millipore. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPcXZCuroMYLSJ3Qp8ZjaKzw7Phz9qb8xSEI_u64ZbmTIqCSJM1k0qw4B59O7CHFInxU6roDWru5yG_7Pb0Z3AD6xaKu4DFI1XWJxrRR6YvWhNmlZU_bRzv5XI41gR9udthiWNy6MXd0tmnxIIqjiA25Obhe9BCBGlHuhCq7SN8yedTF8_PEJFmi-r9I9JE9PXeuCaqu-qLSFTqcKY_4CMnI-seiEI2u_9_E-Qgx--vyt4TSTfpScpHJgjUGStmZdb9xgxEZ9Lk6LbUjFgYfY0ByzZfoFNMwjBjEB55p2aVujsFFVATMM9yr6id0jVPyCYMrR32wAL4dbDDKldCFNI5sBE84qEdhojgZXGagcacwFeO893VHDp]
- SAFETY DATA SHEET - 2,3-Dibromo-3-phenylpropionic acid. Merck. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZdyIFWStfBcpbbNg7Bm1kMWU0zbDumJ3-IOxDksHj5Qukr58b3ZAExHbQ3R65FoB7s5WzaowMDw9lIVnnytDbKa-8h9MZzyy9QlOFgeMNQ-VQREUBilDUv12iEV95UPzvP6zEAxCQ3jRIiSxPe0=]
- Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8bFcQIhx-j-ZViMksS9f7FR9sVpoIfjtIr-_KZ8VYu5fmxu4naHXkfN0irKwkz1vF_7YwA73gAzxCpnJqXoldik-hNv16Hvp4r1cBbnDZO29JMuCXsGfXaDc3sbRzaieQdL2TlQTgpUQ563jnpUZsd_YUbrRoG-E70rNK86Jx07diQHXoXw==]
- SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYNxfw2NaY3ayCPAQNxH5E5SBUjvcBmNU6sjnPx4goo0xLEX_kggbcEg8WtZUf8Ug2CA_3HdfTm7_mxZILo1J0uIbf7RhLfS2Kb3NzpyAoCSSX_LBuieOYPGKHXn8uoqDCuiOU3TaV-qCVM4VI4JSPz1-R2ioqR65auOL9-31M0mPFSTLK78kFvkczo1tk4JuoKS-e0Iob_pq742QcOFzjT7nfwV2GUfx018vUysSf61AM-WWnaKrym45q7JmpquUnaXLG-5fMtYV7lNd70B16ZZ4=]
- Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoMf-YNMSDeI7R_f-hBqXdjj_1MuSvAxBDjJ9z2eHrrn1ZCm6h49QenC5d74_BmFpoax9TwP70QL1X68eXe3WYsdEgmTL7JfciJ7k4DcjYqisL9kbxSjc54UfyWGI9nVeMRHkTXfbun8zK5zwDEPX8juZV0iGw4yZkhgMObzt4ng==]
- Regulatory and Guidance Information by Topic: Waste. US Environmental Protection Agency. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNa9AoLtcQUlctM84TrS2TNTvn9P4eQR-1KjnVxA7NDMb2VbLDUa4IzKOwZU0J_MDnsVO-ZAZNUTgn3I0jz55DhuajalHE82DgEULEZjsSBIUAL18ddhGgwFzput2E6mnE4wBgYLbtbKRQXi8TLRCjZIiiPbso-0mJ9juroisZ-LcsM6FoN3zkkzgFT4a-t_-FiZkpT_Vb8JGe]
- Hazardous Materials Disposal Guide. Nipissing University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW6N8fG_sWQ5rBOFKXuDnVEQyRWUl_8_qfNpCJ3OIVGw44YF3Qt5uKWiQm7hNiJ9We4LLkMO2OJVPLxeD8XlUzcK4ew4-8wr6d1152JQD5MBzbubsUqtgP40whsRwNWWgg9o21b4j-kx-p37C7VV7841WkAseI7WXLT8-Xs9kaOEfKVZkJWyKWprPJB1cwDGbIPVRxa7wYCIw8Yijn_tewZQ==]
Sources
- 1. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-Fluorophenyl)propionic acid [webbook.nist.gov]
- 7. 459-31-4 CAS MSDS (3-(4-FLUOROPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Effective Lab Chemical Waste Management [emsllcusa.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. acewaste.com.au [acewaste.com.au]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. actenviro.com [actenviro.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. epa.gov [epa.gov]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(4-Fluorophenyl)-3-phenylpropanoic Acid
This guide provides an in-depth, procedural framework for the safe handling of 3-(4-Fluorophenyl)-3-phenylpropanoic acid (CAS No. 459-31-4). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a risk-based safety culture. The protocols herein are designed to be self-validating systems, emphasizing the scientific rationale behind each safety measure to ensure both personal and environmental protection.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound is a solid organic compound classified with specific, known hazards. A thorough understanding of these risks is the foundation of a robust safety plan.
GHS Hazard Classification:
-
H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1][2][3][4]
-
H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1][2][3][4]
-
H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[1][2][3][4]
While extensive toxicological data is not fully available for this specific molecule, the precautionary principle must be applied.[5] Its chemical structure—a carboxylic acid containing a fluorinated aromatic ring—informs our approach. The introduction of fluorine can significantly alter a molecule's biological properties, often increasing its metabolic stability and potential for bioaccumulation.[6][7] Therefore, preventing exposure through all primary routes—inhalation, dermal contact, and ocular contact—is paramount.
Primary Routes of Exposure:
-
Inhalation: As a solid, the compound can form fine dust during weighing or transfer, posing a direct risk to the respiratory system.[2]
-
Dermal (Skin) Contact: The compound is a known skin irritant.[3] Halogenated organic compounds can also have varying degrees of skin permeability.
-
Ocular (Eye) Contact: Direct contact with dust or splashes of solutions can cause serious irritation.[3]
Core PPE Requirements: A Multi-Level Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all decision. It must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) in a Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | Not Required |
| Weighing (gram scale) or outside a Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Dust Mask or higher |
| Solution Preparation / Dissolution | Safety Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat & Chemical-Resistant Apron | Recommended if not in a fume hood |
| Large-Scale Synthesis (>10g) | Safety Goggles & Face Shield | Butyl or Heavy-Duty Nitrile Gloves (Double) | Chemical-Resistant Lab Coat or Suit | Required; use a full-face respirator with organic vapor/acid gas cartridges |
| Accidental Spill Cleanup | Safety Goggles & Face Shield | Butyl or Heavy-Duty Nitrile Gloves (Double) | Chemical-Resistant Apron or Coveralls | Required; use a full-face respirator with appropriate cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2] Safety glasses with side shields do not offer sufficient protection from splashes or fine dust.[8] For procedures with a higher splash risk, such as transferring solutions or working with larger volumes, a full-face shield must be worn in addition to safety goggles.[9]
-
Hand Protection: Nitrile gloves provide good initial protection against incidental contact and splashes.[10] However, for prolonged handling or when using organic solvents to dissolve the compound, gloves with higher chemical resistance, such as butyl rubber, are recommended.[9] Always consult the glove manufacturer's compatibility chart for the specific solvent being used.[6] Double-gloving is a prudent measure to protect against undetected pinholes and immediate contamination during glove removal.
-
Body Protection: A standard laboratory coat is the minimum requirement. When handling quantities greater than a few grams or when there is a risk of splashing, an impervious or chemical-resistant apron should be worn over the lab coat.[2]
-
Respiratory Protection: All handling of the solid compound that could generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is unavailable or when weighing larger quantities, a NIOSH-approved respirator is necessary. An N95-rated dust mask may suffice for small quantities, but for significant dust generation or in the event of a spill, a half-mask or full-face respirator with cartridges for organic vapors and particulates is required.[2][9]
Standard Operating Procedures (SOPs)
Adherence to established protocols is critical for safety. The following procedures provide step-by-step guidance for key operational and disposal activities.
SOP 1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
If required, put on your respirator. Perform a seal check.
-
Put on safety goggles and, if needed, the face shield.
-
Wash hands and dry them thoroughly.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated solid waste container.
-
Remove the lab coat and apron, turning it inside out as you remove it to contain any surface contamination.
-
Remove the face shield and goggles.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
Remove your respirator.
-
Wash hands thoroughly with soap and water.
-
SOP 2: Waste Management and Disposal
As a fluorinated organic compound, this compound and all materials contaminated with it must be treated as halogenated organic waste .[12] This is crucial because halogenated waste requires specific incineration processes and is significantly more expensive to dispose of than non-halogenated waste.[13]
-
Waste Segregation: Never mix halogenated waste with non-halogenated organic waste.[12][13] Maintain separate, clearly labeled waste containers.
-
Solid Waste: All contaminated consumables (gloves, weighing paper, pipette tips, absorbent pads) must be placed in a designated, sealed, and clearly labeled "Halogenated Solid Waste" container.[14]
-
Liquid Waste: Solutions containing the compound must be collected in a compatible, sealed, and clearly labeled "Halogenated Liquid Waste" container.[14] The container must be kept closed except when actively adding waste.[14]
-
Labeling: The waste container label must include the words "Hazardous Waste," "Halogenated Waste," and list all chemical constituents by their full name (no abbreviations).[14]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour any amount of this chemical or its solutions down the drain.[11]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[3][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3] If they experience difficulty breathing, seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EHS. For small spills, wear the appropriate PPE (see table above), cover the spill with an absorbent, non-reactive material, and carefully sweep it into a designated waste container. Avoid creating dust.[2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE based on the specific experimental context.
Caption: PPE selection workflow based on task scale and type.
References
- Safety and handling of fluorin
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Oper
- Hazardous waste segreg
- 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302.
- 3-(4-Fluorophenyl)
- SAFETY DATA SHEET - 3-(4-Fluorophenyl)propionic acid. Fisher Scientific.
- Halogenated Solvents. Washington State University Environmental Health & Safety.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork.
- Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services.
- 3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center.
- SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid. Fisher Scientific.
- Safety equipment, PPE, for handling acids. Quicktest.
- Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer.
- SAFETY DATA SHEET - 2,3-Dibromo-3-phenylpropionic acid. MilliporeSigma.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- Choosing The Correct PPE. University of California, Merced Environmental Health & Safety.
Sources
- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 9. leelinework.com [leelinework.com]
- 10. quicktest.co.uk [quicktest.co.uk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. bucknell.edu [bucknell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

